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  • Product: tert-Butyl 2-amino-3-hydroxypropanoate
  • CAS: 851588-08-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties and Applications of tert-Butyl 2-amino-3-hydroxypropanoate

Abstract This technical guide provides a comprehensive examination of tert-Butyl 2-amino-3-hydroxypropanoate, a valuable chiral building block derived from the amino acid L-Serine or D-Serine. This document delves into t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive examination of tert-Butyl 2-amino-3-hydroxypropanoate, a valuable chiral building block derived from the amino acid L-Serine or D-Serine. This document delves into the compound's core chemical properties, including its structure, synthesis, reactivity, and spectroscopic signature. Designed for researchers, chemists, and professionals in drug development, this guide emphasizes the practical applications and experimental considerations necessary for effectively utilizing this versatile synthon. We will explore not only the properties of the target molecule but also the strategic importance of its protected derivatives, which are central to its role in modern organic and medicinal chemistry.

Molecular Structure and Physicochemical Properties

Nomenclature and Stereochemistry

Tert-Butyl 2-amino-3-hydroxypropanoate is the tert-butyl ester of serine. As serine is a chiral amino acid, this compound exists as two enantiomers:

  • (S)-tert-Butyl 2-amino-3-hydroxypropanoate (derived from L-Serine)

  • (R)-tert-Butyl 2-amino-3-hydroxypropanoate (derived from D-Serine)

The stereochemistry at the alpha-carbon is critical as it is often used to introduce a specific chirality into a target molecule, particularly in peptide synthesis and the development of stereospecific pharmaceuticals. The compound is frequently handled and sold as its hydrochloride salt to improve stability and handling, as the free amine can be susceptible to degradation.

Core Structural Features

The molecule possesses three key functional groups that dictate its chemical behavior: a primary amine, a primary hydroxyl group, and a sterically hindered tert-butyl ester. This trifunctional nature makes it a highly versatile intermediate, but also necessitates careful strategic planning in multi-step syntheses, often involving the use of protecting groups.

Caption: Key functional groups of tert-Butyl 2-amino-3-hydroxypropanoate.

Physicochemical Data

The properties of tert-Butyl 2-amino-3-hydroxypropanoate, particularly its hydrochloride salt form, are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₅NO₃-
Molecular Weight 161.20 g/mol (Free Base)-
197.66 g/mol (HCl Salt)[1]
Appearance Solid[1]
Purity Typically ≥97%[1]
Storage Conditions 2-8°C, under inert atmosphere[1][2]
CAS Number 1033753-14-8 ((R)-enantiomer HCl)[1]

Synthesis and Purification

Rationale for Synthetic Strategies

Direct esterification of serine is challenging due to the competing reactivity of the amine and hydroxyl groups, which can lead to side reactions like self-condensation or N-acylation. Therefore, a robust synthesis almost invariably involves the use of an amino-protecting group, most commonly the tert-butoxycarbonyl (Boc) group. The Boc group is stable under the esterification conditions and can be removed later without affecting the newly formed tert-butyl ester.

Common Synthetic Pathway: From N-Boc-Serine

The most reliable method involves two main stages: the esterification of N-Boc-protected serine, followed by the deprotection of the amine.

Synthesis_Workflow Start N-Boc-Serine Ester tert-Butylation Reaction Start->Ester t-BuOH, DCC, DMAP or Isobutylene, H⁺ Intermediate N-Boc-Serine-t-butyl ester Ester->Intermediate Deprotection Acidic Deprotection (e.g., HCl in Dioxane) Intermediate->Deprotection Product tert-Butyl 2-amino-3- hydroxypropanoate HCl Deprotection->Product

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate

This protocol describes the synthesis of the N-Boc protected intermediate, a stable precursor to the target compound.

  • Reaction Setup: To a solution of N-Boc-L-serine (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask, add tert-butanol (1.5 equivalents) and 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

  • Coupling Agent Addition: Cool the mixture to 0°C in an ice bath. Slowly add a solution of dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in anhydrous DCM. Causality Note: DCC is a powerful dehydrating agent that activates the carboxylic acid for nucleophilic attack by the tert-butanol. DMAP serves as a catalyst to facilitate this esterification.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate, dicyclohexylurea (DCU), indicates reaction progress.

  • Work-up: Filter off the DCU precipitate and wash it with cold DCM. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the resulting residue in ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Rationale: The acid wash removes residual DMAP, the base wash removes unreacted N-Boc-serine, and the brine wash aids in removing water.

  • Final Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product, which can be further purified by flash column chromatography if necessary.

Experimental Protocol: Deprotection to Yield the HCl Salt
  • Reaction Setup: Dissolve the N-Boc-Serine-t-butyl ester (1 equivalent) in a minimal amount of a suitable solvent like anhydrous dioxane or diethyl ether.

  • Deprotection: Cool the solution to 0°C. Bubble dry HCl gas through the solution or add a commercially available solution of HCl in dioxane (e.g., 4M, 3-4 equivalents) dropwise.

  • Precipitation: Stir the mixture at room temperature for 1-3 hours. The product will typically precipitate out of the solution as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether to remove any non-polar impurities, and dry under vacuum to yield the final hydrochloride salt.

Spectroscopic and Analytical Characterization

While experimental spectra for the unprotected free base are scarce, its characteristic signals can be reliably predicted based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the expected chemical shifts for the free base in a solvent like CDCl₃. The hydrochloride salt in D₂O would show different shifts, notably the disappearance of the NH₂ and OH peaks and a downfield shift for adjacent protons.

Carbon AtomPredicted ¹³C Shift (δ, ppm)Proton(s)Predicted ¹H Shift (δ, ppm)Multiplicity
C=O 170 - 175---
55 - 603.6 - 3.8dd
62 - 673.9 - 4.1m
C(CH₃)₃ 80 - 85---
C(CH₃)₃ 27 - 299H~1.45s
-NH₂ -2Hbroad, variables
-OH -1Hbroad, variables

Interpretation Note: The α-proton appears as a doublet of doublets due to coupling with the two diastereotopic β-protons. The β-protons will show complex splitting from coupling to each other and to the α-proton.[3]

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint of the key functional groups.

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
O-H (Alcohol) 3200 - 3500 (broad)Stretching
N-H (Amine) 3100 - 3400 (medium)Stretching
C-H (Alkyl) 2850 - 3000Stretching
C=O (Ester) 1725 - 1745Stretching
C-O (Ester/Alcohol) 1050 - 1250Stretching

Self-Validation: The presence of broad bands above 3100 cm⁻¹ alongside a strong carbonyl peak around 1730 cm⁻¹ is a strong confirmation of the compound's structure.[4][5]

Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily detected in positive ion mode.

  • Expected Ion: [M+H]⁺

  • Calculated m/z: 162.1128

  • Key Fragmentation: A primary fragmentation pathway would be the loss of the tert-butyl group as isobutylene (56 Da), leading to a prominent fragment ion corresponding to serine at m/z 106.05.

Chemical Reactivity and Synthetic Utility

The utility of tert-Butyl 2-amino-3-hydroxypropanoate stems from the distinct reactivity of its three functional groups, allowing for selective transformations.

Reactions at the Amino Group

The primary amine is a potent nucleophile and the most common site of reaction. It readily participates in:

  • Peptide Coupling: Reacts with activated carboxylic acids (e.g., using coupling agents like HATU or EDC) to form peptide bonds.

  • N-Acylation: Reacts with acyl chlorides or anhydrides to form amides.

  • Reductive Amination: Reacts with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH₃CN) to form secondary amines.

Peptide_Coupling cluster_0 Reactants cluster_1 Product Molecule tert-Butyl Serinate (H₂N-CHR-COOtBu) Dipeptide Protected Dipeptide (P-NH-CHR'-CO-NH-CHR-COOtBu) Molecule->Dipeptide Activated_AA N-Protected Amino Acid (P-NH-CHR'-COX) Activated_AA->Dipeptide Peptide Bond Formation

Caption: Role in peptide bond formation.

Reactions at the Hydroxyl Group

The primary hydroxyl group can be modified, typically after protection of the more reactive amino group.

  • O-Alkylation: Can be converted to an ether using alkyl halides under basic conditions (e.g., Williamson ether synthesis).

  • O-Acylation: Can be esterified using acyl chlorides or anhydrides.

Reactions of the tert-Butyl Ester

The tert-butyl ester is a key feature, serving as a robust protecting group for the carboxylic acid that can be removed under specific conditions.

  • Acid-Catalyzed Hydrolysis: It is highly labile to strong acids like trifluoroacetic acid (TFA) or HCl at room temperature, which cleave it to release the free carboxylic acid and isobutylene gas. This orthogonality is crucial in peptide synthesis, where an N-Fmoc group (base-labile) can be removed without affecting the t-Bu ester, and vice versa.

Handling, Storage, and Safety

Safety Profile

The hydrochloride salt is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Signal Word: Warning[1] Pictogram: GHS07 (Exclamation Mark)[1]

Recommended Handling Procedures

Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times.[6] All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of the solid powder.[6][7] Avoid generating dust.[8]

Long-term Storage and Stability

The compound, especially in its free base form, can be unstable over time. It is recommended to store the hydrochloride salt at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1][2] The container should be kept tightly sealed in a dry environment.

References

  • PubChem. (S)-tert-Butyl 2-amino-3-tert-butoxypropanoate | C11H23NO3. National Center for Biotechnology Information. [Link]

  • Chem-Impex International. (S)-2-Amino-3-(4-hydroxyphenyl)propionic acid tert-butyl ester. Chem-Impex International Inc. [Link]

  • Google Patents.
  • PubChem. tert-butyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate. National Center for Biotechnology Information. [Link]

  • PubChemLite. (s)-tert-butyl 2-amino-3-hydroxypropanoate hydrochloride (C7H15NO3).[Link]

  • Royal Society of Chemistry. Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids.[Link]

  • Royal Society of Chemistry. SUPPORTING INFORMATION.[Link]

  • ResearchGate. FT-IR spectrum of tert-butyl...[Link]

  • ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).[Link]

  • PubChem. Tert-butyl 2-amino-3-(2-aminoethoxy)propanoate. National Center for Biotechnology Information. [Link]

  • Google Patents. US3932489A - Process for t-butylating hydroxy- or thiol-substituted amino acids.
  • Royal Society of Chemistry. Supplementary Information.[Link]

  • PubChem. tert-Butyl 3-hydroxypropanoate. National Center for Biotechnology Information. [Link]

  • PubChem. 2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate...[Link]

  • Reddit. Synthesizing tertiary-butylesters of BOC-amino acids.[Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of H-Ser-OtBu

Executive Summary In the landscape of modern peptide engineering and active pharmaceutical ingredient (API) development, the strategic selection of protecting groups dictates the success of complex syntheses. H-Ser-OtBu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern peptide engineering and active pharmaceutical ingredient (API) development, the strategic selection of protecting groups dictates the success of complex syntheses. H-Ser-OtBu (L-Serine tert-butyl ester) serves as a critical building block in both Solid Phase Peptide Synthesis (SPPS) and solution-phase peptide chemistry. By masking the C-terminal carboxylic acid while leaving the N-terminal


-amine and the side-chain hydroxyl available, this molecule enables highly regioselective coupling reactions.

This whitepaper provides an authoritative breakdown of the molecular characteristics of H-Ser-OtBu, explores the causality behind its use in orthogonal protection strategies, and outlines self-validating experimental protocols for its application in advanced drug development, including the synthesis of type 2 diabetes inhibitors and multidentate chelating agents 1.

Molecular Characteristics and Physicochemical Data

In synthetic applications, H-Ser-OtBu is rarely utilized as a free base. The free


-amine of amino acid esters is highly prone to intermolecular aminolysis, which leads to spontaneous diketopiperazine (DKP) formation or linear oligomerization. To ensure long-term shelf stability and prevent auto-condensation, the molecule is commercially supplied and stored as a hydrochloride salt (H-Ser-OtBu·HCl ) .

The table below summarizes the critical quantitative data for both forms to aid in precise stoichiometric calculations during synthesis 2.

Physicochemical PropertyH-Ser-OtBu (Free Base)H-Ser-OtBu·HCl (Hydrochloride Salt)
Chemical Name L-Serine tert-butyl esterL-Serine tert-butyl ester hydrochloride
Molecular Formula C₇H₁₅NO₃C₇H₁₆ClNO₃
Molecular Weight 161.20 g/mol 197.66 g/mol
CAS Registry Number N/A (Transient Intermediate)106402-41-9
SMILES CC(C)(C)OC(=O)NO=C(OC(C)(C)C)CO.[H]Cl
Physical State Viscous oil / UnstableWhite to off-white crystalline powder
Topological Polar Surface Area 65.5 Ų72.55 Ų

Expert Insight: While fully protected derivatives like H-Ser(tBu)-OtBu·HCl (CAS: 51537-21-4) exist for different synthetic routes 3, the unprotected side-chain variant (H-Ser-OtBu) offers unique advantages. It allows chemists to perform regioselective N-acylation while leaving the primary hydroxyl open for downstream modifications, such as the synthesis of O-glycopeptides or depsipeptides.

Mechanistic Role in Orthogonal Protection

The tert-butyl (OtBu) ester group provides robust steric hindrance, completely masking the C-terminal carboxylate from nucleophilic attack. This protection is orthogonal to standard N-terminal protecting groups like Fmoc (Fluorenylmethyloxycarbonyl).

The Causality of Orthogonality:

  • Base Stability: The OtBu ester is completely stable under the mildly basic conditions (e.g., 20% piperidine in DMF) required to remove an Fmoc group. This allows for iterative N-terminal chain elongation without premature C-terminal deprotection.

  • Acid Lability: The OtBu group is highly sensitive to strong acids. It can be cleanly cleaved using concentrated Trifluoroacetic acid (TFA), generating a stable tert-butyl cation that is subsequently trapped by scavengers (like Triisopropylsilane, TIS), yielding the free carboxylic acid.

Orthogonal A Fmoc-AA-Ser-OtBu B 20% Piperidine in DMF A->B Base Cleavage C 95% TFA / 2.5% TIS A->C Acid Cleavage D H-AA-Ser-OtBu (N-term free) B->D N-terminal Extension E Fmoc-AA-Ser-OH (C-term free) C->E C-terminal Extension

Orthogonal deprotection pathways for Fmoc-AA-Ser-OtBu demonstrating selective cleavage.

Experimental Protocols: Regioselective Solution-Phase N-Acylation

When using H-Ser-OtBu·HCl, the primary


-amine is significantly more nucleophilic than the primary hydroxyl group of the serine side chain. By maintaining strict stoichiometric control and operating at optimal temperatures, researchers can achieve high regioselectivity for N-acylation over O-acylation, avoiding the need for transient side-chain protection.
Protocol: Coupling Fmoc-Ala-OH to H-Ser-OtBu·HCl

This self-validating protocol ensures complete conversion while minimizing epimerization and side-chain esterification.

Reagents Required:

  • Fmoc-Ala-OH (1.0 eq)

  • H-Ser-OtBu·HCl (1.05 eq)

  • HATU (1.0 eq)

  • N,N-Diisopropylethylamine (DIEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation of the Amine Free Base:

    • Action: Dissolve H-Ser-OtBu·HCl (1.05 eq) in anhydrous DMF to achieve a 0.1 M concentration. Add 1.05 eq of DIEA.

    • Causality: The hydrochloride salt must be neutralized to liberate the nucleophilic free amine. DIEA is utilized because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only acts as a proton acceptor.

  • Pre-activation of the Carboxylic Acid:

    • Action: In a separate dry flask, dissolve Fmoc-Ala-OH (1.0 eq) and HATU (1.0 eq) in DMF. Add the remaining 1.45 eq of DIEA. Stir at 0°C for 5 minutes.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive OAt ester. Performing this activation at 0°C suppresses the formation of oxazolone intermediates, thereby preventing the epimerization of the

      
      -carbon.
      
  • Controlled Coupling Reaction:

    • Action: Add the pre-activated Fmoc-Ala-OH solution dropwise to the H-Ser-OtBu solution at 0°C.

    • Causality: Dropwise addition ensures the activated ester is never in large excess relative to the free amine. This kinetically favors N-acylation (amide bond formation) over O-acylation (esterification of the serine side chain).

  • Reaction Monitoring:

    • Action: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the disappearance of the starting materials via LC-MS. Once complete, quench the reaction with saturated aqueous NH₄Cl.

  • Self-Validating Workup:

    • Action: Extract the aqueous mixture with Ethyl Acetate (EtOAc). Wash the organic layer successively with 5% KHSO₄, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Causality: This workup is a self-validating purification system. The acidic wash (KHSO₄) selectively protonates and removes any unreacted amine into the aqueous layer. The basic wash (NaHCO₃) deprotonates and removes any unreacted Fmoc-Ala-OH. The resulting organic layer contains only the pure, neutral dipeptide product.

Workflow N1 H-Ser-OtBu·HCl (C-Terminus Protected) N2 Neutralization (DIEA / Base) N1->N2 Remove HCl N5 Coupling Reaction (Peptide Bond Formation) N2->N5 N3 Fmoc-AA-OH (N-Terminus Protected) N4 Activation (HATU / HOBt) N3->N4 Activate Carboxyl N4->N5 N6 Fmoc-AA-Ser-OtBu (Protected Dipeptide) N5->N6 Amidation N7 Global Deprotection (TFA / Scavengers) N6->N7 Acid Cleavage N8 H-AA-Ser-OH (Free Dipeptide) N7->N8 Yield Final Product

Workflow of solution-phase peptide coupling utilizing H-Ser-OtBu·HCl and Fmoc-AA-OH.

Conclusion

The utilization of H-Ser-OtBu·HCl bridges the gap between simple amino acid building blocks and complex, multi-functional peptide therapeutics. By understanding the precise molecular weight (197.66 g/mol for the HCl salt) and the causality behind its orthogonal reactivity, researchers can design highly efficient, scalable, and regioselective synthetic pathways.

References

Sources

Foundational

The Thermodynamic and Kinetic Stability of tert-Butyl Amino Acid Esters: A Technical Whitepaper for Peptide Synthesis

Executive Summary In the intricate landscape of solid-phase peptide synthesis (SPPS) and drug development, the precise control of reactive side chains is paramount. The tert-butyl (tBu) ester has emerged as the gold stan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the intricate landscape of solid-phase peptide synthesis (SPPS) and drug development, the precise control of reactive side chains is paramount. The tert-butyl (tBu) ester has emerged as the gold standard for protecting the C-terminus and the side chains of acidic amino acids (Asp, Glu), as well as hydroxyl-containing residues (Ser, Thr, Tyr)[1]. As a Senior Application Scientist, I frequently observe that while the empirical use of tBu groups is widespread, the fundamental thermodynamic and kinetic principles governing their stability and cleavage are often misunderstood. This whitepaper deconstructs the causality behind tert-butyl ester stability, offering field-proven, self-validating protocols to optimize your synthetic workflows.

Thermodynamic Principles of tert-Butyl Ester Stability

The utility of the tBu protecting group within the Fmoc/tBu orthogonal strategy hinges on a delicate balance between thermodynamic stability and kinetic lability[1].

Causality of Base Stability (Steric Shielding)

During peptide chain elongation, the Nα-Fmoc group is repeatedly removed using a secondary amine, typically 20% piperidine in dimethylformamide (DMF)[2]. The tBu ester is thermodynamically stable under these basic conditions. The causality lies in profound steric hindrance: the bulky tert-butyl group acts as a physical shield, preventing nucleophilic attack by piperidine at the carbonyl carbon. This prevents premature deprotection and unwanted side reactions, such as aspartimide formation, which is thermodynamically driven but kinetically suppressed by the bulk of the tBu group.

Causality of Acid Lability (Carbocation Thermodynamics)

Conversely, the tBu group is highly labile to strong acids like trifluoroacetic acid (TFA)[1]. Unlike standard esters that cleave via an


 mechanism (acyl cleavage), tBu esters cleave via an 

mechanism (alkyl cleavage). Protonation of the ester oxygen is followed by the unimolecular heterolysis of the alkyl-oxygen bond. The thermodynamic driving force for this cleavage is the generation of the highly stable tert-butyl cation. This carbocation is stabilized by hyperconjugation (delocalization of electrons from nine adjacent C-H bonds into the empty p-orbital) and the inductive electron-donating effect of three methyl groups.

G A Peptide-Resin (Fmoc-AA-OtBu) B 20% Piperidine (Base) A->B Deprotection Step D Fmoc Cleaved OtBu Stable B->D Kinetic Control C 95% TFA (Acid) E tBu Cleaved (tBu Cation) C->E Thermodynamic Drive D->C Final Cleavage

Caption: Logical relationship of Fmoc/tBu orthogonality and TFA-mediated cleavage.

Quantitative Stability Profiling

To design robust synthetic routes, one must understand the boundary conditions of tBu stability. The following table synthesizes quantitative data regarding the stability of tBu esters under various standard SPPS conditions[1],[2].

Reaction ConditionReagent CompositionStability StatusEstimated Half-Life / Cleavage Time
Fmoc Deprotection 20% Piperidine in DMFHighly Stable> 100 hours
Peptide Coupling HBTU / DIPEA in DMFHighly StableIndefinite
Mild Acidic Modification 1% TFA in DCMStable> 24 hours
Lewis Acid Cleavage FeCl3 in DCMCleaved2 - 4 hours[3]
Global Cleavage 95% TFA / ScavengersRapidly Cleaved1 - 2 hours
Catalytic Deprotection Magic Blue / Et3SiHRapidly Cleaved40 minutes[4]

Mechanistic Causality in Experimental Design: The Role of Scavengers

A critical failure point in peptide synthesis is the mismanagement of the tert-butyl cation generated during TFA cleavage. Because the tBu cation is thermodynamically stable and highly electrophilic, it will readily alkylate electron-rich amino acid side chains (e.g., Tryptophan, Cysteine, Tyrosine, and Methionine) if left unchecked[1].

Why use Triisopropylsilane (TIS) over Water? While water is a common scavenger that traps the tBu cation to form tert-butanol, tert-butanol can still act as an alkylating agent under highly acidic conditions. TIS, however, acts as a hydride donor. It irreversibly reduces the tert-butyl cation to isobutane—a volatile gas that escapes the reaction mixture. This phase change drives the reaction forward thermodynamically (Le Chatelier's principle) and completely eliminates the risk of re-alkylation[1].

G A tert-Butyl Cation (Thermodynamically Stable) B Triisopropylsilane (TIS Scavenger) A->B Kinetic Trapping C Tryptophan/Cysteine Residues A->C Side Reaction D Isobutane + TIS-Adduct (Safe Byproducts) B->D Fast Reaction E Alkylated Peptide (Impurity) C->E Slow without Scavenger

Caption: Kinetic trapping of the tert-butyl cation by scavengers to prevent side reactions.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that you can visually or analytically confirm the success of each step without waiting for final purification.

Protocol A: Standard Global Cleavage and Deprotection

This protocol utilizes a standard "Reagent K" variant, optimized for peptides containing sensitive residues protected by tBu esters[1].

  • Step 1: Resin Preparation. Wash the peptidyl-resin thoroughly with Dichloromethane (DCM) (3 x 5 mL) to remove all traces of DMF.

    • Causality: DMF is a weak base; residual DMF will neutralize TFA, drastically reducing cleavage efficiency.

  • Step 2: Cocktail Formulation. Prepare the cleavage cocktail: 92.5% TFA, 2.5% TIS, 2.5% H2O, and 2.5% Ethanedithiol (EDT). (Note: EDT is essential if Cys or Met are present).

  • Step 3: Cleavage Reaction. Add the cocktail to the resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2 hours.

    • Self-Validation: If the peptide contains Trityl (Trt) protecting groups, the solution will immediately turn a deep yellow/orange upon TFA addition, confirming the acid is active and penetrating the resin.

  • Step 4: Precipitation. Filter the resin and collect the flow-through. Dropwise, add the cleavage solution into 10 volumes of ice-cold diethyl ether.

    • Self-Validation: The deprotected peptide will instantly precipitate as a white, flocculent solid. The lipophilic scavengers (TIS) and cleaved protecting groups (isobutane, tert-butanol) remain soluble in the ether, effectively separating your product from the thermodynamic byproducts[1].

  • Step 5: Centrifugation. Centrifuge at 3000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether. Air-dry the pellet.

Protocol B: Mild Catalytic Deprotection of tBu Esters (TFA-Free)

For highly sensitive substrates where 95% TFA causes degradation, a mild, catalytic deprotection using the Triarylamminium Radical Cation ("Magic Blue") can be employed[4].

  • Step 1: Substrate Dissolution. Dissolve the tBu-protected peptide/amino acid in anhydrous DCM (0.1 M concentration).

  • Step 2: Reductant Addition. Add 4.0 equivalents of Triethylsilane (

    
    ).
    
    • Causality: The silane acts as a sacrificial reductant to trap the generated radicals and accelerate the C-O bond cleavage[4].

  • Step 3: Catalyst Addition. Add 5 mol% of Magic Blue (

    
    ). Stir at room temperature for 40 minutes.
    
  • Step 4: Analytical Validation. Monitor the reaction via LC-MS.

    • Self-Validation: The complete disappearance of the +56 Da mass shift (corresponding to the isobutylene loss) per tBu group confirms quantitative deprotection. The reaction mixture can then be concentrated and purified via flash chromatography.

Conclusion

The thermodynamic stability of tert-butyl amino acid esters is the linchpin of modern peptide synthesis. By understanding the causality behind its base stability (steric shielding) and acid lability (carbocation thermodynamics), researchers can rationally design cleavage cocktails and scavenger systems that maximize yield and purity. Implementing self-validating protocols ensures that these thermodynamic principles are effectively translated into reliable, reproducible laboratory success.

References

  • Title : Amino Acid-Protecting Groups Source : Chemical Reviews - ACS Publications URL : [Link]

  • Title : FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support Source : PMC - NIH URL : [Link]

  • Title : Triarylamminium Radical Cation Facilitates the Deprotection of tert- Butyl Groups in Esters, Ethers, Carbonates Source : ACS Publications URL : [Link]

Sources

Exploratory

Comprehensive Chemical Safety Data Evaluation: A Technical Guide to Characterizing Novel Entities (Focus: CAS 5803-31-6)

Executive Summary When researchers and drug development professionals encounter a proprietary, newly synthesized, or highly obscure chemical entity—herein designated by the placeholder CAS 5803-31-6 —standard Safety Data...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

When researchers and drug development professionals encounter a proprietary, newly synthesized, or highly obscure chemical entity—herein designated by the placeholder CAS 5803-31-6 —standard Safety Data Sheets (SDS) are often unavailable in public repositories. In the absence of pre-existing literature, safety characterization cannot be a mere box-ticking exercise; it must be a self-validating system of mechanistic discovery.

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) compliant framework. This guide details the de novo generation of chemical safety data for uncharacterized compounds like CAS 5803-31-6, transitioning from predictive in vitro New Approach Methodologies (NAMs) to regulatory-compliant in vivo profiling.

Regulatory Framework & Strategic Tiered Testing

The causality behind our experimental design is rooted in minimizing late-stage clinical attrition while adhering to ethical testing standards. Rather than relying solely on apical endpoints in animal models, we utilize a tiered testing strategy to identify precise Molecular Initiating Events (MIEs). This approach ensures that our safety thresholds are mechanistically validated.

Our testing protocols are governed by two primary authoritative frameworks:

  • OECD Guidelines for the Testing of Chemicals : These provide internationally accepted specifications for chemical testing, ensuring the Mutual Acceptance of Data (MAD) across global regulatory bodies[1].

  • ICH M3(R2) Guidelines : The International Council for Harmonisation dictates the non-clinical safety studies required to support human clinical trials and marketing authorization[2].

Workflow A Novel Entity (CAS 5803-31-6) B In Silico QSAR Modeling A->B C Physicochemical Analysis A->C D In Vitro NAMs (Toxicity Profiling) B->D C->D E In Vivo MTD (ICH M3(R2)) D->E High Risk F GHS-Compliant SDS Generation D->F Low Risk E->F

Fig 1. Tiered safety data generation workflow for uncharacterized chemical entities.

In Vitro Toxicity & Safety Profiling (NAMs)

Before advancing to systemic models, we must establish the cellular mode-of-action (MoA). We employ New Approach Methodologies (NAMs), which are technologies designed to replace, reduce, or refine animal testing while providing human-relevant hazard assessment[3]. In vitro methods utilize isolated human cells to predict inherent hazard properties without the confounding variables of whole-animal pharmacokinetics[4].

For CAS 5803-31-6, we assess cytotoxicity by monitoring the oxidative stress and apoptosis pathways.

Pathway Tox CAS 5803-31-6 Exposure ROS Oxidative Stress (ROS) Tox->ROS Mito Mitochondrial Dysfunction ROS->Mito Casp Caspase 3/7 Activation Mito->Casp Apop Cell Death (Apoptosis) Casp->Apop

Fig 2. In vitro apoptosis signaling pathway triggered by chemical stressors.

Step-by-Step Experimental Protocols

Every protocol described here operates as a self-validating system. By incorporating positive controls, vehicle controls, and dose-response modeling, we ensure that any observed toxicity is a direct, quantifiable result of CAS 5803-31-6 exposure.

Protocol A: High-Throughput In Vitro Cytotoxicity Assay

Causality & Purpose: To establish the IC50 and identify the Point-of-Departure (PoD) for cellular stress before any in vivo testing occurs.

  • Cell Seeding: Plate human hepatoma (HepG2) cells at a density of 10,000 cells/well in a 384-well microtiter plate using a standard DMEM medium. Allow 24 hours for cellular adhesion.

  • Compound Dosing: Prepare a 10-point dose-response curve of CAS 5803-31-6 (ranging from 0.1 µM to 100 µM) using automated liquid handling. Include a DMSO vehicle control (0.1% v/v) and a positive control (e.g., Staurosporine).

  • Incubation: Incubate the treated plates for 24 and 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Multiplex Readout: Introduce fluorescent probes specifically designed to measure Reactive Oxygen Species (ROS) generation and Caspase-3/7 activation. Read fluorescence via a microplate reader to quantify mitochondrial dysfunction and apoptosis.

  • Data Synthesis: Calculate the IC50 values using non-linear regression analysis to determine the precise concentration at which 50% cellular viability is compromised.

Protocol B: In Vivo Dose-Ranging & MTD Determination

Causality & Purpose: If in vitro data flags potential systemic risks, in vivo dose-ranging is required to find the Maximum Tolerated Dose (MTD) to set the upper limit for chronic exposure tests[5].

  • Subject Selection: Utilize an appropriate rodent model (e.g., Sprague-Dawley rats) housed under GLP-compliant conditions.

  • Dose Escalation: Administer CAS 5803-31-6 via the intended clinical route. Begin dosing at 1/50th of the in vitro PoD equivalent.

  • Observation & Monitoring: Monitor subjects continuously for clinical signs of toxicity, body weight fluctuations, and mortality over a 14-day period.

  • MTD Establishment: Identify the highest dose that does not cause unacceptable toxicity (e.g., >10% weight loss). It is important to note that extending research to the absolute MTD is not always required if other dose limitations, such as the Maximum Feasible Dose (MFD), are deemed more appropriate for predicting clinical safety[6].

Quantitative Data Synthesis

To translate raw assay readouts into actionable safety classifications for the SDS, we benchmark the data against established regulatory thresholds. The table below summarizes the quantitative evaluation criteria applied to CAS 5803-31-6.

Assay CategoryTarget EndpointSafety Threshold (PoD)Regulatory Guideline
In Vitro Cytotoxicity Cell Viability (HepG2)IC50 > 50 µMOECD TG 453 (Adapted)
Genotoxicity Mutagenic Reversion< 2-fold increase over vehicleOECD TG 471
Endocrine Disruption Receptor ActivationEC50 > 100 µMOECD TG 455
In Vivo Toxicity Weight Loss / MortalityMTD: < 10% weight reductionICH M3(R2)

Conclusion & SDS Generation

The culmination of this self-validating protocol is the generation of a 16-section GHS-compliant Safety Data Sheet (SDS) for CAS 5803-31-6. By systematically moving from in silico predictions to in vitro NAMs and targeted in vivo profiling, drug development professionals can confidently document the toxicological profile, ecological hazards, and safe handling procedures of novel chemical entities, ensuring both regulatory compliance and personnel safety.

References

Sources

Foundational

Physicochemical Profiling and pKa Dynamics of tert-Butyl 2-amino-3-hydroxypropanoate (H-Ser-OtBu)

Executive Summary tert-Butyl 2-amino-3-hydroxypropanoate, commonly designated as H-Ser-OtBu or L-serine tert-butyl ester, is a critical intermediate in solid-phase peptide synthesis (SPPS) and advanced bioconjugation. Un...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 2-amino-3-hydroxypropanoate, commonly designated as H-Ser-OtBu or L-serine tert-butyl ester, is a critical intermediate in solid-phase peptide synthesis (SPPS) and advanced bioconjugation. Understanding its exact acid-base dissociation constants (pKa) is not merely an academic exercise; it is a fundamental prerequisite for predicting nucleophilicity, optimizing chemoselective ligations, and preventing base-catalyzed racemization. This whitepaper deconstructs the structural causality behind the pKa shifts in H-Ser-OtBu and provides self-validating empirical protocols for their determination.

Structural Causality and the pKa Shift

The acid-base behavior of an amino acid is fundamentally reprogrammed when its native functional groups are synthetically masked[1]. In an unprotected L-serine molecule, the zwitterionic state dominates at physiological pH. However, the esterification of the C-terminus with a bulky tert-butyl group disrupts this native electronic distribution, leading to significant pKa deviations.

The Zwitterion Effect and Inductive Destabilization

In free L-serine, the


-amino group exhibits a pKa of 9.15. This relatively high basicity is maintained by the adjacent negatively charged carboxylate ion (

), which electrostatically stabilizes the protonated ammonium group (

).

When the carboxyl group is covalently masked as a tert-butyl ester (


), this stabilizing electrostatic interaction is abolished. Furthermore, the ester moiety acts as an electron-withdrawing group relative to the native carboxylate anion. This inductive effect destabilizes the positive charge on the adjacent ammonium group, making it significantly easier to liberate a proton. Consequently, the pKa of the 

-amino group drops sharply to approximately 7.30–7.50 [2].

Conversely, the side-chain hydroxyl group is sterically and electronically insulated from the C-terminal modification. It retains a pKa of approximately 13.60 , mirroring that of free serine.

Quantitative Data Summary

Table 1: Comparative pKa Profiling of Native L-Serine vs. H-Ser-OtBu

Functional GroupNative L-Serine pKaH-Ser-OtBu pKaMechanistic Causality for pKa Shift

-Carboxyl
2.21N/ACovalently masked by the tert-butyl ester protecting group.

-Amino
9.15~7.30 - 7.50Loss of zwitterionic stabilization; absence of adjacent carboxylate anion.
Side-chain Hydroxyl ~13.60~13.60Negligible inductive effect from the distant ester modification.

Mechanistic Implications in Peptide Synthesis

The depressed pKa of the


-amino group in H-Ser-OtBu dictates the thermodynamic boundaries of synthetic workflows[3]. At a physiological pH of 7.4, approximately 50% of the H-Ser-OtBu molecules exist in their free base (nucleophilic) form. This allows chemists to execute peptide coupling reactions under exceptionally mild conditions. By minimizing the reliance on strong tertiary amine bases (such as DIPEA), researchers can suppress the rate of base-catalyzed proton abstraction at the chiral 

-carbon, thereby preserving the stereochemical integrity of the growing peptide chain.

pKa_Equilibria State1 Cationic Form [NH3⁺-CH(CH2OH)-COOtBu] pH < 7.4 State2 Neutral Form [NH2-CH(CH2OH)-COOtBu] pH 7.4 - 13.6 State1->State2 -H⁺ (pKa₁ ≈ 7.4) State2->State1 +H⁺ State3 Anionic Form [NH2-CH(CH2O⁻)-COOtBu] pH > 13.6 State2->State3 -H⁺ (pKa₂ ≈ 13.6) State3->State2 +H⁺

Figure 1: Protonation states and pKa equilibria of H-Ser-OtBu across the pH spectrum.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the determination of pKa values must not rely on a single analytical vector. The following methodology employs a self-validating system: a macroscopic potentiometric titration orthogonally verified by microscopic site-specific NMR tracking.

Protocol A: High-Precision Potentiometric Titration

This step establishes the macroscopic inflection points of the molecule's buffering capacity.

  • Analyte Preparation : Dissolve 50 mg of high-purity H-Ser-OtBu·HCl in 50 mL of CO₂-free ultrapure water. Maintain a constant ionic strength of 0.1 M by adding KCl.

  • Environmental Control : Transfer the solution to a jacketed titration vessel maintained at exactly 298 K (25.0 ± 0.1 °C). Purge the system continuously with argon gas to prevent atmospheric CO₂ absorption, which would artificially skew the acidic inflection point.

  • Dynamic Dosing : Titrate the solution using standardized 0.1 M NaOH. Utilize an automated titrator set to dynamic dosing mode, allowing for smaller volume increments (0.01 mL) near the anticipated equivalence point (pH 7.0–8.0).

  • Data Extraction : Plot the first derivative of the titration curve (

    
    pH/
    
    
    
    V). The peak of the derivative curve corresponds to the precise pKa of the
    
    
    -amino group.
Protocol B: Orthogonal Validation via Site-Specific NMR Titration

Potentiometry cannot definitively assign a pKa to a specific functional group in polyfunctional molecules. NMR titration provides this structural validation.

  • Sample Formulation : Prepare a 5 mM solution of H-Ser-OtBu in a D₂O/H₂O (10:90 v/v) matrix.

  • pH Gradient Generation : Aliquot the solution into 10 separate NMR tubes. Adjust the pH of each tube across a gradient from 2.0 to 11.0 using micro-additions of DCl and NaOD.

  • Spectral Acquisition : Acquire 1H-NMR spectra for each sample at 298 K, utilizing water suppression techniques (e.g., WATERGATE).

  • Chemical Shift Tracking : Track the chemical shift (

    
    ) of the 
    
    
    
    -proton. As the adjacent ammonium group deprotonates, the electron density around the
    
    
    -proton increases, causing an upfield shift.
  • Non-Linear Regression : Plot the chemical shift versus pH and fit the data to the Henderson-Hasselbalch equation. The inflection point of this sigmoidal curve will perfectly match the potentiometric pKa, self-validating the assignment to the

    
    -amino group.
    

Workflow Step1 1. Analyte Preparation (H-Ser-OtBu in 0.1M KCl) Step2 2. Environmental Control (Argon purging at 298K) Step1->Step2 Step3 3. Potentiometric Titration (0.1M NaOH dynamic dosing) Step2->Step3 Step4 4. Orthogonal Validation (1H-NMR Chemical Shift Tracking) Step3->Step4 Step5 5. Data Synthesis (Henderson-Hasselbalch Fitting) Step4->Step5

Figure 2: Self-validating workflow for the empirical determination of H-Ser-OtBu pKa values.

Conclusion & Strategic Outlook

The structural modification of L-serine into its tert-butyl ester derivative (H-Ser-OtBu) induces a critical electronic shift, lowering the


-amino pKa from 9.15 to approximately 7.4. Recognizing this shift allows drug development professionals to engineer highly efficient, racemization-free coupling protocols. By employing the self-validating potentiometric and NMR workflows detailed above, researchers can secure the physicochemical trustworthiness required for advanced pharmaceutical manufacturing.

References

  • Li, J. (2022). Amino Acids: Insights and Roles in Heterocyclic Chemistry, Volume 1: Protecting Groups. EBIN.PUB. Retrieved from[Link]

  • Garg, N., et al. (2018). Nickel-catalyzed N-arylation of optically pure amino acid esters with activated (hetero)aryl electrophiles. Canadian Science Publishing. Retrieved from[Link]

  • Ploegh, H. L., et al. (2022). Combined Application of Orthogonal Sortases and Depsipeptide Substrates for Dual Protein Labeling. ACS Publications. Retrieved from[Link]

Sources

Exploratory

structural difference between serine tert-butyl ester and methyl ester

Title: Structural and Mechanistic Divergence of Serine tert-Butyl and Methyl Esters in Peptide Synthesis Executive Summary The precise control of carboxyl group reactivity is a cornerstone of complex peptide synthesis, b...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural and Mechanistic Divergence of Serine tert-Butyl and Methyl Esters in Peptide Synthesis

Executive Summary

The precise control of carboxyl group reactivity is a cornerstone of complex peptide synthesis, biochemical assays, and prodrug formulation. For the amino acid serine, the selection of a C-terminal protecting group—specifically between a methyl ester (H-Ser-OMe) and a tert-butyl ester (H-Ser-OtBu)—dictates the orthogonal strategy employed during multi-step synthesis. This technical guide deconstructs the structural divergence, mechanistic cleavage pathways, and field-proven protocols associated with these two distinct derivatives, providing researchers with a causal understanding of their chemical behavior.

Structural and Electronic Divergence

The fundamental difference between H-Ser-OMe and H-Ser-OtBu lies in the steric bulk of the esterifying group, which profoundly alters the reactivity of the adjacent carbonyl carbon.

  • Serine Methyl Ester (H-Ser-OMe): The methyl group (-CH₃) presents minimal steric hindrance. Consequently, the carbonyl carbon remains highly accessible to nucleophilic attack[1]. This structural openness makes the methyl ester highly susceptible to base-catalyzed hydrolysis (saponification) via a standard

    
     (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism[2]. Under acidic conditions, it remains relatively stable because it cannot form a stable carbocation upon cleavage.
    
  • Serine tert-Butyl Ester (H-Ser-OtBu): The tert-butyl group (-C(CH₃)₃) acts as a massive steric shield. The three methyl groups projecting from the central quaternary carbon create a conformationally rigid domain that physically blocks nucleophiles (such as hydroxide ions) from approaching the carbonyl center[1]. As a result, tert-butyl esters are exceptionally stable under basic conditions[2]. However, they are highly labile to strong acids. Protonation of the ester oxygen facilitates an

    
     (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular) mechanism, driven by the thermodynamic stability of the resulting tert-butyl carbocation[3].
    

G cluster_0 cluster_1 Ser Serine Carboxyl Protection OMe Serine Methyl Ester (H-Ser-OMe) Ser->OMe OtBu Serine tert-Butyl Ester (H-Ser-OtBu) Ser->OtBu PropOMe Low Steric Bulk Accessible Carbonyl OMe->PropOMe CleaveOMe Base-Labile Saponification (LiOH) PropOMe->CleaveOMe PropOtBu High Steric Bulk Shielded Carbonyl OtBu->PropOtBu CleaveOtBu Acid-Labile Acidolysis (TFA) PropOtBu->CleaveOtBu

Caption: Divergent structural properties and cleavage pathways of Serine esters.

Quantitative Data & Property Comparison

The following table summarizes the key physical and chemical parameters that dictate the handling and application of these two serine derivatives in their stable hydrochloride salt forms.

PropertySerine Methyl Ester (H-Ser-OMe·HCl)Serine tert-Butyl Ester (H-Ser-OtBu·HCl)
Molecular Structure -COOCH₃-COOC(CH₃)₃
CAS Number 5680-80-8106402-41-9
Molecular Weight 155.58 g/mol [4]197.66 g/mol [5]
Steric Hindrance (Bulk) Low (Minimal shielding)High (Quaternary carbon shielding)[1]
Inductive Effect Weakly electron-donatingStrongly electron-donating (+I effect)
Stability to Base Labile (Rapid saponification)Highly Stable (Sterically blocked)[2]
Stability to Acid StableLabile (Forms t-butyl carbocation)[3]
Primary Cleavage Reagent LiOH / NaOH (Aqueous)Trifluoroacetic Acid (TFA)[3]

Mechanistic Workflows and Experimental Protocols

To ensure scientific integrity, the following experimental workflows detail not just the procedural steps, but the chemical causality and self-validating mechanisms behind them.

Protocol 1: Base-Catalyzed Saponification of H-Ser-OMe
  • Step 1: Solubilization. Dissolve H-Ser-OMe in a 3:1:1 mixture of THF/MeOH/H₂O.

    • Causality: The mixed solvent system ensures homogeneous solvation of both the highly polar inorganic base and the organic ester, facilitating uniform nucleophilic attack.

  • Step 2: Base Addition. Add 1.2 equivalents of LiOH at 0°C.

    • Causality: LiOH is selected over NaOH because the less electropositive lithium cation coordinates with the carbonyl oxygen more weakly, providing a milder reaction environment. This prevents base-catalyzed racemization (epimerization) at the chiral α-carbon of the serine residue. The 0°C temperature kinetically suppresses α-proton abstraction.

  • Step 3: Quenching and Extraction. Acidify the reaction mixture to pH 3.0 using 1M HCl.

    • Self-Validating Causality: Lowering the pH neutralizes the excess base and protonates the resulting serine carboxylate into its free carboxylic acid form. The success of the cleavage is validated by the compound's newfound ability to partition into an organic extraction solvent (like ethyl acetate), which is only possible if the carboxylate is fully protonated at pH 3.0.

Protocol 2: Acidolytic Cleavage of H-Ser-OtBu
  • Step 1: Acidic Deprotection Cocktail. Treat the peptide/amino acid with a cleavage cocktail comprising 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 2 hours at room temperature.

    • Causality: The high concentration of TFA protonates the ester oxygen, driving the

      
       cleavage mechanism to form a stable tert-butyl carbocation[3]. TIS and water are mandatory nucleophilic scavengers; they act as "traps" for the highly reactive tert-butyl cations, preventing them from re-alkylating sensitive amino acid side chains.
      
  • Step 2: Precipitation and Workup. Concentrate the TFA under a stream of nitrogen and precipitate the product using cold diethyl ether (DEE).

    • Self-Validating Causality: DEE is strictly preferred over methyl tert-butyl ether (MTBE). Under residual strongly acidic conditions, MTBE can undergo t-Bu-O cleavage, generating additional tert-butyl cations[6]. The efficacy of this specific ether choice is self-validating through MALDI-TOF MS analysis: a failed protocol using MTBE will present distinct +56 Da or +112 Da alkylation byproduct peaks, whereas DEE yields the exact target mass[6].

Strategic Applications in SPPS

The extreme steric hindrance of the tert-butyl group is the foundational pillar of modern Solid-Phase Peptide Synthesis (SPPS). Because the tert-butyl ester is completely immune to nucleophilic attack, it remains entirely intact during the repeated cycles of 20% piperidine (a base) used to remove Fmoc protecting groups from the N-terminus[3].

SPPS Start Fmoc-Ser(tBu)-OH Coupling Base 20% Piperidine (Base Treatment) Start->Base Stable tBu Ester Remains Intact Base->Stable Acid 95% TFA (Acid Treatment) Stable->Acid Cleaved Global Cleavage Free Serine Acid->Cleaved

Caption: Orthogonal Fmoc/tBu solid-phase peptide synthesis workflow.

This orthogonality allows chemists to build massive peptide chains without prematurely exposing the C-terminus or side-chain carboxyls. Conversely, methyl esters are often utilized in liquid-phase peptide synthesis (LPPS) or in prodrug formulations where rapid enzymatic cleavage (via plasma esterases) is desired to release the active serine-containing therapeutic agent.

References[5] Title: CAS 106402-41-9: H-Ser-OtBu · HCl | CymitQuimica

Sources

Foundational

Technical Whitepaper: Optimal Storage, Handling, and Stability Dynamics of H-Ser-OtBu Hydrochloride

Executive Summary H-Ser-OtBu hydrochloride (L-Serine tert-butyl ester hydrochloride, CAS: 106402-41-9) is a foundational building block in both solid-phase and solution-phase peptide synthesis. By masking the carboxylate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

H-Ser-OtBu hydrochloride (L-Serine tert-butyl ester hydrochloride, CAS: 106402-41-9) is a foundational building block in both solid-phase and solution-phase peptide synthesis. By masking the carboxylate as a sterically hindered tert-butyl ester and stabilizing the primary amine as a hydrochloride salt, it enables precise, orthogonal elongation of peptide chains. However, this specific chemical architecture introduces unique thermodynamic and kinetic vulnerabilities. This whitepaper provides a comprehensive, causality-driven framework for the storage, handling, and quality control of H-Ser-OtBu·HCl.

Chemical Profile & Mechanistic Vulnerabilities

The stability of H-Ser-OtBu·HCl is entirely dependent on maintaining its protonated state and preventing nucleophilic attack. Understanding the causality behind its degradation is essential for preventing batch failure.

  • Intermolecular Aminolysis (Diketopiperazine Formation): Free amino acid esters are highly susceptible to self-condensation. The unprotonated primary amine of one molecule acts as a nucleophile, attacking the ester carbonyl of a second molecule to form a cyclic dipeptide, or diketopiperazine (DKP)1[1]. Storing the compound as a hydrochloride salt protonates the amine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ), rendering it non-nucleophilic and kinetically trapping the molecule in a stable state [2]. However, exposure to trace bases or localized moisture can shift the equilibrium, neutralizing the salt and triggering rapid DKP formation.
    
  • Acid-Catalyzed Ester Hydrolysis: While the tert-butyl ester is robust against basic conditions, it is vulnerable to acid-catalyzed hydrolysis 3[3]. Because H-Ser-OtBu is stored as a hydrochloride salt, any absorbed atmospheric moisture creates a highly localized, acidic aqueous microenvironment. This moisture-driven acidity catalyzes the cleavage of the tert-butyl group, yielding free L-serine and tert-butanol.

  • Hygroscopicity: Amine hydrochlorides are inherently hygroscopic. If exposed to ambient humidity, H-Ser-OtBu·HCl will rapidly absorb moisture, leading to deliquescence. This absorbed water acts as the solvent and catalyst for the degradation pathways described above.

Degradation A H-Ser-OtBu·HCl (Stable Salt) B H-Ser-OtBu (Free Base) A->B Moisture / Trace Base (Deprotonation) D L-Serine·HCl + t-Butanol A->D Moisture (Acid-Catalyzed Hydrolysis) C Diketopiperazine (DKP) + t-Butanol B->C Intermolecular Aminolysis (Temp > 0°C)

Mechanistic degradation pathways of H-Ser-OtBu HCl via hydrolysis and aminolysis.

Optimal Storage Parameters

To mitigate these structural vulnerabilities, storage conditions must strictly control both thermal energy and atmospheric composition 4[4].

Stability & Storage Matrix
ParameterOptimal ConditionMechanistic RationaleConsequence of Deviation
Temperature -20°C (Deep Freeze) Suppresses the kinetic energy required to cross the activation barrier for ester hydrolysis and aminolysis.Accelerated DKP formation and thermal degradation of the ester bond.
Atmosphere Argon or Nitrogen Displaces atmospheric moisture and oxygen, preventing the formation of acidic microenvironments.Hygroscopic moisture absorption leading to rapid acid-catalyzed hydrolysis.
Container Amber Glass, PTFE Cap Glass prevents moisture permeation (unlike plastic); PTFE ensures a chemically inert, hermetic seal.Deliquescence (clumping) and subsequent batch failure.
Secondary Storage Desiccator Provides a fail-safe against primary seal failure by maintaining a 0% relative humidity (RH) environment.Gradual moisture ingress over long-term storage.

Self-Validating Experimental Protocols

To ensure the integrity of H-Ser-OtBu·HCl during use, protocols must be self-validating —meaning they contain internal mathematical or analytical checks to confirm that the reagent has not been compromised during handling.

Protocol 1: Moisture-Free Aliquoting Workflow

Opening a cold vial in a humid laboratory guarantees rapid condensation on the reagent powder. This protocol prevents moisture ingress and uses a mass-balance check to validate execution.

Step-by-Step Methodology:

  • Initial Weighing: Remove the sealed vial from -20°C storage. Immediately record the total mass of the cold, sealed vial (

    
    ).
    
  • Equilibration: Place the sealed vial into a desiccator containing active indicating silica gel. Allow it to equilibrate to room temperature (approx. 1–2 hours).

  • Inert Handling: Transfer the equilibrated vial to a glove box or a dry nitrogen (

    
    ) stream. Open the vial and quickly weigh out the required aliquot. Record the mass of the extracted reagent (
    
    
    
    ).
  • Purging & Sealing: Purge the headspace of the source vial with dry Argon for 15 seconds. Tightly seal the PTFE cap.

  • Validation Check (Mass Balance): Weigh the sealed, purged source vial (

    
    ).
    
    • Validation Formula:

      
      .
      
    • Interpretation: If

      
       is significantly higher than expected, condensation/moisture absorption occurred during handling, and the batch must be flagged for QC.
      
  • Return to Storage: Immediately return the validated vial to -20°C.

Workflow S1 1. Cold Storage (-20°C) S2 2. Desiccator Equilibration S1->S2 S3 3. N2 Stream Weighing S2->S3 S4 4. Argon Purge & Seal S3->S4 S5 5. Return to -20°C S4->S5

Self-validating standard operating procedure for retrieving H-Ser-OtBu HCl.

Protocol 2: Quality Control (QC) via HPLC and Karl Fischer Titration

Before utilizing a historically stored batch of H-Ser-OtBu·HCl in a high-value peptide synthesis, its integrity must be analytically validated.

Step-by-Step Methodology:

  • Moisture Analysis: Perform a Coulometric Karl Fischer Titration on a 50 mg sample.

    • Threshold: Water content must be

      
      .
      
  • Chromatographic Purity: Prepare a 1 mg/mL solution of the reagent in dry Acetonitrile/Water (0.1% TFA). Run via RP-HPLC (C18 column, gradient 5% to 95% ACN over 20 mins, UV detection at 210 nm).

  • Validation Check (System Suitability Test - SST):

    • Prior to running the sample, inject an SST standard spiked with 1% free L-Serine and 1% DKP standard.

    • Validation Criteria: The resolution (

      
      ) between the H-Ser-OtBu peak and the DKP impurity peak must be 
      
      
      
      . If the SST fails, the column or mobile phase is compromised, and the sample data is invalid.
    • Acceptance: The sample must show

      
       purity with no DKP peak exceeding 0.5% area.
      

References

  • Benchchem. "L-Serine tert-butyl ester hydrochloride | 60022-62-0 - Benchchem: Review Storage Conditions." Benchchem Technical Resources.
  • Canadian Science Publishing. "SYNTHESIS OF DIKETOPIPERAZINES." Canadian Journal of Chemistry.
  • National Institutes of Health (PMC). "Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide." PMC Archives.
  • Google Patents. "US20050192460A1 - Process for preparing amino acid esters and their acid addition salts." Patent Database.

Sources

Exploratory

An In-Depth Technical Guide to the Optical Rotation of L-Serine Tert-Butyl Ester Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Chirality's Imperative in Modern Drug Development In the landscape of pharmaceutical sciences, the three-dimensional architecture of...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Chirality's Imperative in Modern Drug Development

In the landscape of pharmaceutical sciences, the three-dimensional architecture of a molecule is as critical as its elemental composition. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept that profoundly influences a drug's pharmacokinetic and pharmacodynamic profiles. L-serine tert-butyl ester, a key chiral building block in the synthesis of complex peptides and therapeutic agents, exemplifies the necessity for stringent stereochemical control. Its optical activity, the ability to rotate the plane of polarized light, is not merely a physical curiosity but a direct, measurable indicator of its stereochemical integrity.[1][2]

This guide provides a detailed examination of the optical rotation data for L-serine tert-butyl ester and its commonly utilized derivatives. As a senior application scientist, the focus extends beyond the mere presentation of data to encompass the causality behind experimental choices and the establishment of self-validating protocols, ensuring the generation of reliable and reproducible results in a research and development setting.

Understanding the Subject: Key Derivatives of L-Serine Tert-Butyl Ester

The term "L-serine tert-butyl ester" can refer to several related compounds used in organic synthesis, each with distinct physical properties, including optical rotation. The primary distinction lies in the protection of the alpha-amino group and the form (free base vs. salt). For professionals in drug development, particularly in peptide synthesis, the most relevant forms are the O-protected free base, its hydrochloride salt, and the N-alpha-protected derivatives.[3]

  • O-tert-Butyl-L-serine tert-butyl ester (Free Base): This derivative has both the hydroxyl and carboxyl groups of L-serine protected by tert-butyl groups. It is typically a liquid or oil.[4][5]

  • O-tert-Butyl-L-serine tert-butyl ester hydrochloride (HCl Salt): The hydrochloride salt of the above compound is a more stable, solid material, which is often preferred for its ease of handling and storage.[6]

  • N-Fmoc-O-tert-Butyl-L-serine tert-butyl ester (Fmoc-Ser(tBu)-OtBu): In peptide synthesis, the N-alpha-Fmoc (9-fluorenylmethyloxycarbonyl) protected version is a crucial building block.[7][8][9]

  • N-Boc-O-tert-Butyl-L-serine tert-butyl ester (Boc-Ser(tBu)-OtBu): Similarly, the N-alpha-Boc (tert-butoxycarbonyl) protected derivative is used in Boc-based peptide synthesis strategies.[10]

The specific rotation is an intrinsic property that differs for each of these derivatives and is highly dependent on the experimental conditions.

Quantitative Optical Rotation Data

The specific optical rotation ([α]) is a fundamental property of a chiral substance and is defined as the observed angle of optical rotation (α) when plane-polarized light is passed through a sample with a path length (l) of 1 decimeter and a concentration (c) of 1 gram per milliliter.[2][11] The value is typically reported with the temperature (T) and the wavelength (λ) of the light source, most commonly the sodium D-line (589 nm).[12]

The following table summarizes the reported specific rotation values for key L-serine tert-butyl ester derivatives.

Compound NameCAS NumberSpecific Rotation [α]Concentration (c)SolventTemperatureWavelength (λ)
O-tert-Butyl-L-serine t-butyl ester48067-24-9-15 ± 2°1 g / 100 mLChloroform (CHCl₃)20°CD-line (589 nm)
O-tert-Butyl-L-serine tert-butyl ester hydrochloride51537-21-4-9.0 to -11.0°1 g / 100 mLWater (H₂O)20°CD-line (589 nm)
N-Fmoc-L-serine tert-butyl ester110797-35-8-15 ± 2°1 g / 100 mLMethanol (MeOH)20°CD-line (589 nm)

Data synthesized from multiple chemical supplier databases.[5][6][8]

Experimental Protocol for the Determination of Specific Rotation

This protocol outlines a standardized procedure for measuring the optical rotation of an L-serine tert-butyl ester derivative, grounded in pharmacopoeial standards to ensure data integrity.[11][12]

Objective: To accurately measure the specific optical rotation of a given L-serine tert-butyl ester sample.

Instrumentation:

  • A calibrated polarimeter with a sodium D-line light source (589 nm) or another specified monochromatic light source.[12]

  • A polarimeter sample cell with a known path length (e.g., 1.00 dm).

  • A calibrated analytical balance.

  • Class A volumetric flasks and pipettes.

  • A temperature control system for the sample cell, capable of maintaining the temperature at ±0.5°C.[12]

Methodology:

  • Instrument Calibration (Zeroing):

    • Rationale: This step is critical to negate any optical rotation caused by the solvent or the instrument itself, ensuring the measured rotation is solely due to the analyte.[12]

    • Procedure: a. Ensure the polarimeter is powered on and the light source has stabilized. b. Fill the clean, dry polarimeter cell with the same solvent that will be used for the sample solution (e.g., water for the HCl salt, chloroform for the free base). c. Place the filled cell in the polarimeter's sample compartment and allow it to equilibrate to the target temperature (e.g., 20°C). d. Take a measurement. This is the blank or zero reading. Adjust the instrument to read zero with the solvent-filled cell in place.

  • Sample Preparation:

    • Rationale: Accurate concentration is paramount as specific rotation is directly proportional to it.[2][13] The choice of solvent is dictated by the solubility of the analyte and can influence the magnitude and even the sign of the rotation.

    • Procedure (for a target concentration of c=1 in water): a. Accurately weigh approximately 100 mg of the O-tert-Butyl-L-serine tert-butyl ester hydrochloride sample using an analytical balance. b. Quantitatively transfer the weighed solid to a 10.0 mL Class A volumetric flask. c. Add a portion of the specified solvent (e.g., deionized water) to dissolve the sample completely. d. Carefully add more solvent until the volume reaches the calibration mark on the flask. e. Stopper the flask and invert it multiple times (approx. 15-20 times) to ensure a homogenous solution.

  • Measurement of Observed Rotation (α):

    • Rationale: This is the primary data collection step. Maintaining a constant temperature is crucial as optical rotation can be temperature-dependent.[11][13]

    • Procedure: a. Rinse the polarimeter cell with a small amount of the prepared sample solution, then discard the rinsing. b. Fill the cell with the sample solution, ensuring no air bubbles are trapped in the light path. c. Place the sample cell in the thermostatted compartment of the polarimeter. d. Allow the sample to reach the specified temperature (e.g., 20°C). e. Measure the optical rotation. Record multiple readings (e.g., 3-5) and calculate the average observed rotation, α.

  • Calculation of Specific Rotation [α]:

    • Rationale: This calculation normalizes the observed rotation to standard conditions, allowing for comparison across different experiments and laboratories.[2]

    • Formula: [[α]^T_λ = \frac{α}{l \times c}] Where:

      • [α]Tλ is the specific rotation.

      • α is the average observed rotation in degrees.

      • l is the path length of the cell in decimeters (dm).

      • c is the concentration of the solution in grams per milliliter (g/mL).

Workflow and Data Integrity

The following diagram illustrates the logical flow of the experimental protocol, emphasizing the critical control points for ensuring a self-validating and trustworthy measurement.

G cluster_prep Preparation Phase cluster_cal Calibration Phase cluster_meas Measurement Phase cluster_calc Data Analysis P1 Instrument Warm-up & Stabilization P2 Accurate Sample Weighing & Solution Preparation P1->P2 P3 Solvent Blank Preparation P1->P3 M1 Rinse & Fill Cell with Sample P2->M1 C2 Measure Solvent Blank P3->C2 C1 Set Temperature C1->C2 C3 Zero Instrument C2->C3 M3 Measure Observed Rotation (α) (n≥3 readings) C3->M3 Calibrated Baseline M2 Temperature Equilibration M1->M2 M2->M3 D1 Average Readings M3->D1 D3 Calculate Specific Rotation [α] D1->D3 D2 Calculate Concentration (c) D2->D3

Caption: Experimental workflow for determining specific optical rotation.

Conclusion: The Role of Optical Rotation in Quality Assurance

The measurement of optical rotation for L-serine tert-butyl ester and its derivatives is an essential quality control parameter in drug development and manufacturing. It serves as a rapid, non-destructive method to confirm the enantiomeric identity and purity of these critical chiral intermediates.[14][15] Deviations from established specific rotation values can indicate racemization, the presence of chiral impurities, or incorrect compound identity. By adhering to rigorous, well-documented protocols and understanding the factors that influence the measurement, researchers can ensure the stereochemical quality of their synthetic building blocks, a foundational requirement for the development of safe and effective therapeutics.

References

  • Determination of optical rotation and specific rotation. (n.d.). digicollections.net. Retrieved from [Link]

  • N-alpha-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-serine tert-butyl ester. (n.d.). PubChem. Retrieved from [Link]

  • Boc-Ser-Otbu. (n.d.). PubChem. Retrieved from [Link]

  • Optical Rotation in Chemistry: Definition, Formula & Examples. (n.d.). Vedantu. Retrieved from [Link]

  • Optical rotation. (n.d.). Wikipedia. Retrieved from [Link]

  • 5.4: Optical Activity. (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]

  • Absolute value of optical rotation of 100% L-serine at 490 and 590 nm. (n.d.). ResearchGate. Retrieved from [Link]

  • Optical method for measuring optical rotation angle and refractive index of chiral solution. (n.d.). SPIE. Retrieved from [Link]

  • Improving the accuracy of optical rotation measurement based on optical null methods by curve-fitting. (2013, May 13). AIP Publishing. Retrieved from [Link]

  • Determination of the specific rotation of an optically active substances by using polarimeter. (2024, July 2). Indo American Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Synthetic method of N-fluorenylmethoxycarbonyl-O-tert-butyl serine. (n.d.). Google Patents.
  • Principles of Optical rotation. (n.d.). Jasco Europe. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Thermal Decomposition Analysis of tert-Butyl 2-amino-3-hydroxypropanoate

This guide provides a comprehensive technical overview for determining the thermal stability and decomposition temperature of tert-Butyl 2-amino-3-hydroxypropanoate, a key intermediate in pharmaceutical and biochemical r...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for determining the thermal stability and decomposition temperature of tert-Butyl 2-amino-3-hydroxypropanoate, a key intermediate in pharmaceutical and biochemical research. As the precise thermal decomposition data for this specific molecule is not extensively documented in public literature, this document serves as a procedural framework for researchers to establish this critical parameter with scientific rigor. We will explore the foundational principles of thermal analysis and present detailed, field-proven protocols for accurate characterization.

Introduction: The Imperative of Thermal Stability

Tert-Butyl 2-amino-3-hydroxypropanoate, the tert-butyl ester of the amino acid L-serine, is a vital building block in the synthesis of complex peptides and therapeutic agents.[1] Its protective tert-butyl group enhances solubility and stability during synthesis, making it a valuable component in drug development.[1] However, the thermal liability of such protected amino acids is a critical process parameter. Understanding the decomposition temperature is paramount for:

  • Process Safety: Preventing uncontrolled exothermic decomposition events during synthesis, purification, or drying.

  • Storage and Handling: Establishing safe long-term storage conditions to ensure compound integrity.

  • Reaction Optimization: Defining the upper-temperature limits for chemical reactions to avoid degradation and impurity formation.

This guide will focus on the two cornerstone techniques for thermal analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Theoretical Framework: Understanding Thermal Decomposition

The thermal decomposition of an organic molecule like tert-Butyl 2-amino-3-hydroxypropanoate is an irreversible chemical change initiated by heat. The process involves the cleavage of covalent bonds, leading to the formation of smaller, more volatile molecules. For this specific ester, decomposition is likely to initiate with the loss of the tert-butyl group as isobutene, followed by further fragmentation of the amino acid backbone.

Factors influencing the decomposition temperature include:

  • Heating Rate: Faster heating rates can shift the apparent decomposition temperature to higher values.

  • Atmosphere: The presence of oxygen can lead to oxidative decomposition, which typically occurs at lower temperatures than pyrolysis in an inert atmosphere (e.g., nitrogen).

  • Impurities: Catalytic impurities can significantly lower the decomposition temperature.

Experimental Determination: Protocols & Causality

To ensure a self-validating and trustworthy analysis, we employ two complementary techniques: TGA to measure mass loss and DSC to characterize the energetic changes associated with decomposition.

Methodology I: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for determining the onset temperature of decomposition, defined as the point at which significant mass loss begins.

  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated for mass and temperature using certified standards (e.g., calcium oxalate).

    • Select an inert, open TGA pan, typically platinum or alumina.

    • Tare the balance with the empty pan.

  • Sample Preparation:

    • Weigh approximately 3-5 mg of tert-Butyl 2-amino-3-hydroxypropanoate directly into the tared pan. Causality: A small sample mass minimizes thermal gradients within the sample, ensuring uniform heating and more accurate temperature measurement.

    • Record the exact mass.

  • Instrument Programming:

    • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min. Causality: An inert atmosphere prevents oxidative decomposition, allowing for the determination of the intrinsic thermal stability of the compound.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. Causality: A 10 °C/min heating rate is a standard condition that provides a good balance between resolution and experimental time.[2]

  • Data Analysis:

    • Plot the sample mass (%) versus temperature (°C).

    • Determine the onset temperature (Tonset) , which is often calculated as the intersection of the tangent drawn from the point of maximum rate of mass loss with the extrapolated baseline. This temperature represents the start of significant decomposition.

Methodology II: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on thermal events such as melting, crystallization, and decomposition (which is typically an exothermic event for complex organic molecules).

  • Instrument Preparation:

    • Ensure the DSC instrument is calibrated for temperature and enthalpy using an indium standard.

    • Use aluminum pans and lids suitable for the expected temperature range.

  • Sample Preparation:

    • Weigh approximately 2-4 mg of tert-Butyl 2-amino-3-hydroxypropanoate into a DSC pan.

    • Crimp the lid onto the pan. Causality: A crimped (but not hermetically sealed) lid allows volatile decomposition products to escape while maintaining good thermal contact.

    • Prepare an empty, crimped aluminum pan to serve as the reference.

  • Instrument Programming:

    • Atmosphere: Purge the DSC cell with nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 400 °C at 10 °C/min. Causality: Using the same heating rate as the TGA experiment allows for direct correlation of thermal events.

  • Data Analysis:

    • Plot heat flow (W/g) versus temperature (°C).

    • Identify any endothermic peaks (e.g., melting) or exothermic peaks (decomposition).

    • The onset of the exothermic decomposition peak should correlate with the Tonset observed in the TGA analysis.

Simulated Data Presentation & Interpretation

As no specific decomposition value is published, the following table presents a set of expected results based on the analysis of similar amino acid esters.[2][3][4]

ParameterAnalytical MethodSimulated ValueInterpretation
Onset Decomposition Temp (Tonset) TGA~ 185 °CThe temperature at which significant mass loss begins. This is the primary indicator of the upper limit for thermal stability.
Peak Decomposition Temp (Tpeak) TGA (1st Derivative)~ 205 °CThe temperature at which the rate of mass loss is at its maximum.
Total Mass Loss TGA~ 75%Corresponds to the loss of volatile fragments. The residual mass may consist of a carbonaceous residue.
Decomposition Event DSCExothermic PeakThe decomposition process releases energy, which is a key safety consideration. The onset of this exotherm should align with the TGA Tonset.

These simulated values provide a benchmark for researchers performing this analysis. The key takeaway is the multi-step decomposition process, likely initiated by the loss of the tert-butyl groups.

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the thermal analysis process, from initial sample handling to final data integration and reporting.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation & Reporting Sample Obtain tert-Butyl 2-amino-3-hydroxypropanoate TGA_Prep Weigh 3-5 mg into TGA Pan Sample->TGA_Prep DSC_Prep Weigh 2-4 mg into DSC Pan & Crimp Lid Sample->DSC_Prep TGA_Run Run TGA: - N2 Atmosphere - Ramp 10°C/min to 400°C TGA_Prep->TGA_Run DSC_Run Run DSC: - N2 Atmosphere - Ramp 10°C/min to 400°C DSC_Prep->DSC_Run TGA_Data Analyze TGA Data: - Plot Mass % vs. Temp - Determine Tonset & Mass Loss TGA_Run->TGA_Data DSC_Data Analyze DSC Data: - Plot Heat Flow vs. Temp - Identify Exothermic Events DSC_Run->DSC_Data Correlate Correlate TGA & DSC Results TGA_Data->Correlate DSC_Data->Correlate Report Final Report: - TGA/DSC Curves - Data Summary Table - Stability Assessment Correlate->Report

Caption: Workflow for Thermal Analysis.

Conclusion and Recommendations

The thermal stability of tert-Butyl 2-amino-3-hydroxypropanoate is a critical parameter that must be determined experimentally. By employing a dual-method approach using TGA and DSC, researchers can establish a reliable decomposition temperature and understand the energetic nature of the process. Based on the analysis of related compounds, decomposition is anticipated to begin around 185 °C under an inert atmosphere. This value should be used as a conservative upper limit for all handling, storage, and reaction processes involving this compound until precise experimental data is acquired. It is strongly recommended that this analysis be performed as a standard quality control and safety procedure for any new batch or supplier of this reagent.

References

  • Viva Supply. (n.d.). tert-Butyl 3,3'-(2-amino-2-((3-tert-butoxy-3-oxopropoxy)methyl)propane-1,3-diyl)bis(oxy)dipropanoate.
  • ResearchGate. (n.d.). TGA analysis of studied amino acids. Retrieved from [Link]

  • MDPI. (2022). Incorporation of Glutamic Acid or Amino-Protected Glutamic Acid into Poly(Glycerol Sebacate): Synthesis and Characterization. Retrieved from [Link]

  • Apollo Scientific. (2023). (2S)-2-[(tert-Butoxycarbonyl)amino]-3-hydroxypropanoic acid Safety Data Sheet.
  • PubChem. (n.d.). (S)-tert-Butyl 2-amino-3-tert-butoxypropanoate. Retrieved from [Link]

  • Nature. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. Retrieved from [Link]

Sources

Exploratory

Basicity of the Amino Group in Serine tert-Butyl Ester (H-Ser-OtBu): Mechanistic Insights and Practical Implications

Executive Summary In advanced peptide synthesis and drug development, the physicochemical properties of amino acid building blocks dictate coupling efficiency, reaction kinetics, and the suppression of side reactions. Se...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced peptide synthesis and drug development, the physicochemical properties of amino acid building blocks dictate coupling efficiency, reaction kinetics, and the suppression of side reactions. Serine tert-butyl ester (H-Ser-OtBu) is a critical intermediate. Understanding the basicity (pKa) of its α-amino group is essential for optimizing reaction conditions, particularly in solid-phase peptide synthesis (SPPS) and targeted drug conjugation. This whitepaper provides an in-depth mechanistic analysis of the electronic and steric factors governing the basicity of H-Ser-OtBu, supported by comparative data and self-validating experimental protocols.

Structural and Electronic Determinants of Basicity

The basicity of an amino group is fundamentally a measure of the thermodynamic stability of its protonated conjugate acid (


). For H-Ser-OtBu, the pKa of the amino group is approximately 7.7 at 20 °C [1]. This value is a drastic shift from free L-serine (pKa ~9.15) and is governed by three primary causal factors:
  • The Esterification Penalty (-I Effect): In free L-serine, the carboxyl group exists as a deprotonated carboxylate anion (

    
    ) at physiological pH. This negatively charged moiety stabilizes the adjacent 
    
    
    
    group via electrostatic attraction, raising the pKa. Esterification to a tert-butyl ester neutralizes this charge, replacing the electron-donating anion with a strongly electron-withdrawing ester carbonyl. This inductive (-I) effect pulls electron density away from the α-carbon, destabilizing the protonated amine and lowering its basicity.
  • The tert-Butyl Inductive Buffer (+I Effect): While all esters lower the pKa relative to the free acid, the tert-butyl group is highly branched and donates electron density (+I effect) more effectively than a standard methyl or ethyl group. This slightly mitigates the electron-withdrawing nature of the carbonyl, resulting in a higher pKa (~7.7) compared to serine methyl ester (pKa 7.03) [2].

  • Beta-Hydroxyl Electron Withdrawal: The hydroxyl group (

    
    ) on the 
    
    
    
    -carbon of serine exerts its own -I effect. This further destabilizes the protonated amine, explaining why serine esters are generally less basic than their aliphatic counterparts (e.g., alanine or leucine esters).

G A Protonated Amino Group (-NH3+) D Net Basicity (pKa ~7.7) A->D Determines B Beta-Hydroxyl Group (-OH) B->A Electron-withdrawing (-I) Decreases pKa C tert-Butyl Ester (-OtBu) C->A Electron-donating (+I) vs Methyl Increases pKa C->A Steric Hindrance Reduces Solvation

Electronic and steric factors governing the basicity of the H-Ser-OtBu amino group.

Quantitative Basicity: Comparative Analysis

To contextualize the basicity of H-Ser-OtBu, it is necessary to compare it against structurally related serine derivatives. The table below summarizes these thermodynamic values, highlighting the causality of functional group substitutions.

Table 1: Comparative pKa Values of Serine Derivatives at 20-25 °C

CompoundAmino Group pKaKey Structural Determinant
L-Serine (Free Acid) 9.15Electrostatic stabilization from the adjacent

anion.
H-Ser-OMe (Methyl Ester) 7.03Strong -I effect from the unhindered methyl ester carbonyl.
H-Ser-OtBu (tert-Butyl Ester) ~7.70+I effect of the bulky t-butyl group partially offsets the ester's -I effect.

Note: The shift from 7.03 to ~7.7 demonstrates how steric bulk and hyperconjugation within the tert-butyl moiety directly influence the electron density at the distal amino nitrogen.

Experimental Protocol: Potentiometric pKa Determination

To ensure trustworthiness and scientific integrity, the basicity of amino acid esters must be measured using a self-validating system. Potentiometric titration is the gold standard, provided that ionic strength and atmospheric interference are rigorously controlled.

Step-by-Step Methodology
  • Analyte Preparation (Ionic Strength Control):

    • Action: Dissolve 1.0 mmol of H-Ser-OtBu hydrochloride in 50.0 mL of deionized, ultra-pure water. Add Potassium Chloride (KCl) to achieve a final concentration of 0.1 M.

    • Causality: Maintaining a constant ionic strength (0.1 M) minimizes variations in the activity coefficients of the ions during the titration. This ensures the measured pKa reflects thermodynamic reality rather than concentration-dependent artifacts.

  • Electrode Calibration:

    • Action: Calibrate a high-precision glass pH electrode using standard buffer solutions (pH 4.01, 7.00, and 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C using a jacketed titration vessel.

    • Causality: pKa is highly temperature-dependent. A deviation of even 2 °C can shift the thermodynamic equilibrium, introducing systemic error.

  • Inert Atmosphere Titration:

    • Action: Purge the titration vessel with Nitrogen (

      
      ) gas for 10 minutes prior to and during the titration. Titrate with standardized 0.1 M NaOH in 0.1 mL increments.
      
    • Causality: Atmospheric

      
       readily dissolves in basic solutions to form carbonic acid (
      
      
      
      ), which artificially lowers the pH and skews the basicity measurements of the amine.
      
      
      purging eliminates this interference.
  • Equilibration and Data Acquisition:

    • Action: Allow 2 minutes of magnetic stirring between titrant additions to ensure complete thermodynamic equilibrium before recording the pH.

  • Mathematical Derivation:

    • Action: Plot pH vs. Volume of NaOH. Calculate the first derivative (

      
      ) to identify the exact equivalence point. The pKa is extracted at the half-equivalence point via the Henderson-Hasselbalch equation (
      
      
      
      ).

Workflow N1 1. Solution Prep (H-Ser-OtBu in 0.1M KCl) N2 2. Electrode Calibration (Standard Buffers) N1->N2 N3 3. Potentiometric Titration (0.1M NaOH) N2->N3 N4 4. Data Analysis (Henderson-Hasselbalch) N3->N4

Step-by-step workflow for potentiometric determination of H-Ser-OtBu pKa.

Practical Implications in Drug Development and Peptide Synthesis

Understanding the pKa of H-Ser-OtBu (~7.7) is not merely an academic exercise; it directly dictates the strategic choices made during peptide assembly [3].

Nucleophilicity and Coupling Kinetics

Because the pKa of H-Ser-OtBu is relatively low (~7.7) compared to standard aliphatic amines (pKa ~10.5), it is almost entirely deprotonated at the mildly basic pH ranges typically used in peptide coupling (e.g., in the presence of N,N-Diisopropylethylamine, DIPEA). This full deprotonation maximizes the concentration of the free nucleophile, resulting in rapid and highly efficient amide bond formation during coupling cycles.

Suppression of Diketopiperazine (DKP) Formation

A notorious side reaction in peptide synthesis is the intramolecular attack of a free amino group on the ester carbonyl of the adjacent residue, forming a cyclic diketopiperazine. While the high nucleophilicity of the deprotonated H-Ser-OtBu amine increases this risk theoretically, the extreme steric bulk of the tert-butyl ester physically blocks the required transition state geometry. Thus, H-Ser-OtBu offers the perfect dichotomy: high basicity/nucleophilicity for intermolecular coupling, paired with steric shielding against intramolecular degradation.

Conclusion

The basicity of the amino group in serine tert-butyl ester (pKa ~7.7) is a finely tuned physicochemical property resulting from the interplay of ester electron-withdrawal, beta-hydroxyl inductive effects, and tert-butyl hyperconjugation. By mastering these thermodynamic parameters, researchers can rationally design highly efficient, racemization-free synthetic routes for complex peptide therapeutics.

References

  • Indirect Formation of Peptide Bonds as a Prelude to Ribosomal Transpeptidation. Journal of the American Chemical Society (ACS Publications). Available at: [Link]

  • Cas 48067-24-9, H-SER(TBU)-OTBU Chemical Properties and Usage. LookChem. Available at: [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis of tert-Butyl 2-amino-3-hydroxypropanoate from L-Serine

Executive Summary tert-Butyl 2-amino-3-hydroxypropanoate, most commonly isolated and utilized as its stable hydrochloride salt (H-Ser-OtBu·HCl), is an indispensable chiral building block in peptide synthesis and the deve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 2-amino-3-hydroxypropanoate, most commonly isolated and utilized as its stable hydrochloride salt (H-Ser-OtBu·HCl), is an indispensable chiral building block in peptide synthesis and the development of targeted therapeutics[1]. The tert-butyl ester effectively masks the C-terminus, providing critical steric hindrance that prevents unwanted side reactions—such as diketopiperazine formation—during sequential peptide coupling[2]. This application note provides a comprehensive, self-validating guide to the synthesis of L-serine tert-butyl ester via direct acid-catalyzed esterification, detailing the mechanistic causality behind reagent selection and outlining a highly reproducible experimental protocol.

Mechanistic Causality & Strategic Design

Why Traditional Fischer Esterification Fails

Standard Fischer esterification utilizing tert-butanol and a strong acid catalyst is highly inefficient for amino acids. Under the required strongly acidic and heated conditions, tert-butanol is prone to rapid dehydration, evolving into isobutylene gas rather than acting as a nucleophile. Furthermore, the extreme steric bulk of the tert-butyl group makes the formation of the necessary tetrahedral intermediate thermodynamically unfavorable.

The Isobutylene Electrophilic Addition Strategy

To bypass the limitations of nucleophilic acyl substitution, the industry standard shifts the mechanistic pathway to an electrophilic addition by utilizing isobutylene gas[3]. In the presence of a strong acid catalyst (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid), isobutylene is protonated to generate a highly stable tert-butyl cation. The carboxylate oxygen of L-serine then attacks this carbocation to form the ester[4].

Chemoselectivity: Carboxyl vs. Hydroxyl

L-serine presents a unique challenge due to the presence of an unprotected primary side-chain hydroxyl group, which theoretically could undergo O-alkylation to form a tert-butyl ether. However, the carboxylic acid is significantly more nucleophilic toward the tert-butyl cation than the neutral hydroxyl group. Empirical data demonstrates that by strictly controlling the reaction time and the equivalents of isobutylene, the carboxyl group is selectively esterified without significant etherification of the side chain[3].

Rationale for Hydrochloride Salt Isolation

Isolating the product as a free base is synthetically precarious. Free base amino acid esters are inherently unstable and highly susceptible to intermolecular aminolysis (self-condensation). By treating the crude free base with anhydrous hydrochloric acid (HCl) in an ethereal solvent, the α-amino group is immediately protonated, yielding a highly stable, white crystalline hydrochloride salt that can be stored long-term without degradation[1],[4].

Comparative Synthetic Methodologies

To assist in route selection for scale-up or specific laboratory constraints, the following table summarizes the quantitative and qualitative differences between common synthetic strategies[5],[3],[6].

ParameterDirect Isobutylene EsterificationBoc-Protection RouteTransesterification
Reagents Isobutylene gas, H₂SO₄ or PTSABoc₂O, t-BuOH, EDC, TFAt-Butyl acetate, HClO₄
Workflow Steps 1 (One-pot synthesis)3 (Protect, Esterify, Deprotect)1 (One-pot synthesis)
Typical Yield 60% – 75%> 85%40% – 60%
Chemoselectivity High (Carboxyl > Hydroxyl)Absolute (Controlled by steps)Moderate (Risk of O-alkylation)
Scalability High (Requires pressure reactor)Moderate (High reagent cost)Low (Perchloric acid hazard)
Reaction Time 1 – 3 Days3 – 4 Days1 – 2 Days

Experimental Protocol: Direct Isobutylene Esterification

The following protocol is adapted for laboratory-scale synthesis utilizing a pressure reactor to contain the volatile isobutylene[4],[7].

Materials Required:

  • L-Serine (1.0 eq)

  • 1,4-Dioxane or Dichloromethane (Anhydrous solvent)

  • Isobutylene gas (Condensed, ~10.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (PTSA) (Catalyst)

  • Saturated aqueous NaHCO₃

  • Anhydrous Diethyl Ether

  • 4M HCl in Dioxane

Step-by-Step Workflow:

  • Reaction Setup: Suspend L-serine (10.0 g, 95.1 mmol) in 100 mL of anhydrous 1,4-dioxane within a heavy-walled glass pressure reactor (autoclave). Carefully add concentrated H₂SO₄ (1.5 mL) dropwise while stirring.

  • Isobutylene Introduction: Cool the reactor to -20 °C using a dry ice/acetone bath. Condense approximately 60 mL of isobutylene gas into the reactor. Seal the pressure vessel tightly[4].

  • Esterification: Allow the sealed reactor to warm to room temperature. Stir the mixture vigorously for 48 to 72 hours[3].

    • Self-Validation Checkpoint: The initial heterogeneous suspension will gradually transition into a clear or slightly hazy solution. This visual cue confirms that the polar, insoluble L-serine is successfully converting into the highly lipophilic, solvent-soluble tert-butyl ester[7].

  • Workup & Neutralization: Cool the reactor back to -20 °C before carefully venting any unreacted isobutylene gas. Pour the reaction mixture into 200 mL of ice-cold saturated aqueous NaHCO₃ to neutralize the acid catalyst and generate the free base[4].

  • Extraction: Extract the aqueous mixture with diethyl ether (3 × 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (keeping the bath temperature below 30 °C to prevent degradation).

  • Salt Formation: Dissolve the resulting crude free base in 50 mL of anhydrous diethyl ether. While stirring vigorously at 0 °C, add 4M HCl in dioxane dropwise until the solution is distinctly acidic (pH ~2)[1].

    • Self-Validation Checkpoint: The immediate precipitation of a white crystalline solid upon HCl addition confirms the successful formation of the H-Ser-OtBu·HCl salt.

  • Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to yield the final product.

Visualizations

Workflow A L-Serine D Pressure Reactor (1-3 Days, RT) A->D B Isobutylene (Gas) B->D C H2SO4 / Dioxane (Catalyst/Solvent) C->D E Aqueous Workup (NaHCO3 Neutralization) D->E Crude Ester F HCl / Ether (Salt Formation) E->F Free Base G H-Ser-OtBu·HCl (Product) F->G Crystallization

Workflow for the synthesis of L-Serine tert-butyl ester hydrochloride via isobutylene.

Mechanism Step1 Isobutylene + H+ → tert-Butyl Cation Step2 L-Serine Carboxylate Attack → Protonated Ester Step1->Step2 Electrophilic Addition Step3 Deprotonation → Free Base Ester Step2->Step3 -H+ Step4 HCl Addition → Hydrochloride Salt Step3->Step4 +HCl

Mechanistic pathway of acid-catalyzed tert-butylation of L-serine.

References

  • BenchChem. (S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride. Retrieved from1

  • CymitQuimica. CAS 106402-41-9: H-Ser-OtBu ・ HCl. Retrieved from 2

  • BenchChem. L-Serine benzyl ester hydrochloride | 60022-62-0. Retrieved from 5

  • Google Patents. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts. Retrieved from 3

  • BenchChem. D-Alanine tert.butyl ester hydrochloride. Retrieved from 4

  • ResearchGate. An Efficient One Step Synthesis of tert-Butyl Glycinate and tert-Butyl Sarcosinate. Retrieved from 7

  • BenchChem. Tert-butyl 4-aminobutanoate | 50479-22-6. Retrieved from 6

Sources

Application

Application Note: Acid-Catalyzed Esterification of L-Serine to L-Serine Methyl Ester Hydrochloride

Strategic Context and Chemical Challenges L-Serine methyl ester hydrochloride is an indispensable building block in the synthesis of complex bioactive molecules, including the ACE inhibitor Ramipril and various peptide t...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context and Chemical Challenges

L-Serine methyl ester hydrochloride is an indispensable building block in the synthesis of complex bioactive molecules, including the ACE inhibitor Ramipril and various peptide therapeutics 1.

Synthesizing this intermediate presents a unique chemical challenge due to L-Serine's trifunctional nature. The molecule contains a carboxylic acid (-COOH), a primary amine (-NH₂), and a primary hydroxyl group (-OH). In its native state, L-Serine exists as a highly stable, insoluble zwitterion. The objective of this protocol is to selectively esterify the carboxylic acid without triggering unwanted side reactions at the hydroxyl group (such as etherification or


-elimination) or the amine group (such as N-alkylation or diketopiperazine formation) 2.

Mechanistic Rationale & Reaction Design

The most robust and industrially scalable method for this transformation is the Thionyl Chloride (SOCl₂) / Methanol system . Rather than acting as a direct chlorinating agent, SOCl₂ is used to activate the solvent.

  • In Situ Acid Generation: SOCl₂ reacts violently with anhydrous methanol to generate anhydrous hydrogen chloride (HCl) and sulfur dioxide (SO₂) gas. This in situ generation avoids the tedious and hazardous handling of dry HCl gas cylinders 3.

  • Amine Protection via Protonation: The generated HCl immediately protonates the

    
    -amino group of L-Serine, forming an ammonium salt. This achieves two critical outcomes: it breaks the zwitterionic network (allowing the amino acid to dissolve in methanol) and chemically protects the amine from participating in nucleophilic side reactions 4.
    
  • Hydroxyl Group Stability: The primary hydroxyl group of serine remains unreacted because Fischer esterification is highly specific to the more electrophilic protonated carbonyl carbon. Furthermore, the highly acidic environment suppresses

    
    -elimination (which typically requires basic conditions) 1.
    

Mechanism SOCl2 SOCl2 + MeOH HCl HCl (in situ) + SO2 ↑ SOCl2->HCl Activation Protonated Protonated Carboxyl & Ammonium Salt HCl->Protonated Serine L-Serine (Zwitterion) Serine->Protonated + HCl Tetrahedral Tetrahedral Intermediate (MeOH Attack) Protonated->Tetrahedral + MeOH Product L-Serine Methyl Ester Hydrochloride Tetrahedral->Product - H2O

Mechanistic pathway of SOCl2-mediated acid-catalyzed esterification of L-Serine.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes specific visual or physical checkpoints to ensure the reaction is proceeding correctly before advancing to the next step.

Scale: 200 mmol (Laboratory Scale)

Reagents & Equipment
  • L-Serine: 21.0 g (200 mmol)

  • Anhydrous Methanol: 100 mL (Acts as both reactant and solvent)

  • Thionyl Chloride (SOCl₂): 21.8 mL (300 mmol, 1.5 eq)

  • Anti-solvent: tert-Butyl methyl ether (TBME) or Diethyl ether (150 mL)

  • Equipment: 250 mL round-bottom flask, magnetic stirrer, ice-salt bath, dropping funnel, drying tube (or N₂ line).

Step-by-Step Methodology

Phase 1: Solvent Activation (Temperature Critical)

  • Transfer 100 mL of anhydrous methanol into the round-bottom flask.

  • Cool the flask in an ice-salt bath until the internal temperature reaches 0–5 °C.

  • Begin dropwise addition of SOCl₂ (21.8 mL) via the dropping funnel over 30–45 minutes.

  • Causality: The reaction between SOCl₂ and methanol is violently exothermic. If the temperature exceeds 10 °C, the mixture may boil suddenly, leading to a loss of the activating agent and potential safety hazards 5.

  • Validation Checkpoint: You must observe the controlled evolution of gas bubbles (SO₂). The solution should remain clear and colorless.

Phase 2: Substrate Addition & Propagation 4. Once SOCl₂ addition is complete and the solution has stabilized, add 21.0 g of L-Serine in one single portion. 5. Remove the ice bath and allow the mixture to warm to room temperature. 6. Gradually heat the mixture to 35–40 °C and stir continuously for 24 to 48 hours.

  • Causality: Fischer esterification is an equilibrium-driven process. The massive molar excess of methanol, combined with moderate heating, forces the equilibrium toward the product side 6.

  • Validation Checkpoint: L-Serine is initially insoluble in methanol, creating a milky white suspension. As the amine is protonated and esterification proceeds, the suspension will slowly dissolve. The reaction is only complete when the mixture transitions into a completely clear, homogeneous solution.

Phase 3: Isolation and Crystallization 7. Concentrate the reaction mixture under reduced pressure using a rotary evaporator (water bath at 40 °C) to remove excess methanol, residual HCl, and volatile byproducts. The product will appear as a viscous, pale syrup. 8. Dissolve the syrup in a minimal amount of cold, fresh methanol (approx. 10 mL). 9. Vigorously stir the solution and add 150 mL of cold TBME dropwise. Scratch the inside of the flask with a glass rod to induce nucleation.

  • Causality: The highly polar L-Serine methyl ester hydrochloride is entirely insoluble in non-polar ethers. The anti-solvent forces the product to crash out of the solution as a pure crystalline lattice 6.

  • Validation Checkpoint: Rapid formation of white, needle-like crystals. Filter, wash with cold ether, and dry under vacuum to obtain the final product (Typical yield: >90%).

Workflow A 1. L-Serine + Anhydrous MeOH B 2. Cool to 0-5 °C A->B C 3. SOCl2 Addition (Dropwise) B->C Control Exotherm D 4. Stir at 35-40 °C (24-48 hrs) C->D in situ HCl Generation E 5. Crystallization (Anti-solvent) D->E Vacuum Concentration

Experimental workflow for the synthesis of L-Serine methyl ester hydrochloride.

Quantitative Data & Method Comparison

While the SOCl₂ method is the gold standard, Trimethylchlorosilane (TMSCl) is frequently utilized as a milder alternative. TMSCl also generates HCl in situ upon reaction with methanol, but circumvents the production of toxic SO₂ gas 4. The table below summarizes the quantitative and operational differences between the primary methodologies.

ParameterThionyl Chloride (SOCl₂) MethodTrimethylchlorosilane (TMSCl) MethodMethanolic HCl (Gas) Method
Catalyst Source SOCl₂ (generates HCl in situ)TMSCl (generates HCl in situ)Dry HCl gas bubbled into MeOH
Temperature Profile 0–5 °C (addition), then 35–40 °CRoom Temperature (20–25 °C)Reflux (65 °C)
Reaction Time 24–48 hours12–24 hours12–24 hours
Typical Yield >90%85–95%Variable (Often incomplete)
Byproducts SO₂, HCl (gases)Hexamethyldisiloxane (liquid)Water
Primary Advantage Highly scalable, drives reaction to completionMilder conditions, no toxic SO₂ gasHigh reagent purity
Primary Drawback Exothermic, requires strict temp controlTMSCl is highly moisture sensitiveTedious setup, unconverted amino acid

References

  • EvitaChem. "Methyl Esterification Mechanisms: L-Serine hydrochloride". EvitaChem.
  • Benchchem. "Application Notes and Protocols: H-DL-Ser-OMe.HCl as a Versatile Building Block for Bioactive Molecules". Benchchem.
  • ResearchGate. "What is the alternate process for preparing ester hydrochloride?".
  • Pianeta Chimica. "Synthesis of Amino Acid Methyl Ester Hydrochloride". Pianeta Chimica.
  • Benchchem. "An In-depth Technical Guide to the Synthesis of DL-Threonine Methyl Ester Hydrochloride". Benchchem.
  • Google Patents. "Method for producing amino acid ester hydrochloride".

Sources

Method

The Sentinel of Serine: A Technical Guide to H-Ser-OtBu in Solution-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals In the precise and demanding world of peptide synthesis, the strategic protection of reactive amino acid side chains is paramount to achieving high yields a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise and demanding world of peptide synthesis, the strategic protection of reactive amino acid side chains is paramount to achieving high yields and purity. For the synthesis of serine-containing peptides in solution, O-tert-Butyl-L-serine tert-butyl ester (H-Ser-OtBu) has emerged as a critical building block. This comprehensive guide provides an in-depth exploration of the principles, applications, and protocols for the effective utilization of H-Ser-OtBu in solution-phase peptide synthesis (SPPS).

The Rationale for Tert-Butyl Protection of Serine

The hydroxyl group of serine is nucleophilic and can undergo undesired acylation during peptide bond formation. The tert-butyl (tBu) ether protecting group in H-Ser-OtBu effectively masks this reactivity.[1] This protection strategy is foundational to the widely adopted Fmoc/tBu orthogonal approach in solid-phase peptide synthesis, and its principles are equally applicable and advantageous in solution-phase methodologies.[1][2][3]

The OtBu group offers a distinct set of stability characteristics that are central to its utility:

  • Stability to Basic and Nucleophilic Conditions: The tBu group is robust and stable under the basic conditions often required for the removal of Nα-Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups, a common strategy in peptide synthesis.[1][4] It is also resistant to cleavage by nucleophiles.[1]

  • Acid Lability: Conversely, the tert-butyl ether is readily cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA).[1][4] This allows for the simultaneous deprotection of the side chain and the C-terminal tert-butyl ester, if present, in a final "global deprotection" step.[1]

This orthogonal stability profile allows for the selective deprotection of the N-terminal protecting group without affecting the side-chain protection, a cornerstone of modern peptide synthesis.[2]

Navigating the Challenge of Racemization

Serine is particularly susceptible to racemization during peptide coupling, which can lead to the formation of diastereomeric impurities that are often difficult to separate and can compromise the biological activity of the final peptide.[5][6] Racemization of N-protected serine esters can occur through two primary mechanisms: the formation of a 5(4H)-oxazolone intermediate and direct enolization.[5] The choice of coupling reagents, bases, and reaction conditions significantly influences the extent of racemization.[5][7]

Key Factors Influencing Serine Racemization:

FactorImpact on RacemizationMitigation Strategies
Coupling Reagent The choice of coupling reagent has a significant impact. Some reagents are more prone to causing epimerization.[7][8]Use carbodiimides like DCC or DIC with racemization-suppressing additives such as HOBt, HOAt, or Oxyma.[7][9] Phosphonium and aminium/uronium reagents like PyBOP, HBTU, and HATU are also effective, especially with additives.[7][10][11]
Base The strength and concentration of the base can directly abstract the alpha-proton of the activated amino acid, leading to racemization.[7][12]Opt for sterically hindered or weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine over more basic options like N,N-diisopropylethylamine (DIEA).[7] Use the minimum necessary amount of base.[7]
Temperature Elevated temperatures can accelerate the rate of racemization.[7]Perform coupling reactions at room temperature or below.[7]
Activation Time Prolonged activation times can lead to the formation of oxazolone intermediates, which are prone to racemization.[7]Minimize the time the carboxylic acid is activated before the addition of the amine component.[7]

Protocol for Dipeptide Synthesis: Coupling Fmoc-Ala-OH with H-Ser-OtBu

This protocol details a standard procedure for the solution-phase synthesis of the dipeptide Fmoc-Ala-Ser-OtBu, illustrating the practical application of H-Ser-OtBu.

Materials:
  • Fmoc-L-Alanine (Fmoc-Ala-OH)

  • O-tert-Butyl-L-serine tert-butyl ester hydrochloride (H-Ser-OtBu·HCl)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1M aqueous hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Experimental Workflow:

G cluster_prep Reagent Preparation cluster_coupling Coupling Reaction cluster_workup Work-up and Extraction cluster_purification Purification and Characterization reagent_prep Dissolve Fmoc-Ala-OH and HOBt in DMF. In a separate flask, suspend H-Ser-OtBu·HCl in DMF and add DIPEA. add_dic Add DIC to the Fmoc-Ala-OH/HOBt solution at 0°C. reagent_prep->add_dic pre_activation Stir for 5-10 minutes for pre-activation. add_dic->pre_activation add_amine Add the neutralized H-Ser-OtBu solution to the activated acid. pre_activation->add_amine reaction Allow the reaction to warm to room temperature and stir for 2-4 hours. add_amine->reaction quench Quench the reaction with water. reaction->quench extract Extract the product with Ethyl Acetate. quench->extract wash Wash the organic layer sequentially with 1M HCl, sat. NaHCO₃, and brine. extract->wash dry Dry the organic layer over anhydrous MgSO₄. wash->dry concentrate Concentrate the solution under reduced pressure. dry->concentrate purify Purify the crude product by flash chromatography. concentrate->purify characterize Characterize the purified dipeptide by LC-MS and NMR. purify->characterize

Caption: Solution-phase synthesis workflow for Fmoc-Ala-Ser-OtBu.

Step-by-Step Methodology:
  • Neutralization of H-Ser-OtBu·HCl: In a round-bottom flask, suspend H-Ser-OtBu·HCl (1.0 eq) in DMF. Add DIPEA (1.1 eq) and stir at room temperature for 10-15 minutes to obtain the free amine.[13]

  • Activation of Fmoc-Ala-OH: In a separate flask, dissolve Fmoc-Ala-OH (1.0 eq) and HOBt (1.0 eq) in DMF. Cool the solution to 0°C in an ice bath. Add DIC (1.1 eq) and stir for 5-10 minutes to pre-activate the carboxylic acid.[14]

  • Coupling: Add the neutralized H-Ser-OtBu solution from step 1 to the activated Fmoc-Ala-OH solution at 0°C. Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the identity and purity of the final product using LC-MS and NMR spectroscopy.

Deprotection of the Tert-Butyl Groups

The final step in the synthesis of the target peptide often involves the removal of all protecting groups. The OtBu groups are efficiently cleaved using a strong acid, typically trifluoroacetic acid (TFA).[1]

Standard Cleavage Protocol:

A common cleavage cocktail consists of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[1] TIS acts as a scavenger to trap the tert-butyl cations generated during deprotection, preventing side reactions with sensitive residues like tryptophan and cysteine.[1]

Procedure:

  • Dissolve the protected peptide in the cleavage cocktail.

  • Stir the mixture at room temperature for 2-3 hours.[15]

  • Precipitate the deprotected peptide by adding cold diethyl ether.[15]

  • Centrifuge the mixture to pellet the crude peptide.

  • Wash the peptide pellet with cold ether to remove scavengers and organic-soluble impurities.[16]

  • Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.[16]

Purification of the Final Peptide

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most powerful technique for the purification of synthetic peptides.[16] This method separates peptides based on their hydrophobicity.[16]

General RP-HPLC Conditions:
  • Column: Preparative C18 column.[16]

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.[16]

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient of increasing Mobile Phase B is typically used to elute the peptide. The specific gradient will need to be optimized for each peptide.

G cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_analysis Fraction Analysis and Lyophilization dissolve Dissolve crude peptide in a minimal amount of Mobile Phase A. filter Filter the sample to remove particulates. dissolve->filter inject Inject the sample onto the equilibrated C18 column. filter->inject gradient Run a linear gradient of Mobile Phase B to elute the peptide. inject->gradient collect Collect fractions based on UV absorbance at 214/280 nm. gradient->collect analyze Analyze collected fractions by analytical HPLC or LC-MS. collect->analyze pool Pool fractions containing the pure peptide. analyze->pool lyophilize Lyophilize the pooled fractions to obtain the final product. pool->lyophilize

Sources

Application

Application Note: Stereoselective O-Glycosylation of tert-Butyl 2-amino-3-hydroxypropanoate for Glycopeptide Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Solid-Phase Peptide Synthesis (SPPS), Mucin-Type Glycopeptide Development, and Synthetic Biology Introduction & Mechanisti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Solid-Phase Peptide Synthesis (SPPS), Mucin-Type Glycopeptide Development, and Synthetic Biology

Introduction & Mechanistic Rationale

The synthesis of homogeneous glycopeptides is a critical bottleneck in the development of therapeutic vaccines and the study of mucin-type O-glycosylation. The foundational building block for these macromolecules is often derived from tert-butyl 2-amino-3-hydroxypropanoate (commonly known as L-Serine tert-butyl ester, or H-Ser-OtBu).

The Principle of Orthogonal Protection

To successfully execute an O-glycosylation on this substrate, strict orthogonal protection is required:

  • C-Terminal Protection (tert-Butyl Ester): The tert-butyl group is chosen because it prevents the carboxylic acid from participating in unwanted esterification or polymerization during glycosylation. Crucially, it is highly stable under the strictly anhydrous, low-temperature Lewis acidic conditions required for O-glycosidic bond formation, yet it can be quantitatively cleaved by trifluoroacetic acid (TFA) during the final global deprotection step of SPPS[1].

  • N-Terminal Protection Necessity: The free primary amine of 2-amino-3-hydroxypropanoate is highly nucleophilic. If left unprotected, it will aggressively compete with the hydroxyl group for the electrophilic oxocarbenium intermediate, leading to N-glycosylation or complete degradation. Therefore, N-protection—typically using the base-labile Fmoc group to yield Fmoc-Ser-OtBu —is an absolute prerequisite before introducing the glycan[1].

Workflow A H-Ser-OtBu (Starting Material) B N-Protection (Fmoc-OSu) A->B C Fmoc-Ser-OtBu (Glycosyl Acceptor) B->C D O-Glycosylation (TMSOTf, -78°C) C->D E Fmoc-Ser(Glycan)-OtBu (SPPS Building Block) D->E

Synthetic workflow from H-Ser-OtBu to SPPS-ready glycoamino acid building blocks.

Experimental Workflows & Protocols

The following protocols outline the transformation of the free amine into a fully functionalized, SPPS-ready glycoamino acid. These methods are designed as self-validating systems, incorporating specific kinetic controls to prevent side reactions.

Protocol A: Preparation of the Glycosyl Acceptor (Fmoc-Ser-OtBu)

Objective: Mask the nucleophilic amine to ensure exclusive O-glycosylation.

  • Dissolution: Dissolve tert-butyl 2-amino-3-hydroxypropanoate hydrochloride (1.0 equiv, 10 mmol) in a 1:1 mixture of 10% aqueous

    
     and 1,4-dioxane (50 mL).
    
  • Cooling: Submerge the reaction flask in an ice bath to reach 0 °C. Causality: Low temperatures prevent the premature hydrolysis of the Fmoc-OSu reagent.

  • Protection: Add Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu, 1.1 equiv) portion-wise over 15 minutes.

  • Incubation: Stir for 2 hours at 0 °C, then allow the mixture to warm to room temperature and stir overnight.

  • Controlled Acidification: Cautiously acidify the mixture with 1M HCl to pH 3. Critical Checkpoint: Do not drop the pH below 3, as highly acidic aqueous conditions will prematurely cleave the C-terminal tert-butyl ester.

  • Isolation: Extract with ethyl acetate (

    
     mL), wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure. Purify via flash chromatography to yield pure Fmoc-Ser-OtBu.
Protocol B: Lewis Acid-Promoted Stereoselective O-Glycosylation

Objective: Couple a glycosyl donor to the serine side-chain hydroxyl without compromising the tert-butyl ester.

  • Azeotropic Drying: Co-evaporate the glycosyl donor (e.g., trichloroacetimidate, 1.2 equiv) and Fmoc-Ser-OtBu (1.0 equiv) with anhydrous toluene three times to remove trace water.

  • Anhydrous Setup: Dissolve the mixture in strictly anhydrous dichloromethane (DCM, to reach 0.1 M). Add freshly flame-dried 4Å molecular sieves (equal weight to the reactants). Causality: Molecular sieves are mandatory. Trace water will intercept the oxocarbenium ion, hydrolyzing the donor and drastically reducing yields[1].

  • Thermal Equilibration: Submerge the reaction flask in a dry ice/acetone bath to reach exactly -78 °C. Allow 15 minutes for thermal equilibration.

  • Activation: Add a dilute solution of Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.02 to 0.05 equiv) in anhydrous DCM dropwise over 5 minutes.

  • Kinetic Monitoring: Stir for 2 hours, allowing the temperature to gradually rise to 0 °C. Monitor the disappearance of the donor via TLC (Hexane/EtOAc).

  • Cold Quenching (Critical Step): Quench the reaction while still cold (0 °C) by adding triethylamine (TEA, 0.1 equiv) to neutralize the Lewis acid. Causality: Failing to neutralize the TMSOTf before aqueous workup or warming will result in the rapid, acid-catalyzed deprotection of the tert-butyl ester, yielding an undesired free acid byproduct[1].

  • Workup & Purification: Filter the mixture through a pad of Celite. Wash the filtrate with saturated aqueous

    
    , followed by brine. Dry over 
    
    
    
    , concentrate, and purify via silica gel flash chromatography.

Mechanistic Pathway & Stereocontrol

The addition of TMSOTf activates the glycosyl donor (e.g., a trichloroacetimidate), driving the departure of the leaving group and forming a highly reactive oxocarbenium ion . The stereoselectivity (


 vs. 

) is dictated by the neighboring group participation at the C-2 position of the glycan and the kinetic control provided by the -78 °C environment.

Mechanism Donor Glycosyl Donor (Trichloroacetimidate) Oxo Oxocarbenium Ion (Reactive Intermediate) Donor->Oxo Activation LA Lewis Acid (TMSOTf) LA->Oxo Catalysis Product O-Glycosylated Product (Stereoselective) Oxo->Product Nucleophilic Attack Side Side Reactions (tBu Cleavage) Oxo->Side Excess Acid/Temp Acceptor Fmoc-Ser-OtBu (Nucleophile) Acceptor->Product O-Glycosidic Bond

Mechanistic pathway of Lewis acid-promoted O-glycosylation via an oxocarbenium intermediate.

Data Presentation & Optimization

The stability of the tert-butyl ester is highly dependent on the promoter concentration and temperature. Table 1 summarizes optimized conditions for various glycosyl donors reacting with Fmoc-Ser-OtBu.

Table 1: Optimization of O-Glycosylation Conditions for Fmoc-Ser-OtBu

Glycosyl Donor TypePromoter & Equiv.Temp (°C)Yield (%)Key Observation & CausalityRef
Glucosamine trichloroacetimidate TMSOTf (0.02 eq)-78 to 097%High

-selectivity. Strict temperature control and low promoter equivalents are required to prevent tert-butyl cleavage. Higher TMSOTf concentrations resulted in ~35% loss of the ester.
[1]
Trifluoro-N-phenyl imidate TMSOTf (0.1 eq)-20>80%Highly reactive donor suitable for complex

-dystroglycan core synthesis. The tert-butyl ester remains intact under these specific kinetic conditions.
[2]
GalNAc trichloroacetimidate TMSOTf (0.1 eq)-40 to rt50–70%Utilized for MUC1 core-2 synthesis. Subsequent microwave-assisted solid-phase synthesis greatly accelerates downstream peptide elongation.[3]

References

  • Solid-Phase O-Glycosylation with a Glucosamine Derivative for the Synthesis of a Glycopeptide. Australian Journal of Chemistry. 1

  • Expeditious synthesis of multiglycopeptides with heterogeneous glycan cores derived from an α-dystroglycan mucin-like domain. RSC Publishing. 2

  • Construction of Highly Glycosylated Mucin-Type Glycopeptides Based on Microwave-Assisted Solid-Phase Syntheses and Enzymatic Modifications. The Journal of Organic Chemistry. 3

Sources

Method

Application Note: Advanced Methodologies for the Preparation of tert-Butyl Ester Protected Amino Acid Building Blocks

Introduction & Strategic Rationale In the complex landscape of multi-step organic synthesis and solid-phase peptide synthesis (SPPS), the precise control of reactive functional groups is paramount. The tert-butyl ( -Bu)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In the complex landscape of multi-step organic synthesis and solid-phase peptide synthesis (SPPS), the precise control of reactive functional groups is paramount. The tert-butyl (


-Bu) ester stands as a cornerstone protecting group for the C-terminus of amino acids[1]. Its utility stems from its unique structural and electronic properties: the bulky tertiary butyl group provides severe steric hindrance around the carbonyl carbon, rendering it exceptionally stable against a wide array of nucleophiles, reducing agents, and basic conditions (such as piperidine used in Fmoc deprotection)[1].

Conversely, the


-Bu ester is highly labile under strongly acidic conditions (e.g., trifluoroacetic acid, TFA), cleanly cleaving via the formation of a stable tertiary carbocation[1]. This orthogonal stability profile makes 

-Bu esters indispensable for the synthesis of complex peptides and pharmaceutical intermediates. Orthogonal protection workflow in Solid-Phase Peptide Synthesis (SPPS) utilizing t-butyl esters.

Comparative Analysis of Esterification Methodologies

Selecting the appropriate esterification protocol depends heavily on the substrate's sensitivity. While classical methods are scalable, they often employ harsh conditions that can degrade delicate functional groups or induce racemization. Modern methodologies have evolved to offer milder, highly efficient alternatives.

Table 1: Quantitative Summary of tert-Butylation Methodologies

MethodologyPrimary ReagentsTypical Yield (%)Time (h)Condition ProfileOptimal Application
Alkene Addition Isobutylene gas,

70 - 90%24 - 48Strongly AcidicUnprotected, robust amino acids; large-scale industrial synthesis.
Imidate Transfer TBCA, DCM (No catalyst)80 - 95%12 - 24NeutralAcid-sensitive substrates (e.g., Boc-protected amino acids)[2].
Transesterification

-Butyl acetate,

74 - 86%2 - 16Mildly AcidicDirect conversion of free amino acids; safe alternative to

[3].

Detailed Experimental Protocols

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system. The following methodologies detail not only the procedural steps but the mechanistic causality and in-process analytical checks required to ensure high-fidelity synthesis.

Protocol A: The tert-Butyl Trichloroacetimidate (TBCA) Method (Neutral Conditions)

Mechanistic Rationale: For amino acids bearing acid-sensitive protecting groups (such as N-Boc), traditional acid-catalyzed esterification is unviable. tert-Butyl trichloroacetimidate (TBCA) enables esterification under completely neutral conditions via a process of "symbiotic activation"[2]. The carboxylic acid protonates the basic nitrogen of the imidate, generating a reactive ion pair. This intermediate facilitates the nucleophilic attack of the carboxylate onto the tert-butyl group, extruding trichloroacetamide as a stable, unreactive byproduct[2].

Symbiotic activation mechanism of tert-butyl trichloroacetimidate (TBCA) esterification.

Step-by-Step Procedure:

  • Preparation: Dissolve the N-protected amino acid (1.0 equiv, e.g., 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere. Causality: DCM is a non-nucleophilic solvent that stabilizes the transient ion pair without competing for the electrophile.

  • Reagent Addition: Add TBCA (2.0 equiv, 20 mmol) dropwise at room temperature. Stir the reaction mixture continuously for 16-24 hours.

  • Self-Validation Check (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC). Stain the TLC plate with a bromocresol green solution. Validation: The disappearance of the yellow spot (free carboxylic acid) against the blue background confirms complete consumption of the starting material. Furthermore, the precipitation of white trichloroacetamide crystals in the flask serves as a visual kinetic indicator of the reaction progressing.

  • Workup: Filter the suspension to remove the precipitated trichloroacetamide. Wash the organic filtrate sequentially with saturated aqueous

    
     (2 × 20 mL) and water (20 mL). Causality: The mild alkaline wash removes any unreacted starting acid and residual trichloroacetamide (which has a pKa similar to phenol and partitions into the aqueous basic layer)[2].
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the pure tert-butyl ester.
    
Protocol B: Transesterification using Bis(trifluoromethanesulfonyl)imide ( )

Mechanistic Rationale: Historically, the transesterification of free amino acids with tert-butyl acetate required hazardous perchloric acid (


). Replacing this with bis(trifluoromethanesulfonyl)imide (

) provides a highly efficient, non-explosive alternative[3].

acts as a potent Brønsted acid catalyst that activates the carbonyl of tert-butyl acetate, facilitating attack by the amino acid's carboxyl group while keeping the amine protonated to prevent unwanted side reactions[3].

Step-by-Step Procedure:

  • Preparation: Suspend the free amino acid (1.0 equiv, e.g., 5 mmol) in tert-butyl acetate (15 mL). Causality: Using the acetate reagent as the solvent drives the equilibrium of the transesterification forward via Le Chatelier's principle.

  • Catalyst Addition: Carefully add

    
     (1.1 equiv, 5.5 mmol) to the suspension at 0 °C, then allow it to warm to room temperature. Causality: 1.1 equivalents are required because the first equivalent protonates the basic amino group, and the remaining 0.1 equivalent acts as the active transesterification catalyst[3].
    
  • Reaction: Stir the mixture for 2 to 16 hours. The reaction transitions from a cloudy suspension to a clear solution as the highly soluble esterified product forms.

  • Self-Validation Check (In-Process): The visual clearing of the suspension is a reliable primary indicator of reaction completion. To rigorously validate that racemization has not occurred under these acidic conditions, derivatize a micro-aliquot of the product (e.g., L-Phenylalanine tert-butyl ester) into its (+)- and (-)-Mosher amides[3]. Validation:

    
     NMR analysis of the Mosher amide must show a single peak (>99% ee), confirming the stereochemical integrity of the alpha-carbon[3].
    
  • Workup & Isolation: Quench the reaction by adding saturated aqueous

    
     until the pH reaches 8. Extract the aqueous layer with ethyl acetate (3 × 15 mL). Combine the organic layers, dry over 
    
    
    
    , and evaporate the solvent to yield the free amino group tert-butyl ester.

Analytical Validation Standards

To ensure the trustworthiness of the synthesized building blocks, the following analytical signatures must be verified prior to downstream SPPS applications:

  • 
     NMR Spectroscopy:  The definitive hallmark of successful tert-butylation is the appearance of a sharp, intense 9-proton singlet integrating between 
    
    
    
    1.40 and 1.50 ppm in
    
    
    .
  • Mass Spectrometry (ESI-MS): Look for the

    
     peak. A common diagnostic fragmentation pattern for tert-butyl esters in MS/MS is the neutral loss of isobutylene (
    
    
    
    Da), yielding the corresponding free acid mass.

References[1] Benchchem. "The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis: A Technical Guide". Available at: https://benchchem.com[2] National Institutes of Health (NIH) / PMC. "Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles". Available at: https://nih.gov[3] National Institute of Informatics (NII). "A simple and powerful tert-butylation of carboxylic acids and alcohols". Available at:https://nii.ac.jp

Sources

Application

Application Note: Reductive Amination Using tert-Butyl 2-amino-3-hydroxypropanoate

Abstract Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and efficient method for the formation of carbon-nitrogen bonds.[1] This application note provides a comprehensive guide for...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and efficient method for the formation of carbon-nitrogen bonds.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of tert-butyl 2-amino-3-hydroxypropanoate as the amine component in reductive amination reactions. This chiral building block is of significant interest due to its inherent functionality, which allows for the synthesis of complex and stereochemically defined amine products. This document details the underlying mechanism, provides a comparative analysis of key reagents, offers step-by-step experimental protocols for reactions with both aldehydes and ketones, and includes a troubleshooting guide to address common challenges.

Introduction: The Strategic Importance of Reductive Amination

The synthesis of amines is a fundamental pursuit in organic chemistry, particularly within the pharmaceutical industry, where amine functionalities are ubiquitous in biologically active molecules.[1] Reductive amination, also known as reductive alkylation, stands out as one of the most versatile and widely used methods for this transformation.[2][3] It converts a carbonyl group (from an aldehyde or ketone) into an amine through an intermediate imine, which is reduced in situ.[2]

This one-pot nature makes it highly appealing from a process and green chemistry perspective, as it often eliminates the need for intermediate purification steps, thereby reducing waste and improving atom economy.[2] The use of tert-butyl 2-amino-3-hydroxypropanoate, a protected derivative of the amino acid serine, introduces a valuable chiral scaffold containing hydroxyl, amine, and ester functionalities, paving the way for the synthesis of diverse and complex target molecules. The tert-butyl ester and the free amine provide a stable, reactive nucleophile for the initial carbonyl addition.

The Mechanism: A Two-Step Cascade

The reductive amination process proceeds through a sequential, acid-catalyzed, two-stage mechanism within a single pot.[2]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a transient hemiaminal intermediate.[2] Under mildly acidic conditions (typically pH 4-6), the hemiaminal undergoes dehydration to form a Schiff base, also known as an imine.[4][5] The acidic catalyst protonates the hydroxyl group of the hemiaminal, converting it into a good leaving group (water). The resulting imine exists in equilibrium with its protonated form, the iminium ion, which is the key electrophilic species for the subsequent reduction step.[6]

  • Hydride Reduction: A carefully selected reducing agent, present in the same pot, delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion. This reduction step is irreversible and forms the final, more stable secondary amine product. The choice of reducing agent is critical; it must be mild enough to selectively reduce the iminium ion without significantly reducing the starting carbonyl compound.[4][7]

Reductive_Amination_Mechanism General Mechanism of Reductive Amination cluster_1 Step 1: Imine/Iminium Formation cluster_2 Step 2: Reduction R1_CO_R2 R¹(C=O)R² (Aldehyde/Ketone) Hemiaminal R¹R²C(OH)-NHR³ (Hemiaminal) R1_CO_R2->Hemiaminal + R³-NH₂ Amine R³-NH₂ (Primary Amine) H_plus H⁺ Hydride [H⁻] (from Reductant) Iminium [R¹R²C=N⁺HR³] (Iminium Ion) Hemiaminal->Iminium + H⁺, - H₂O Imine R¹R²C=NR³ (Imine) Iminium->Imine ⇌ - H⁺ Product R¹R²CH-NHR³ (Secondary Amine) Iminium->Product + [H⁻]

Caption: The two-stage mechanism of reductive amination.

Reagent Selection and Critical Parameters

The success of a reductive amination hinges on the judicious selection of reagents and careful control of reaction conditions.

The Amine: tert-Butyl 2-amino-3-hydroxypropanoate

This chiral amine source is typically used as its free base or hydrochloride salt. If the salt is used, an equivalent of a non-nucleophilic base (e.g., triethylamine) may be required to liberate the free amine for the initial nucleophilic attack. The tert-butyl ester provides steric bulk and protects the carboxylic acid functionality from unwanted side reactions. The primary hydroxyl group is generally unreactive under standard reductive amination conditions.

The Carbonyl Component
  • Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. Reactions with aldehydes often proceed more rapidly and under milder conditions.

  • Ketones are less reactive and may require longer reaction times, slightly elevated temperatures, or the use of an acid catalyst (like acetic acid) to facilitate imine formation.[8][9]

The Reducing Agent

The choice of reducing agent is paramount for achieving high yields. The ideal reductant is selective for the iminium ion over the carbonyl starting material.

Reducing AgentChemical FormulaKey CharacteristicsCommon Solvents
Sodium Triacetoxyborohydride NaBH(OAc)₃Preferred Choice. Mild, selective, and highly effective for a wide range of substrates.[7][8] Tolerates mildly acidic conditions and does not readily reduce aldehydes or ketones.[10] Sensitive to water.[4]DCE, DCM, THF[4][8]
Sodium Cyanoborohydride NaBH₃CNMild and stable in mildly acidic conditions.[4] Can be used in protic solvents. Its reducing power is pH-dependent, being more effective at lower pH.[10][11] Major drawback: potential for toxic hydrogen cyanide (HCN) byproduct generation during acidic workup.[4]Methanol, Ethanol[4]
Sodium Borohydride NaBH₄Stronger, less selective reducing agent. Can readily reduce the starting aldehyde or ketone, leading to alcohol byproducts and lower yields of the desired amine.[4] Best used in a two-step (indirect) procedure where the imine is formed first, followed by the addition of NaBH₄.[8][12]Methanol, Ethanol[4]
Catalytic Hydrogenation H₂ / Catalyst (e.g., Pd/C)Environmentally friendly ("green") option that produces minimal waste.[2] Can be incompatible with other reducible functional groups in the molecule (e.g., alkenes, alkynes, nitro groups).[10]Various, depends on catalyst and substrate.
Solvent and pH Control
  • Solvent: Anhydrous, non-protic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), and tetrahydrofuran (THF) are commonly used, especially with NaBH(OAc)₃.[4][8]

  • pH: Maintaining a mildly acidic pH (4-6) is crucial.[4] If the pH is too acidic, the amine nucleophile becomes fully protonated and non-reactive. If the pH is too basic, the carbonyl group is not sufficiently activated, and the dehydration of the hemiaminal is slow.[4] Acetic acid is frequently added as a catalyst, particularly for less reactive ketones.[4][8]

Experimental Protocols

Safety Precaution: These procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) must be worn at all times.

Protocol 1: Reductive Amination with an Aldehyde (e.g., Isovaleraldehyde)

This protocol details the synthesis of tert-butyl 2-((3-methylbutyl)amino)-3-hydroxypropanoate.

Materials:

  • tert-Butyl 2-amino-3-hydroxypropanoate (1.0 eq.)

  • Isovaleraldehyde (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer.

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add tert-butyl 2-amino-3-hydroxypropanoate (1.0 eq.) and dissolve it in anhydrous 1,2-dichloroethane (DCE) (approx. 10-15 mL per mmol of amine).

  • Add isovaleraldehyde (1.1 eq.) to the solution.

  • Stir the mixture at room temperature for 20-30 minutes to facilitate initial imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) to the mixture in portions over 5-10 minutes. The addition may be slightly exothermic.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure secondary amine.[13]

Protocol 2: Reductive Amination with a Ketone (e.g., Cyclopentanone)

This protocol details the synthesis of tert-butyl 2-(cyclopentylamino)-3-hydroxypropanoate.

Materials:

  • tert-Butyl 2-amino-3-hydroxypropanoate (1.0 eq.)

  • Cyclopentanone (1.2 eq.)

  • Acetic Acid (AcOH) (1.0 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add tert-butyl 2-amino-3-hydroxypropanoate (1.0 eq.) and dissolve it in anhydrous DCE (approx. 10-15 mL per mmol of amine).

  • Add cyclopentanone (1.2 eq.) followed by glacial acetic acid (1.0 eq.).[4]

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.[4]

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours. The reaction is typically slower than with aldehydes. Monitor progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same procedure as described in Protocol 1.

Experimental_Workflow General Experimental Workflow Setup 1. Reaction Setup - Dissolve amine in anhydrous solvent - Add aldehyde/ketone - Add AcOH (if needed) Imine_Formation 2. Imine Formation - Stir at RT (0.5 - 1 hr) Setup->Imine_Formation Reduction 3. Reduction - Add NaBH(OAc)₃ portion-wise - Stir at RT (4 - 24 hr) Imine_Formation->Reduction Monitoring 4. Monitor Progress (TLC / LC-MS) Reduction->Monitoring Quench 5. Quench Reaction - Add sat. aq. NaHCO₃ Monitoring->Quench Reaction Complete Extract 6. Extraction - Extract with organic solvent Quench->Extract Purify 7. Purification - Wash, dry, concentrate - Flash Chromatography Extract->Purify Product Final Product Purify->Product

Caption: A generalized workflow for reductive amination protocols.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive reducing agent (decomposed by moisture).2. pH is too high or too low, preventing imine formation.[4]3. Steric hindrance between bulky reactants.[4]1. Use fresh, anhydrous NaBH(OAc)₃ and anhydrous solvent.2. For ketones or unreactive substrates, add 1 equivalent of acetic acid to catalyze imine formation.[4]3. Increase reaction time and/or temperature (e.g., 40-50 °C).
Aldehyde/Ketone is Reduced to Alcohol 1. Reducing agent is too strong (e.g., NaBH₄ used in a one-pot procedure).2. Presence of water hydrolyzing the borohydride reagent.1. Switch to a milder, more selective reagent like NaBH(OAc)₃.[4]2. Ensure all reagents and solvents are strictly anhydrous.
Recovery of Starting Amine 1. Inefficient imine formation.2. Carbonyl compound is too sterically hindered or unreactive.1. Add acetic acid as a catalyst.[4]2. Increase reaction time and/or temperature. Consider using a more reactive carbonyl if possible.
Dialkylation of Primary Amine The secondary amine product is more nucleophilic than the starting primary amine and reacts with another molecule of the carbonyl.Use a slight excess (1.1-1.2 eq.) of the amine relative to the carbonyl to favor mono-alkylation. Avoid a large excess of the carbonyl.
Difficult Purification Product and starting materials have similar polarities.Ensure the reaction goes to completion to minimize starting material contamination. Optimize chromatography conditions (solvent gradient, column type). An acid-base extraction might help separate the basic amine product from neutral starting materials.[14]

Conclusion

Reductive amination using tert-butyl 2-amino-3-hydroxypropanoate is a robust and highly adaptable method for synthesizing chiral secondary amines. The reaction's success is governed by the interplay between the substrate reactivity, the choice of reducing agent, and the careful control of reaction conditions, particularly pH and moisture. By leveraging the mild and selective power of sodium triacetoxyborohydride and following the detailed protocols and troubleshooting advice provided, researchers can effectively utilize this reaction to build complex molecular architectures essential for drug discovery and development.

References

  • Wikipedia. (2024). Reductive amination. Retrieved from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Chemistry Steps. (2024). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. Retrieved from [Link]

  • Biotage. (n.d.). Improving Reaction Product Purification with Evaporative Light-scattering Detection. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014). Borch Reductive Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Ogo, S., Kiba, A., & Uehara, K. (2004). pH-Dependent Chemoselective Synthesis of α-Amino Acids. Reductive Amination of α-Keto Acids with Ammonia Catalyzed by Acid-Stable Iridium Hydride Complexes in Water. Organometallics, 23(13), 3235–3240. Retrieved from [Link]

  • France, S. P., & Mangas-Sanchez, J. (2024). Imine Reductases and Reductive Aminases in Organic Synthesis. ACS Catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Zhang, Z., Chen, D., & Zhao, M. (2019). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications. Retrieved from [Link]

  • Chemistry Steps. (2024). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • Duncton, M. A. J. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • Afanasyev, O. I., et al. (2025). Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. The Journal of Organic Chemistry. Retrieved from [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/Chempros. Retrieved from [Link]

Sources

Method

procedure for converting H-Ser-OtBu to isoserine derivatives

Application Note: Stereoselective Conversion of H-Ser-OtBu to Isoserine Derivatives via Epoxide and Aziridine Intermediates Introduction & Mechanistic Rationale Isoserine ( -hydroxy- -amino acid) derivatives are essentia...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Conversion of H-Ser-OtBu to Isoserine Derivatives via Epoxide and Aziridine Intermediates

Introduction & Mechanistic Rationale

Isoserine (


-hydroxy-

-amino acid) derivatives are essential pharmacophores embedded in high-value therapeutics, most notably the anticancer agent paclitaxel (Taxol) and various peptidomimetic protease inhibitors[1]. While L-serine (

-amino-

-hydroxy acid) is an abundant and inexpensive chiral pool starting material, converting it to isoserine requires a formal functional group transposition between the C2 and C3 carbons[2].

Direct intramolecular swapping of these groups is impossible. Instead, the conversion must be routed through a highly strained, three-membered heterocyclic intermediate—either an oxirane (epoxide) or an aziridine .

This application note details two distinct synthetic pathways starting from commercially available H-Ser-OtBu (Serine tert-butyl ester):

  • The Epoxide (Glycidate) Pathway (Preferred): Relies on the diazotization of the

    
    -amine. The resulting highly reactive diazonium species is immediately displaced by the adjacent 
    
    
    
    -hydroxyl group via an intramolecular
    
    
    attack, forming a chiral glycidate (oxirane-2-carboxylate)[3]. Subsequent nucleophilic attack by an amine occurs regioselectively at the C3 position, yielding the isoserine skeleton.
  • The Aziridine Pathway: Involves N-protection, activation of the

    
    -hydroxyl group as a leaving group, and base-promoted cyclization to an aziridine-2-carboxylate[4]. To yield isoserine, the aziridine must be forced to open at the sterically hindered C2 position using specialized Lewis acid catalysis.
    

Pathway Visualization

G Ser H-Ser-OtBu (Serine tert-butyl ester) Epoxide tert-Butyl oxirane-2-carboxylate (Chiral Glycidate) Ser->Epoxide NaNO2, H2SO4 (Diazotization) TrtSer Trt-Ser-OtBu (N-Protected) Ser->TrtSer Trt-Cl, TEA IsoserineB Isoserine Derivative (via C3 Ring Opening) Epoxide->IsoserineB N-Nucleophile (e.g., NaN3) Mesyl Trt-Ser(OMs)-OtBu (Activated OH) TrtSer->Mesyl MsCl, Pyridine Aziridine 1-Trityl-aziridine-2-carboxylate (Chiral Aziridine) Mesyl->Aziridine Base Cyclization IsoserineA Isoserine Derivative (via C2 Ring Opening) Aziridine->IsoserineA O-Nucleophile (Lewis Acid)

Figure 1: Divergent synthetic pathways for converting H-Ser-OtBu to isoserine derivatives.

Experimental Protocols & Causality

Protocol A: The Epoxide (Glycidate) Route

This is the most reliable method for generating isoserine derivatives due to the inherent regioselectivity of the epoxide ring-opening step[5].

Step 1: Diazotization and Epoxidation

  • Preparation: Dissolve H-Ser-OtBu·HCl (1.0 eq) in a

    
     aqueous solution of 
    
    
    
    .
  • Temperature Control: Cool the reaction vessel strictly to 0 °C using an ice-brine bath.

    • Causality: The diazonium intermediate is highly unstable. If the temperature exceeds 5 °C, the diazonium salt will prematurely decompose into a carbocation, which is rapidly trapped by water to form racemic glyceric acid, destroying the stereocenter and preventing epoxide formation.

  • Reagent Addition: Add an aqueous solution of

    
     (1.2 eq) dropwise over 2 hours[6].
    
  • Extraction: After stirring for 4 hours at 0 °C, extract the aqueous layer with diethyl ether, wash with brine, dry over

    
    , and concentrate to yield tert-butyl oxirane-2-carboxylate.
    
    • Self-Validating System: The continuous evolution of

      
       gas during 
      
      
      
      addition visually confirms the formation and subsequent displacement of the diazonium species. A negative Ninhydrin stain confirms the complete consumption of the primary amine.

Step 2: Regioselective Ring Opening

  • Reaction: Dissolve the oxirane in an

    
     (8:2) mixture. Add 
    
    
    
    (1.5 eq) and
    
    
    (1.5 eq).
  • Heating: Stir the mixture at 50 °C for 12 hours.

    • Causality: The incoming azide nucleophile (

      
      ) faces a choice between C2 and C3. The bulky tert-butyl ester at C2 provides severe steric hindrance. Furthermore, the electron-withdrawing nature of the carbonyl group repels the incoming anion. Consequently, 
      
      
      
      attack occurs almost exclusively at the less hindered C3 position[3]. This breaks the C3–O bond, leaving the oxygen at C2 to become the
      
      
      -hydroxyl group of the isoserine skeleton.
  • Reduction: Subject the resulting 3-azido-2-hydroxypropanoate to catalytic hydrogenation (

    
     balloon, 
    
    
    
    in MeOH) for 4 hours to reduce the azide to a primary amine, yielding the final isoserine derivative.
Protocol B: The Aziridine Route

This route is utilized when specific N-alkylated isoserine derivatives are required, though it requires stringent regiocontrol during the ring-opening phase[4].

Step 1: Synthesis of 1-Trityl-aziridine-2-carboxylate

  • N-Protection: React H-Ser-OtBu with Trityl chloride (Trt-Cl, 1.1 eq) and Triethylamine (TEA, 2.0 eq) in DCM at room temperature for 12 hours.

  • O-Activation: Cool the mixture to 0 °C. Add Methanesulfonyl chloride (MsCl, 1.2 eq) and Pyridine (2.0 eq). Stir for 2 hours to form the mesylate.

  • Cyclization: Isolate the mesylate and reflux in THF with excess TEA (3.0 eq) for 24 hours to promote intramolecular cyclization.

    • Self-Validating System:

      
       NMR analysis of the product will show a dramatic upfield shift of the C3 protons (appearing between 1.5 and 2.5 ppm), which is the hallmark of the magnetic anisotropy and strain inherent to the aziridine ring.
      

Step 2: Regioselective Ring Opening

  • Reaction: To obtain isoserine, the aziridine must be opened by an oxygen nucleophile (e.g.,

    
     or benzyl alcohol) at the C2 position.
    
  • Catalysis: Add the aziridine to a solution of the O-nucleophile in DCM at -78 °C, followed by the slow addition of a strong Lewis acid, such as

    
     (1.1 eq).
    
    • Causality: Uncatalyzed aziridines, like epoxides, preferentially open at C3. The addition of

      
       forces a bidentate chelation between the ester carbonyl oxygen and the aziridine nitrogen. This chelation selectively weakens the C2–N bond by stabilizing the developing positive charge at the 
      
      
      
      -carbon, overriding the steric preference and directing the O-nucleophile to attack C2[4].

Quantitative Data Summary

The following table summarizes the comparative metrics of both synthetic pathways, allowing researchers to select the optimal route based on their specific target requirements.

ParameterPathway A: Epoxide (Glycidate) RoutePathway B: Aziridine Route
Key Intermediate tert-Butyl oxirane-2-carboxylate1-Trityl-aziridine-2-carboxylate
Reagents for Ring Formation

,

(aq)
MsCl, Pyridine, then Base
Nucleophile Required Nitrogen-based (e.g.,

,

)
Oxygen-based (e.g.,

,

)
Inherent Regioselectivity High (Strongly favors C3 attack)Low (Favors C3; requires forcing for C2)
Stereochemical Outcome Overall Retention (Double Inversion)Inversion at C2
Typical Overall Yield 45% - 60%30% - 45%
Primary Advantage Highly scalable, excellent regiocontrolAllows for complex N-substitutions

References

  • Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Pathways to Identify Electrophiles In Vivo Using Hemoglobin Adducts: Hydroxypropanoic Acid Valine Adduct and Its Possible Precursors. ACS Chemical Research in Toxicology. Available at:[Link]

  • Synthesis of 2-Nitroalcohols by Regioselective Ring Opening of Epoxides with MgSO4/MeOH/NaNO2 System. ResearchGate. Available at:[Link]

  • Synthese bioaktiver 3-Acyltetronsäuren und 3-Acyltetramsäuren. EPub Bayreuth. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Mastering Orthogonal Protection with O-tert-Butyl Serine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Orthogonality in Peptide Synthesis The precise, stepwise assembly of amino acids to form a target peptide is the central cha...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Orthogonality in Peptide Synthesis

The precise, stepwise assembly of amino acids to form a target peptide is the central challenge of peptide synthesis. Trifunctional amino acids, such as serine with its nucleophilic hydroxyl (-OH) side chain, introduce a layer of complexity. Unprotected, this side chain can engage in undesirable reactions, primarily O-acylation during the peptide coupling step, leading to branched impurities and diminished yields.[1][2] To ensure the fidelity of the synthesis, a strategy of temporary chemical "masking" using protecting groups is essential.[]

The most robust and widely adopted strategy in modern solid-phase peptide synthesis (SPPS) is built upon the principle of orthogonality .[4] An orthogonal protection scheme employs multiple classes of protecting groups, where each class is removable under specific chemical conditions that do not affect the others.[4][5] This allows for the selective deprotection of the α-amino group for chain elongation while keeping the side-chain protection intact until the final synthesis step.

While the historical Boc/Bzl strategy relies on graded acid lability, the Fmoc/tBu strategy represents a truly orthogonal system and is the dominant methodology used today.[6][7][8] In this approach:

  • The Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group is used for temporary protection of the amino terminus and is removed by a base (e.g., piperidine).[9]

  • Side-chain protecting groups are acid-labile, based on the tert-butyl (tBu) cation, and are removed during the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[6][8][10]

Within this elegant framework, O-tert-Butyl-L-serine , commonly abbreviated as Ser(tBu), serves as the cornerstone for incorporating serine residues.[1][11] Its tert-butyl ether side-chain protection is exceptionally stable to the basic conditions of Fmoc removal yet is efficiently cleaved by strong acid, making it the ideal partner for the Fmoc/tBu orthogonal strategy.[1][6][11] This guide provides an in-depth exploration of the chemical principles, strategic applications, and detailed protocols for the use of serine tert-butyl ester in advanced peptide synthesis.

Figure 1: The Orthogonal Fmoc/tBu Strategy Resin_Peptide_Fmoc Resin-Peptide-Fmoc + Side-Chain-tBu Resin_Peptide_NH2 Resin-Peptide-NH2 + Side-Chain-tBu Resin_Peptide_Fmoc->Resin_Peptide_NH2  Fmoc Deprotection  (Base: Piperidine) tBu group is STABLE Cycle SPPS Cycle (Repeat n times) Resin_Peptide_NextAA Resin-Peptide-NextAA-Fmoc + Side-Chain-tBu Resin_Peptide_NH2->Resin_Peptide_NextAA  Coupling  (Fmoc-AA-OH, Activator) tBu group is STABLE Resin_Peptide_NextAA->Resin_Peptide_Fmoc Washing Final_Peptide Final Deprotected Peptide Resin_Peptide_NextAA->Final_Peptide  Final Cleavage  (Acid: TFA) tBu group is REMOVED

Figure 1: The Orthogonal Fmoc/tBu Strategy.

Chemical Principles of Ser(tBu) Protection and Deprotection

The Tert-Butyl Ether: A Robust Guardian

The protection of serine's hydroxyl group is achieved by forming a tert-butyl ether . This linkage is central to the success of the Fmoc/tBu strategy due to its distinct stability profile. The commercially available building block, Fmoc-Ser(tBu)-OH , is the standard reagent for this purpose.[12][13][14]

The synthesis of this crucial reagent involves a multi-step process that begins with L-serine and ensures the correct stereochemistry and purity required for SPPS.[15] The key transformation is the acid-catalyzed addition of isobutene or use of tert-butyl acetate across the hydroxyl group of a serine ester intermediate.[15][16][17]

Stability Profile: The Key to Orthogonality

The utility of the Ser(tBu) protecting group is defined by its resilience to a wide range of chemical conditions used during SPPS, contrasted with its selective lability under final cleavage conditions.

Table 1: Comparative Stability of Ser(tBu) Side-Chain Protection

Condition Reagents Stability of tBu Ether Rationale & Causality
Fmoc Deprotection 20% Piperidine in DMF High [6] The ether linkage is stable to basic/nucleophilic conditions. This is the cornerstone of Fmoc/tBu orthogonality.[6][8]
Final Cleavage 95% TFA in DCM Labile [1] The ether is readily cleaved by strong acidolysis via a stabilized tertiary carbocation mechanism.
Mild Acid 1-2% TFA in DCM High Stable to conditions used for cleavage from hyper-acid-sensitive resins (e.g., 2-chlorotrityl), enabling synthesis of protected fragments.[18]
Catalytic Hydrogenation H₂, Pd/C High [1] The C-O ether bond is not susceptible to hydrogenolysis, allowing orthogonal removal of benzyl (Bzl) or benzyloxycarbonyl (Cbz) groups.

| Nucleophiles | Hydrazine, Thiols | High [1] | The tBu group is sterically hindered and not an electrophilic center, rendering it inert to common nucleophiles. |

Mechanism of Deprotection: The Role of Acid and Scavengers
  • Protonation: The ether oxygen is protonated by TFA, transforming the hydroxyl into a good leaving group (H₂O-R).

  • Carbocation Formation: The C-O bond cleaves, releasing the serine hydroxyl group and forming a highly stable tert-butyl cation .

  • Cation Quenching: This reactive carbocation must be trapped, or "scavenged," to prevent it from re-alkylating electron-rich side chains, such as those of Tryptophan (Trp) or Cysteine (Cys).[1] Common scavengers added to the cleavage cocktail include triisopropylsilane (TIS), water, and phenol.[1][6] TIS is particularly effective at reducing the tert-butyl cation to isobutane.

Figure 2: Mechanism of Ser(tBu) Deprotection and Scavenging Ser_tBu Peptide-Ser(tBu) Protonated Peptide-Ser(tBu)-H+ Ser_tBu->Protonated + H+ (from TFA) Deprotected_Ser Peptide-Ser(OH) Protonated->Deprotected_Ser Cleavage tBu_Cation tert-Butyl Cation (Reactive) Protonated->tBu_Cation Cleavage Quenched Quenched Product (e.g., Isobutane) tBu_Cation->Quenched Trapping Side_Reaction Side Reaction (e.g., Trp Alkylation) tBu_Cation->Side_Reaction Undesired Re-alkylation Scavenger Scavenger (e.g., TIS) TFA_in TFA TFA_out TFA-

Figure 2: Mechanism of Ser(tBu) Deprotection and Scavenging.

Application Notes: Strategic Implementation in SPPS

The use of Fmoc-Ser(tBu)-OH is standard practice in Fmoc/tBu SPPS for a compelling reason: it prevents side reactions and ensures a higher purity of the crude peptide.[11] Attempting to incorporate unprotected serine (Fmoc-Ser-OH) risks significant O-acylation, where the activated incoming amino acid acylates the serine side-chain hydroxyl group in addition to the N-terminal amine, leading to difficult-to-remove branched peptide impurities.

Choosing the Right Cleavage Cocktail

While a standard cleavage cocktail is effective for most peptides, the presence of other sensitive residues may require a more specialized formulation. The goal is always to efficiently remove all tBu-based protecting groups while minimizing damage to the peptide.

Table 2: Common TFA-Based Cleavage Cocktails

Cocktail Composition Name/Type Efficacy Application Notes & Causality
95% TFA / 2.5% H₂O / 2.5% TIS Standard High The most common and effective cocktail for routine peptides. TIS scavenges tBu cations, and water helps prevent Trp formylation.[1]
94% TFA / 2.5% H₂O / 2.5% EDT / 1% TIS For Cys-containing peptides High Contains 1,2-ethanedithiol (EDT) to act as a scavenger for trityl groups often used for Cys protection and to maintain a reducing environment.
82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT Reagent K Very High A potent cocktail for complex peptides with multiple sensitive residues (Arg, Met, Cys, Trp). The diverse scavengers mitigate a wide range of potential side reactions.[1]

| TFA / DCM (1:1) | Mild Cleavage | Moderate | Used for cleaving peptides from hyper-acid-labile resins to yield protected peptide fragments. Complete deprotection of Ser(tBu) may not occur.[1] |

Detailed Experimental Protocols

Protocol 1: Workflow for Synthesis of Fmoc-Ser(tBu)-OH

While this reagent is almost always purchased commercially due to the complexity and safety considerations of its synthesis, understanding the workflow provides valuable insight into its chemistry.

Figure 3: Synthetic Workflow for Fmoc-Ser(tBu)-OH A L-Serine B L-Serine Methyl Ester (e.g., HCl salt) A->B Esterification (MeOH, SOCl₂) C O-tert-Butyl-L-Serine Methyl Ester B->C Tert-Butylation (Isobutene, Acid Catalyst) D O-tert-Butyl-L-Serine C->D Saponification (Aq. NaOH) E Fmoc-Ser(tBu)-OH (Final Product) D->E Fmoc Protection (Fmoc-OSu)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization During Serine Tert-Butyl Ester Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the synthesis of serine tert-butyl ester, with a primary focus on preventing racemization. As Senior A...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of serine tert-butyl ester, with a primary focus on preventing racemization. As Senior Application Scientists, we understand that maintaining chiral integrity is paramount. This resource is structured to address common challenges through troubleshooting guides and frequently asked questions, explaining the "why" behind experimental choices to ensure scientifically sound and reproducible results.

Troubleshooting Guide: Addressing Racemization in Real-Time

This section is designed to help you diagnose and resolve issues as they arise during your synthesis.

Q: I'm observing significant racemization in my synthesis of N-protected serine tert-butyl ester. What are the most likely causes?

A: Racemization during the synthesis of serine tert-butyl ester, particularly during amide bond formation, is a common challenge. The primary mechanisms to consider are the formation of a 5(4H)-oxazolone intermediate and direct enolization.[1][2] Several factors can promote these pathways:

  • Inappropriate Coupling Reagent: Some coupling reagents are more prone to inducing racemization than others.[1]

  • Excessive or Strong Base: The presence and strength of a base can significantly increase the rate of racemization by abstracting the alpha-proton of the activated amino acid.[1][3]

  • Elevated Reaction Temperature: Higher temperatures accelerate the rate of racemization.[1][3]

  • Prolonged Activation Time: Allowing the carboxylic acid to remain in its activated state for an extended period before the addition of the amine increases the likelihood of racemization.[1][3]

  • Solvent Polarity: The polarity of the solvent can also influence the rate of racemization.[4]

Q: My yield is low, and I suspect racemization. How can I confirm and quantify the extent of racemization?

A: Accurate quantification of enantiomeric purity is crucial. The most reliable method is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[5][6][7]

Protocol for Chiral HPLC Analysis:

  • Sample Preparation: If your product is an N-protected serine tert-butyl ester, it may be analyzed directly. If you are analyzing the serine amino acid itself, ensure it is appropriately derivatized to be compatible with the chosen column and detection method.[5]

  • Column Selection: Utilize a chiral column, such as one based on a polysaccharide derivative (e.g., Chiralpak) or a macrocyclic glycopeptide (e.g., Astec CHIROBIOTIC T).[5][6]

  • Method Development: Develop a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). The exact ratio will require optimization.[5]

  • Analysis: Inject your sample and compare the resulting chromatogram to standards of the pure L- and D-enantiomers to determine the enantiomeric excess (ee) or the percentage of the undesired D-isomer.

Gas Chromatography (GC) with a chiral column can also be used, though it often requires derivatization of the analyte to increase its volatility.[5]

Q: I'm using a carbodiimide coupling reagent (DCC or DIC) and still observing racemization. What can I do?

A: While carbodiimides are common coupling reagents, their use without additives can lead to significant racemization.[3][8][9] To mitigate this, it is highly recommended to use them in combination with racemization-suppressing additives.[1][10]

  • Recommended Additives:

    • 1-Hydroxybenzotriazole (HOBt): A classic and effective additive that forms an active ester less prone to racemization.[1][8]

    • 1-Hydroxy-7-azabenzotriazole (HOAt): Often more effective than HOBt at suppressing racemization.[10][11]

    • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma): A non-explosive and highly effective alternative to HOBt and HOAt.[1][11]

These additives work by reacting with the activated amino acid to form an active ester intermediate that is more stable and less susceptible to racemization.[3]

Frequently Asked Questions (FAQs)

This section addresses broader concepts and preventative strategies for maintaining stereochemical integrity.

Q1: Which coupling reagents are inherently less likely to cause racemization?

A: Phosphonium and aminium/uronium-based reagents are generally considered to have a lower intrinsic risk of causing racemization, especially when used correctly.[2][12] Examples include:

  • Phosphonium Reagents: BOP, PyBOP, and PyAOP.[2][8]

  • Aminium/Uronium Reagents: HBTU, HATU, and HCTU.[1][8]

However, it's crucial to note that even these reagents can cause racemization if used with strong bases or prolonged pre-activation times.[13]

Q2: What is the role of the base in racemization, and which bases are recommended?

A: Bases can directly abstract the acidic α-proton of the activated amino acid, leading to a loss of chirality.[1] The choice and concentration of the base are therefore critical.

  • Bases to Use with Caution: Strong, non-sterically hindered bases like N,N-diisopropylethylamine (DIPEA) can significantly increase the rate of racemization.[1][3]

  • Recommended Bases: When a base is necessary, opt for weaker or more sterically hindered bases.

    • N-methylmorpholine (NMM): A commonly used and preferred weaker base.[1][2]

    • 2,4,6-Collidine (TMP): A sterically hindered base that is effective in minimizing racemization.[3]

It is also critical to use the minimum necessary amount of base.[1]

Q3: How does pre-activation time affect racemization?

A: Pre-activation is the step where the carboxylic acid is mixed with the coupling reagent before the addition of the amine. Prolonging this time allows the activated species to exist for a longer period, increasing the opportunity for it to rearrange into the racemization-prone oxazolone intermediate.[1][3]

Best Practice: Minimize the pre-activation time. Ideally, the activated species should be generated in situ or used immediately after its formation. A pre-activation time of 1-5 minutes is a good starting point.[1][4]

Q4: Does the choice of protecting group on the serine side-chain influence racemization?

A: Yes, the protecting group on the hydroxyl function of serine can have an impact. A bulky protecting group like tert-butyl (tBu) can provide steric hindrance that may help to disfavor the formation of the oxazolone intermediate. However, the primary drivers of racemization are the coupling conditions themselves. The N-terminal protecting group also plays a crucial role; urethane-based protecting groups like Fmoc and Boc are known to be effective at suppressing racemization compared to acyl groups.[2]

Comparative Data on Coupling Reagents

The choice of coupling reagent and additives has a quantifiable impact on the degree of racemization. The following table summarizes the percentage of D-isomer formation for the coupling of Fmoc-Ser(tBu)-OH with H-L-Leu-OtBu using various coupling agents.[4]

Coupling Reagent/Additive% D-Isomer Formation
DIC/HOBtLow
DIC/OxymaLow
HBTU/DIPEAModerate
HATU/DIPEALow to Moderate
DIC aloneHigh

Recommended Experimental Protocol: Low-Racemization Synthesis of N-Fmoc-Ser(tBu)-OH tert-Butyl Ester

This protocol outlines a method for the esterification of N-Fmoc-O-tert-butyl-L-serine with tert-butanol, designed to minimize racemization.

Materials:

  • N-Fmoc-O-tert-butyl-L-serine

  • Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma

  • tert-Butanol

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Fmoc-O-tert-butyl-L-serine (1 equivalent) and HOBt or Oxyma (1.1 equivalents) in anhydrous DCM.

  • Activation: Cool the solution to 0 °C in an ice bath. Add DIC (1.1 equivalents) dropwise to the stirred solution.

  • Amine Addition: Immediately after the addition of DIC, add tert-butanol (1.5 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • Filter the reaction mixture to remove the diisopropylurea byproduct.

    • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-Fmoc-Ser(tBu)-OH tert-butyl ester.

  • Chiral Purity Analysis: Confirm the enantiomeric purity of the final product using chiral HPLC as described in the troubleshooting section.

Visualizing the Racemization Pathway

The following diagram illustrates the key mechanistic pathway for racemization via oxazolone formation.

racemization_pathway cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Coupling N_Protected_Ser N-Protected Serine Activated_Intermediate Activated Intermediate N_Protected_Ser->Activated_Intermediate Coupling Reagent Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_Intermediate->Oxazolone Intramolecular Cyclization L_Peptide Desired L-Peptide Activated_Intermediate->L_Peptide Direct Coupling (Desired Pathway) Enolate Enolate (Achiral) Oxazolone->Enolate Base-catalyzed Proton Abstraction Enolate->L_Peptide Nucleophilic Attack (e.g., tert-butanol) D_Peptide Racemized D-Peptide Enolate->D_Peptide Nucleophilic Attack (e.g., tert-butanol)

Caption: Mechanism of racemization via oxazolone formation.

References

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

  • CEM. Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. Available from: [Link]

  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

  • ResearchGate. Coupling Reagents. Available from: [Link]

  • Google Patents. Method for racemization of optically active serine. Published November 7, 1989.
  • MDPI. Racemization of Serine Residues Catalyzed by Dihydrogen Phosphate Ion: A Computational Study. Published November 27, 2017. Available from: [Link]

  • ResearchGate. Racemization-free synthesis of dipeptide, amide and ester by oxalyl chloride and catalytic triphenylphosphine oxide. Published January 22, 2026. Available from: [Link]

  • PMC. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Published online 2013. Available from: [Link]

  • Frontiers in Molecular Biosciences. Human Serine Racemase: Key Residues/Active Site Motifs and Their Relation to Enzyme Function. Published March 12, 2019. Available from: [Link]

  • ResearchGate. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Published August 9, 2025. Available from: [Link]

  • Semantic Scholar. Racemization of Serine Residues Catalyzed by Dihydrogen Phosphate Ion: A Computational Study. Published November 27, 2017. Available from: [Link]

  • PMC. Racemization of the substrate and product by serine palmitoyltransferase from Sphingobacterium multivorum yields two enantiomers of the product from d-serine. Published online 2018. Available from: [Link]

  • Organic Syntheses. N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. Available from: [Link]

  • R Discovery. Racemization mechanism of serine dipeptide active ester derivatives. Published August 1, 1984. Available from: [Link]

  • SK pharmteco. Chiral Purity Analysis – Know What Both Hands Are Doing. Available from: [Link]

  • Patsnap Eureka. Preparation method of O-tert-butyl-L-serine methyl ester and O-tert-butyl-L-serine aqueous solution. Published July 20, 2021. Available from: [Link]

  • PubMed. Polymer-bound alkyltriazenes for mild racemization-free esterification of amino acid and peptide derivatives. Published October 15, 2004. Available from: [Link]

  • University of California, Irvine. 7.4 Racemization Assays. Available from: [Link]

  • Google Patents. Synthetic method of N-fluorenylmethoxycarbonyl-O-tert-butyl serine. Published October 15, 2008.
  • Wikipedia. Chiral analysis. Available from: [Link]

  • ResearchGate. How to quantify L-Serine Methl ester (Amino acid Methyl ester) by RPHPLC, Can anyone suggest a good method? Published April 16, 2015. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of tert-Butyl 2-amino-3-hydroxypropanoate

Welcome to the technical support center dedicated to the synthesis of tert-butyl 2-amino-3-hydroxypropanoate (L-Serine tert-butyl ester). This guide is designed for researchers, chemists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of tert-butyl 2-amino-3-hydroxypropanoate (L-Serine tert-butyl ester). This guide is designed for researchers, chemists, and drug development professionals who utilize this critical chiral building block. We will address common challenges encountered during its synthesis, providing in-depth, field-proven solutions to enhance yield, purity, and reproducibility.

I. Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of tert-butyl 2-amino-3-hydroxypropanoate. Each answer provides a causal explanation and actionable solutions.

Q1: My overall yield is consistently low (<40%). What are the primary factors affecting the esterification of L-Serine with isobutylene?

Low yield is the most frequently reported issue. It typically stems from a combination of incomplete reaction, competing side reactions, and product loss during work-up.

  • Causality - Reaction Equilibrium: The direct acid-catalyzed esterification of a carboxylic acid is a reversible reaction. To drive the reaction towards the product, Le Châtelier's principle must be applied. In this synthesis, the concentration of reactants, particularly the electrophile generated from isobutylene, and the effective removal of by-products are paramount.

  • Causality - Catalyst Activity: The reaction requires a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), to protonate the isobutylene and generate the tert-butyl cation.[1] Insufficient catalysis or catalyst deactivation will result in a stalled reaction. However, excessively harsh acidic conditions can lead to degradation.

  • Troubleshooting & Solutions:

    • Increase Isobutylene Pressure: The reaction is often performed in a sealed pressure vessel (autoclave) to maintain a high concentration of dissolved isobutylene, which is a gas at room temperature.[1] Operating at a sustained pressure (e.g., 40-50 psi) ensures the tert-butyl cation is continuously available.

    • Optimize Catalyst Loading: Start with a catalytic amount of H₂SO₄ or PTSA. An early publication noted very poor yields (35%) when using sulfuric acid under certain autoclave conditions, indicating that optimization is crucial.[1] A loading of 5-10 mol% is a typical starting point. Using silica-impregnated H₂SO₄ can also be an effective, heterogeneous alternative that simplifies removal.[1]

    • Anhydrous Conditions: Water is a by-product of a competing reaction pathway (tert-butanol formation from isobutylene) and can also hydrolyze the product. Ensure all reagents and solvents (e.g., dichloromethane, dioxane) are thoroughly dried before use.

Q2: I'm observing significant side products in my crude NMR. What are they likely to be and how can I minimize them?

The presence of a nucleophilic hydroxyl and amino group on the L-Serine starting material creates a high potential for side reactions.

  • Causality - Competing Nucleophiles: The primary hydroxyl group on the serine side-chain is also nucleophilic and can react with the tert-butyl cation. This leads to the formation of the O-tert-butyl ether derivative, resulting in Serine-O-tertiary butylether-tertiary butyl ester.[1]

  • Troubleshooting & Solutions:

    • Temperature Control: The rate of O-alkylation is highly temperature-dependent. Maintaining the reaction at a lower temperature (e.g., room temperature or slightly below) for a longer duration can favor the desired C-terminal esterification over O-etherification. The reaction may take several days (4-5) to reach completion under these milder conditions.[1]

    • Stoichiometry: While a high concentration of isobutylene is needed, using a vast excess for extended periods at elevated temperatures will increase the likelihood of di-alkylation. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.

// Nodes Serine [label="L-Serine"]; tBu_cation [label="tert-Butyl Cation\n(from Isobutylene + H⁺)"]; Product [label="Desired Product\n(tert-Butyl 2-amino-3-hydroxypropanoate)", fillcolor="#D4EDDA", fontcolor="#202124"]; Side_Product [label="Side Product\n(O-tert-Butyl Ether)", fillcolor="#FAD2D0", fontcolor="#202124"];

// Edges Serine -> Product [label="Carboxylate Attack\n(Desired Pathway)"]; tBu_cation -> Product; Serine -> Side_Product [label="Hydroxyl Attack\n(Side Reaction)"]; tBu_cation -> Side_Product; } .end

Q3: I'm struggling with the purification of the final product. What is the recommended work-up and purification protocol?

The product is an amino acid ester, making it amphiphilic and prone to issues during extraction and chromatography.

  • Causality - Product Properties: The free amine makes the product basic, while the hydroxyl group adds polarity. This can lead to emulsions during aqueous work-up and streaking on silica gel chromatography.

  • Troubleshooting & Solutions:

    • Aqueous Work-up: After depressurizing the reactor, the reaction mixture should be carefully neutralized. A wash with a mild base like 10% sodium bicarbonate (NaHCO₃) solution is effective for quenching the acid catalyst.[1] Follow this with water and brine washes to remove inorganic salts.[1]

    • Column Chromatography: Flash chromatography on silica gel is the preferred method. To prevent streaking caused by the basic amino group interacting with acidic silica, add a small amount of a volatile base, like triethylamine (Et₃N, ~0.5-1%), to the eluent system. A typical eluent system would be a gradient of methanol (0-10%) in dichloromethane (DCM) or ethyl acetate in hexanes.

    • Alternative: HCl Salt Formation: For easier handling and storage, the purified ester can be converted to its hydrochloride (HCl) salt. This is achieved by dissolving the free base in a solvent like anhydrous diethyl ether or ethyl acetate and bubbling dry HCl gas through it, or by adding a solution of HCl in dioxane.[1]

// Nodes start [label="Experiment Complete", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_yield [label="Check Yield & Purity (TLC, NMR)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; low_yield [label="Yield < 50%?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; high_purity [label="Purity Acceptable?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Problem Nodes incomplete_rxn [label="Incomplete Reaction", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; side_products [label="Major Side Products", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; purification_issue [label="Purification Issues", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Solution Nodes sol_incomplete [label="Increase reaction time.\nIncrease isobutylene pressure.\nCheck catalyst activity.", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_side_products [label="Lower reaction temperature.\nMonitor reaction closely to avoid over-reaction.", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_purification [label="Use Et3N in eluent for chromatography.\nWash thoroughly during work-up.\nConsider converting to HCl salt.", fillcolor="#F1F3F4", fontcolor="#202124"];

// Success Node success [label="Process Optimized", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_yield; check_yield -> low_yield; low_yield -> high_purity [label="No"]; low_yield -> incomplete_rxn [label="Yes\n(Starting material remains)"]; incomplete_rxn -> sol_incomplete;

high_purity -> success [label="Yes"]; high_purity -> purification_issue [label="No\n(Streaking, poor separation)"]; purification_issue -> sol_purification;

check_yield -> side_products [label="No\n(New spots/peaks)"]; side_products -> sol_side_products; } .end

II. Quantitative Data Summary

The table below summarizes typical reaction conditions for the direct esterification of L-Serine. Note that optimal conditions may vary based on the specific scale and equipment used.

ParameterRecommended RangeRationale
Solvent Dichloromethane or DioxaneProvides good solubility for L-Serine and isobutylene. Must be anhydrous.[1]
Catalyst H₂SO₄ or PTSAStrong acid required to generate the tert-butyl cation.[1]
Catalyst Loading 5-10 mol%Balances reaction rate with potential for side reactions.
Isobutylene Liquid, 2-3 equivalentsUsed in excess to drive the reaction equilibrium forward.[1]
Temperature 20-25 °C (Room Temp)Minimizes formation of O-tert-butyl ether side product.[1]
Reaction Time 4-5 daysSlower reaction time is a trade-off for higher selectivity at lower temperatures.[1]
Pressure Autoclave / Sealed VesselMaintains high concentration of isobutylene in the reaction mixture.[1]

III. Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 2-amino-3-hydroxypropanoate

This protocol is adapted from established methods for the direct esterification of amino acids using isobutylene.[1]

Materials:

  • L-Serine (1 equivalent)

  • Dichloromethane (DCM), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄, 0.1 equivalents)

  • Isobutylene (liquid, 3 equivalents)

  • 10% aq. Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Autoclave or high-pressure reaction vessel equipped with a magnetic stirrer and pressure gauge.

  • Standard laboratory glassware.

Procedure:

  • Reaction Setup: To the high-pressure reaction vessel, add L-Serine (1 eq.) and anhydrous DCM (approx. 0.2 M concentration).

  • Catalyst Addition: Cool the suspension in an ice bath. Slowly and carefully add concentrated H₂SO₄ (0.1 eq.).

  • Reactant Addition: Seal the vessel. Cool the vessel to approx. -20°C and carefully add liquid isobutylene (3 eq.).

  • Reaction Conditions: Allow the vessel to warm to room temperature (20-25°C). Stir the reaction mixture for 4-5 days. Monitor the pressure to ensure it remains constant, indicating no leaks.

  • Monitoring: (Optional) If the reactor allows for safe sampling, monitor the reaction progress by TLC (DCM:MeOH 9:1 with 1% Et₃N, stained with ninhydrin). The product spot will appear below the highly polar serine starting material.

  • Reaction Quench: After the reaction is complete (starting material consumed), cool the vessel in an ice bath before carefully and slowly venting the excess isobutylene in a well-ventilated fume hood.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 10% aq. NaHCO₃, water, and brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude tert-Butyl 2-amino-3-hydroxypropanoate

  • Silica Gel (230-400 mesh)

  • Eluent A: Dichloromethane (DCM)

  • Eluent B: Methanol (MeOH)

  • Triethylamine (Et₃N)

Procedure:

  • Eluent Preparation: Prepare the mobile phase. For example, 1L of DCM with 10 mL of Et₃N (1%) and 1L of 10% MeOH in DCM with 1% Et₃N.

  • Column Packing: Pack a suitable size glass column with silica gel as a slurry in the initial eluent (e.g., 100% DCM with 1% Et₃N).

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent. Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel.

  • Elution:

    • Begin elution with DCM + 1% Et₃N.

    • Gradually increase the polarity by adding increasing amounts of the methanol-containing eluent. A typical gradient might be from 0% to 10% Methanol in DCM.

    • Collect fractions and monitor by TLC (stain with ninhydrin or potassium permanganate).

  • Product Isolation: Combine the pure fractions (identified by TLC) and concentrate under reduced pressure to afford the purified tert-butyl 2-amino-3-hydroxypropanoate.

References

Sources

Troubleshooting

Technical Support Center: Purification of Oily Serine Tert-Butyl Ester Free Base

Welcome to the technical support center for handling and purifying serine tert-butyl ester derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling and purifying serine tert-butyl ester derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the purification of O-tert-butyl-L-serine tert-butyl ester, which frequently presents as a clear to yellowish, oily substance.[][2] As a free base, this compound's purification is not always straightforward, and common issues like failure to crystallize, co-eluting impurities, and product degradation can compromise yield and purity.

This document provides a series of troubleshooting guides and frequently asked questions in a direct Q&A format. We will delve into the causality behind experimental choices, providing you with the scientific rationale needed to adapt and optimize these protocols for your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesized serine tert-butyl ester free base is a persistent oil. How can I purify it if it won't crystallize?

This is the most common challenge with this compound. Its bulky tert-butyl groups and the flexible serine backbone can inhibit the formation of a stable crystal lattice. However, an oily product does not preclude purification. The optimal strategy depends on the nature of the impurities.

Answer: The first step is to characterize the impurities. A quick TLC or crude ¹H NMR can be very informative. Based on the impurity profile, a logical purification workflow can be established.

Purification_Decision_Tree start Crude Oily Product (Ser(tBu)-OtBu) impurity_check Assess Impurity Profile (TLC, NMR, LCMS) start->impurity_check acid_base_q Are acidic or basic impurities present? (e.g., unreacted starting materials, acid catalyst) impurity_check->acid_base_q polarity_q Are impurities neutral with significantly different polarity? acid_base_q->polarity_q No extraction Perform Acid-Base Liquid-Liquid Extraction acid_base_q->extraction Yes chromatography Silica Gel Column Chromatography polarity_q->chromatography Yes distillation Short-Path Distillation (High Vacuum, Low Temp) polarity_q->distillation No high_purity_q Is >99% purity required? hplc Preparative RP-HPLC high_purity_q->hplc Yes end_product Purified Oily Product high_purity_q->end_product No extraction->polarity_q chromatography->high_purity_q distillation->high_purity_q hplc->end_product

Caption: Decision tree for selecting a purification method.

Q2: How do I perform an effective acid-base extraction without degrading my product?

Answer: Acid-base extraction is a powerful first-pass purification technique to remove acidic or basic impurities from your neutral product.[3] However, the tert-butyl ester is sensitive to both strong acids and strong bases, which can cause hydrolysis.[2][4] Therefore, precise pH and temperature control are critical for success.[5]

The strategy is to wash the organic solution of your crude product with a mild aqueous base to remove acidic impurities, followed by a wash with a mild aqueous acid to remove basic impurities. Your desired product, being a neutral compound in its free base form, will remain in the organic layer.[6]

  • Dissolution: Dissolve the crude oily product in a water-immiscible organic solvent like dichloromethane (DCM), ethyl acetate, or diethyl ether.

  • Mild Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Do this 2-3 times.

    • Causality: Sodium bicarbonate is a weak base, sufficient to deprotonate and solubilize acidic impurities (like residual p-toluenesulfonic acid from synthesis) into the aqueous layer without significantly hydrolyzing the tert-butyl ester.[3] Crucially, avoid strong bases like NaOH or KOH.

  • Mild Acid Wash (If Necessary): If you suspect basic impurities (e.g., unreacted amines), wash the organic layer with a dilute (5-10%) aqueous solution of a weak acid like citric acid or a very dilute solution of HCl.

  • Brine Wash & Drying: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Acid_Base_Extraction start Crude Product in Organic Solvent (Ser(tBu)-OtBu + Acidic Impurity + Basic Impurity) step1 Step 1: Add Sat. NaHCO₃ (aq) Aqueous Layer Organic Layer start:f1->step1:head Wash result1 Acidic Impurity (as salt) Ser(tBu)-OtBu + Basic Impurity step2 Step 2: Add Dilute Acid (aq) Aqueous Layer Organic Layer result1:org->step2:head Separate & Wash result2 Basic Impurity (as salt) Ser(tBu)-OtBu end_product Purified Ser(tBu)-OtBu in Organic Solvent result2:org->end_product

Sources

Optimization

Technical Support Center: Purification of Serine Esterification Mixtures

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, practical guidance on the critical step of purifying serine esters by...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, practical guidance on the critical step of purifying serine esters by removing unreacted reagents from esterification reaction mixtures. Here, we combine established chemical principles with field-proven insights to help you navigate common challenges and optimize your purification workflows.

Understanding the Chemistry: The Serine Esterification Reaction

Serine esterification is a fundamental transformation in peptide synthesis and the development of serine-based therapeutics. The reaction typically involves the conversion of the carboxylic acid group of a protected or unprotected serine into an ester. Common methods include Fischer-Speier esterification, which uses an alcohol in the presence of an acid catalyst, and methods employing activating agents like thionyl chloride (SOCl₂).[1]

The inherent trifunctionality of serine (amino, carboxyl, and hydroxyl groups) presents a unique set of challenges. Protecting groups are often necessary to prevent unwanted side reactions, such as acylation of the hydroxyl or amino groups.[2][3][4] The choice of protecting group strategy is critical and will influence the subsequent purification steps.[2][5][6][7]

Potential Side Reactions
  • O-Acylation: The side-chain hydroxyl group of serine can be acylated, especially when using highly reactive acylating agents.[4][8]

  • N-Acylation: If the amino group is not protected, it can compete with the desired esterification, leading to amide formation.

  • Racemization: The chiral center at the α-carbon can be susceptible to racemization under harsh reaction conditions, particularly with strong acids or bases.[8]

  • Diketopiperazine Formation: At the dipeptide stage in solid-phase synthesis, intramolecular cyclization can occur, especially with proline as one of the initial residues.[9]

Reaction Pathway: Fischer-Speier Esterification of N-Protected Serine

Fischer-Speier Esterification cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products N-Protected Serine N-Protected Serine Protonated Carboxyl Protonated Carboxyl N-Protected Serine->Protonated Carboxyl Protonation Alcohol (R'-OH) Alcohol (R'-OH) Acid Catalyst (H+) Acid Catalyst (H+) Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carboxyl->Tetrahedral Intermediate + R'-OH N-Protected Serine Ester N-Protected Serine Ester Tetrahedral Intermediate->N-Protected Serine Ester - H2O, -H+ Water Water Tetrahedral Intermediate->Water Purification Selection Start Crude Reaction Mixture AqueousWorkup Aqueous Workup (Acid/Base/Brine Washes) Start->AqueousWorkup ProductState Product State? AqueousWorkup->ProductState Solid Solid ProductState->Solid Crystalline Oil Oil/Non-Crystalline ProductState->Oil Non-Crystalline Recrystallization Recrystallization Solid->Recrystallization ColumnChromatography Column Chromatography Oil->ColumnChromatography PureProduct Pure Serine Ester Recrystallization->PureProduct ColumnChromatography->PureProduct

Sources

Troubleshooting

Technical Support Center: Minimizing Diketopiperazine (DKP) Formation with Serine Esters

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing peptide truncation issues during solid-phase peptide synthesis (SPPS) or solution-pha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing peptide truncation issues during solid-phase peptide synthesis (SPPS) or solution-phase synthesis involving serine esters.

Diagnostic FAQs: Understanding DKP in Serine Esters

Q: What is diketopiperazine (DKP) formation, and why does it happen with serine esters? A: DKP formation is a severe deletion side reaction in peptide synthesis. It occurs at the dipeptide stage when the free N-terminal amine of the second amino acid (Aa2) undergoes an intramolecular nucleophilic attack on the C-terminal ester carbonyl (Aa1). This cleaves the dipeptide from the resin (or solution-phase protecting group), forming a highly stable six-membered cyclic dipeptide[1]. Serine esters (e.g., Ser-OMe, Ser-OBzl, or Ser-Wang resin) are particularly vulnerable because their relatively unhindered ester linkages and conformational flexibility facilitate the cyclization transition state[2].

Q: How do I know if DKP formation has ruined my synthesis? A: The hallmark of DKP formation is a massive loss of peptide yield immediately following the Fmoc-deprotection of the second amino acid. Analytically, you will observe a truncated peptide missing the first two amino acids (Aa1 and Aa2) in your final LC-MS, with a mass shift typically between -130 to -210 Da[1]. Furthermore, the cleaved cyclic DKP byproduct is often washed away during SPPS, leaving a highly pure but severely truncated crude product[2].

Mechanistic Pathway of DKP Formation

Understanding the reaction kinetics is critical to preventing it. The base-catalyzed removal of the Fmoc group liberates a nucleophilic amine, initiating a competition between the desired next amino acid coupling and the undesired intramolecular aminolysis[1].

DKP_Mechanism A Fmoc-Aa2-Ser-O-Ester (Resin or Solution) B Base Treatment (e.g., 20% Piperidine) A->B C H2N-Aa2-Ser-O-Ester (Free Amine Intermediate) B->C D Intramolecular Nucleophilic Attack (Amine attacks Ester Carbonyl) C->D E Diketopiperazine (DKP) Cyclic Dipeptide D->E Cyclization F Cleaved Ester/Resin (Truncated Chain) D->F Leaving Group

Mechanism of base-catalyzed diketopiperazine (DKP) formation at the dipeptide stage.

Troubleshooting Guide: Strategies to Suppress DKP

Strategy 1: Use Sterically Hindered Resins (The Gold Standard)
  • The Problem: Standard benzyl-ester resins (like Wang resin) or unhindered solution-phase esters (like methyl esters) offer no steric protection against the nucleophilic attack of the free amine[1].

  • The Solution: Immobilize the C-terminal serine onto a 2-Chlorotrityl Chloride (2-CTC) resin. The immense steric bulk of the trityl linker physically blocks the peptide backbone from adopting the conformation required to form the six-membered DKP ring[1][3].

Strategy 2: Optimize Fmoc-Deprotection Conditions
  • The Problem: Standard 20% piperidine in DMF is highly basic and promotes the base-catalyzed aminolysis required for DKP formation[1][2].

  • The Solution: Switch to a milder deprotection cocktail. A combination of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-Methyl-2-pyrrolidone (NMP) drastically reduces DKP formation. Piperazine acts as a weaker nucleophile, altering the kinetics in favor of simple deprotection without triggering cyclization[2].

Strategy 3: In Situ Neutralization and Rapid Coupling
  • The Problem: Prolonged exposure of the free dipeptide amine to basic conditions increases DKP yield.

  • The Solution: Minimize the lifespan of the free amine. Use highly reactive coupling reagents (e.g., HATU/HOAt) and pre-activate the third amino acid before adding it to the resin. This ensures the free amine is immediately acylated, outcompeting the intramolecular cyclization[3].

Quantitative Data: Impact of Deprotection Reagents on DKP Formation

The choice of base during Fmoc removal at the dipeptide stage dictates the extent of DKP formation. The following table summarizes the sequence-dependent degradation of a susceptible dipeptide ester under various deprotection conditions[2].

Deprotection ReagentSolventDKP Formation (%)Recommendation
20% PiperidineDMF13.8%Avoid for DKP-prone sequences.
5% PiperidineDMF12.2%Insufficient reduction in DKP.
20% PiperidineToluene11.7%Solvent change offers minimal benefit.
5% PiperazineNMP< 4.0%Good alternative for sensitive esters.
2% DBU + 5% Piperazine NMP < 1.0% Optimal for severe DKP risks.

Decision Workflow for DKP Mitigation

DKP_Troubleshooting Start Detect Peptide Loss after Aa2 Deprotection Q1 Is the C-terminal ester sterically hindered? Start->Q1 A1_No No (e.g., Wang/Methyl ester) Q1->A1_No A1_Yes Yes (e.g., 2-CTC resin) Q1->A1_Yes Fix1 Switch to 2-CTC Resin or bulky Trityl protecting groups A1_No->Fix1 Q2 Are you using standard 20% Piperidine? A1_Yes->Q2 Fix2 Switch to Mild Base: 5% Piperazine + 2% DBU Q2->Fix2 Yes Fix3 Use Fmoc-Dipeptide Building Blocks Q2->Fix3 Still failing

Decision tree for troubleshooting and minimizing DKP formation during peptide synthesis.

Validated Experimental Protocols

Protocol 1: Loading Fmoc-Ser(tBu)-OH onto 2-Chlorotrityl Chloride (2-CTC) Resin

Causality & Validation: 2-CTC resin is highly moisture-sensitive. Loading must be performed under strictly anhydrous conditions to prevent the formation of inactive 2-chlorotrityl alcohol[4]. This protocol is self-validating: a successful UV-spectrophotometric Fmoc-loading assay confirms attachment without premature cleavage.

Materials:

  • 2-CTC Resin (1.0 g, typical loading 1.0-1.6 mmol/g)

  • Fmoc-Ser(tBu)-OH (1.2 equivalents relative to resin substitution)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH) for capping

Step-by-Step Methodology:

  • Resin Preparation: Swell 1.0 g of 2-CTC resin in 10 mL of anhydrous DCM for 30 minutes in a fritted reaction vessel. Drain the solvent.

  • Amino Acid Dissolution: Dissolve Fmoc-Ser(tBu)-OH (1.2 eq) in 8 mL of anhydrous DCM. If solubility is poor, add a few drops of anhydrous DMF.

  • Base Addition: Add DIPEA (4.0 eq) to the amino acid solution.

  • Coupling: Transfer the solution to the resin. Agitate gently for 60–90 minutes at room temperature[5].

  • Capping: To cap unreacted 2-CTC sites, add 1 mL of HPLC-grade Methanol to the reaction mixture and agitate for an additional 15 minutes.

  • Washing: Drain the reaction vessel. Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

  • Validation (Fmoc Assay): Cleave a small aliquot of resin with 20% piperidine/DMF and measure the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to calculate the exact loading capacity[4].

Protocol 2: Mild Fmoc Deprotection (2% DBU / 5% Piperazine) for DKP-Prone Dipeptides

Causality & Validation: This protocol replaces standard piperidine with a synergistic mixture of DBU and piperazine. DBU provides the necessary basicity to abstract the acidic Fmoc proton, while piperazine acts as a highly efficient, non-nucleophilic scavenger for the dibenzofulvene byproduct, preventing DKP cyclization[2].

Materials:

  • Fmoc-Aa2-Ser(tBu)-2-CTC Resin

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Piperazine

  • N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a fresh solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP. (Note: Piperazine is a solid; ensure complete dissolution before use).

  • Resin Swelling: Swell the dipeptide-resin in NMP for 15 minutes. Drain.

  • First Deprotection: Add the DBU/Piperazine solution to the resin (approx. 10 mL per gram of resin). Agitate for exactly 5 minutes at 25 °C[2].

  • Drain and Repeat: Drain the solution. Add a fresh batch of the DBU/Piperazine solution and agitate for an additional 10 minutes.

  • Rapid Washing: Drain the vessel and immediately wash the resin with NMP (5x) and DCM (3x) to remove all traces of base.

  • Immediate Coupling: Do not leave the free amine resting. Immediately proceed to the coupling of the third amino acid using pre-activated HATU/DIPEA chemistry to outcompete any residual cyclization risk.

References

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention Source: Peptide Chemistry URL: [Link]

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis Source: ACS Omega / PubMed Central URL: [Link]

  • Accurate determination of resin substitution in solid phase peptide synthesis Source: Almac Group URL: [Link]

Sources

Optimization

optimizing reaction time for tert-butyl protection of serine

Technical Support Center: Optimizing Reaction Time for O-tert-Butyl Protection of Serine Welcome to the Technical Support Center. For researchers and drug development professionals utilizing solid-phase peptide synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reaction Time for O-tert-Butyl Protection of Serine

Welcome to the Technical Support Center. For researchers and drug development professionals utilizing solid-phase peptide synthesis (SPPS), the orthogonal Fmoc/tBu protection strategy is foundational[1]. However, synthesizing the critical building block, Fmoc-Ser(tBu)-OH, presents unique kinetic challenges. Optimizing reaction times during the O-tert-butylation and subsequent saponification steps is not merely about laboratory efficiency—it is a strict chemical requirement to prevent irreversible side reactions such as isobutylene polymerization or unexpected protecting group cleavage[2].

This guide provides field-proven troubleshooting protocols and mechanistic insights to help you master these reaction windows.

Section 1: Mechanistic Workflow & Kinetic Bottlenecks

The industrial standard for synthesizing Fmoc-Ser(tBu)-OH relies on a three-step sequence starting from L-serine methyl ester[3]. Each step operates under strict thermodynamic and kinetic controls. Extending reaction times arbitrarily to "force" a reaction to completion often triggers degradative pathways rather than improving yield.

G Start L-Serine Methyl Ester Step1 O-tert-Butylation (Isobutylene + H+) Start->Step1 Time1 Critical Time: 48-96h Risk: Polymerization if >96h Step1->Time1 Int1 O-tBu-L-Serine Methyl Ester Step1->Int1 Step2 Saponification (1.2 eq NaOH/LiOH) Int1->Step2 Time2 Critical Time: 1-2h Risk: tBu loss if >5h or heated Step2->Time2 Int2 O-tBu-L-Serine Step2->Int2 Step3 Fmoc Protection (Fmoc-OSu, pH 8-9) Int2->Step3 Product Fmoc-Ser(tBu)-OH Step3->Product

Workflow for Fmoc-Ser(tBu)-OH synthesis highlighting critical reaction time bottlenecks.

Section 2: Self-Validating Experimental Protocol

This protocol integrates built-in validation checkpoints to ensure you are measuring actual reaction progress rather than relying on arbitrary timers.

Step 1: Etherification (O-tert-Butylation) Causality: The reaction between L-serine methyl ester and isobutylene gas is rate-limited by gas-liquid mass transfer. Extending the reaction beyond 96 hours leads to acid-catalyzed polymerization of isobutylene rather than increased product yield[3].

  • Dissolve L-serine methyl ester hydrochloride in anhydrous dioxane in a pressure vessel.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) or H₂SO₄.

  • Introduce isobutylene gas. Seal the vessel and stir vigorously at room temperature.

  • Validation Checkpoint: Monitor via TLC at 48 hours. If the starting material persists, do not simply extend the time. Instead, vent and re-pressurize the vessel with fresh isobutylene to restore the kinetic driving force. Maximum reaction time should not exceed 96 hours[3].

  • Remove solvent under reduced pressure to yield crude O-tert-butyl-L-serine methyl ester.

Step 2: Saponification (Ester Hydrolysis) Causality: While tert-butyl ethers are generally considered base-stable, empirical data shows that O-tBu cleavage occurs if the saponification time is over-extended or if excess base is used[4].

  • Dissolve the crude ester in a minimal volume of methanol (approx. 10 mL per 1 g of substrate).

  • Add exactly 1.2 equivalents of 1M NaOH or LiOH. Do not use 3+ equivalents or apply heat[4].

  • Stir at room temperature for strictly 1 to 2 hours.

  • Validation Checkpoint: Monitor by TLC (ninhydrin stain). The reaction is self-validating when the ester spot disappears. Quench immediately by adjusting the pH to neutral to prevent O-tBu degradation.

Step 3: Fmoc Protection

  • Dissolve the resulting O-tert-butyl-L-serine in an acetonitrile/water mixture.

  • Maintain pH at 8–9 using sodium bicarbonate.

  • Add Fmoc-OSu and stir for 2–5 hours at room temperature[3].

  • Acidify to pH 2–3 and extract with ethyl acetate to isolate Fmoc-Ser(tBu)-OH.

Section 3: Quantitative Reaction Parameters

The following table summarizes the optimized temporal and chemical parameters required to prevent kinetic side reactions.

Synthesis StepReagents & CatalystOptimal Reaction TimeLimiting Factor / Side Reaction if Over-Extended
Etherification (Gas) Isobutylene, p-TsOH48 - 96 hoursIsobutylene polymerization; catalyst poisoning[3]
Etherification (Liquid) tert-Butyl acetate, Tf₂NH4 - 12 hoursMinimal; highly efficient alternative to gas[5]
Saponification 1.2 eq LiOH or NaOH1 - 2 hoursUnexpected O-tBu ether cleavage[4]
N-α Protection Fmoc-OSu, NaHCO₃ (pH 8-9)2 - 5 hoursFmoc-dipeptide formation; Fmoc-OSu hydrolysis[3]

Section 4: Troubleshooting & FAQs

Q: Why does my O-tert-butylation stall at 60% conversion, even after extending the reaction time to 120 hours? A: The reaction is stalling due to the depletion of dissolved isobutylene, not a lack of time. In a sealed vessel, the gas partitions into the headspace. Extending the time beyond 96 hours only subjects your product to prolonged acidic conditions, risking degradation[3]. Solution: Vent the vessel, recharge with fresh isobutylene gas, and ensure highly vigorous stirring to overcome the gas-liquid mass transfer limitation. Alternatively, switch to a liquid-phase acetate transfer method using tert-butyl acetate and a bis(trifluoromethanesulfonyl)imide (Tf₂NH) catalyst, which successfully completes the protection in 4–12 hours[5].

Q: I am losing the O-tert-butyl protecting group during the saponification step. Aren't tBu ethers supposed to be base-stable? A: Yes, tert-butyl ethers are classically stable to basic conditions[2]. However, empirical data from researchers indicates that using a large excess of base (e.g., 3 equivalents of LiOH) combined with extended reaction times or dilute solutions can lead to unexpected hydrolysis of the O-tBu group[4]. Solution: Restrict the base to 1.2 equivalents, run the reaction in a highly concentrated mixture (10 volumes, or 10 mL/1 g), and strictly limit the reaction time to 2 hours at room temperature. Do not heat the reaction[4].

Q: During the final Fmoc protection, my reaction time is exceeding 5 hours and I am seeing multiple spots on TLC. What is happening? A: If the Fmoc protection takes longer than 5 hours, your pH has likely dropped below the optimal range of 8–9. Fmoc-OSu requires a slightly basic environment to react with the free amine[3]. If the reaction is left stirring overnight to "finish," the excess Fmoc-OSu will hydrolyze, and you risk forming Fmoc-dipeptide impurities. Solution: Continuously monitor and adjust the pH with sodium bicarbonate during the first 2 hours. Once the amine is consumed, quench the reaction immediately.

References

  • Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications. URL: [Link]

  • Which is the stability of serine with OH protected with tBu, in basic conditions? - ResearchGate. URL: [Link]

  • tert-Butyl Ethers - Organic Chemistry Portal. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of H-Ser-OtBu Hydrochloride

Introduction H-Ser-OtBu hydrochloride (L-Serine tert-butyl ester hydrochloride) is a pivotal intermediate in modern peptide synthesis and the development of complex pharmaceutical agents.[1] Its purity is paramount, as i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

H-Ser-OtBu hydrochloride (L-Serine tert-butyl ester hydrochloride) is a pivotal intermediate in modern peptide synthesis and the development of complex pharmaceutical agents.[1] Its purity is paramount, as impurities can terminate peptide chain elongation or introduce unwanted side products. Crystallization is the definitive method for achieving the high purity required for these sensitive applications.

This technical support center is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the physicochemical principles governing the crystallization of H-Ser-OtBu hydrochloride. Here, we address common challenges, offer detailed troubleshooting guides, and present validated protocols grounded in scientific expertise.

Section 1: Foundational Principles & Compound Characteristics

Understanding the unique properties of H-Ser-OtBu hydrochloride is the first step toward mastering its crystallization.

  • The Role of the Hydrochloride Salt: The compound is supplied as a hydrochloride salt, which significantly enhances its stability and handling properties compared to the free base.[2] However, this salt form also increases its affinity for water, making it hygroscopic.[3][4] This property is a critical factor to control during crystallization, as excess moisture can inhibit crystal formation and promote oiling out.

  • Solubility Profile: H-Ser-OtBu HCl is generally soluble in water and polar organic solvents like short-chain alcohols (methanol, ethanol).[2] The key to successful crystallization is to identify a solvent or solvent system where it exhibits moderate solubility at room temperature but is highly soluble at elevated temperatures. This temperature-dependent solubility gradient is the driving force for crystallization upon cooling.[5]

  • Key Physicochemical Data:

    • Molecular Formula: C₇H₁₆ClNO₃

    • Molecular Weight: 197.66 g/mol

    • Appearance: White to off-white solid[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for crystallizing H-Ser-OtBu HCl?

A1: There is no single "best" solvent, as the optimal choice depends on the purity of your starting material and the desired outcome (e.g., bulk purification vs. single crystal growth). A systematic screening approach is recommended. For hydrochloride salts, excellent starting points include:

  • Single Solvents: Isopropanol (IPA), Ethanol (EtOH), or Methanol (MeOH).

  • Binary Solvent Systems (Anti-Solvent Addition): A solution in a polar solvent like methanol or ethanol, followed by the slow addition of a less polar anti-solvent such as ethyl acetate[6], methyl tert-butyl ether (MTBE), or heptane. This technique is highly effective for inducing crystallization when a suitable single-solvent system cannot be identified.

Q2: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

A2: Oiling out occurs when the solute separates from the supersaturated solution as a liquid phase rather than a solid crystalline phase.[7] This typically happens when the melting point of your compound (or your compound plus impurities) is lower than the temperature of the solution at the point of saturation.[7]

  • Causality: The most common causes are:

    • Excessive Supersaturation: The solution is too concentrated, or the temperature is dropped too quickly.

    • Impurities: Impurities can depress the melting point of the solid and interfere with the crystal lattice formation.

    • Hygroscopicity: Absorbed water can act as an impurity, hindering crystallization.[3][4]

  • Solutions:

    • Reduce Concentration: Re-heat the mixture to dissolve the oil, then add a small amount (5-10% by volume) of additional hot solvent to lower the concentration.[5]

    • Slow Down Cooling: Allow the solution to cool to room temperature on the benchtop before moving it to a colder environment. Insulating the flask can also help.

    • Use an Anti-Solvent: Dissolve the compound in a minimum amount of a good solvent (e.g., methanol) and slowly add an anti-solvent (e.g., MTBE) at room temperature until turbidity persists. This avoids high-temperature manipulations.

    • Dry Your Solvents: Ensure all solvents are anhydrous, especially if you suspect water absorption is an issue.[3]

Q3: No crystals are forming, even after the solution has cooled for hours. What should I do?

A3: This indicates that the solution has not reached a sufficient level of supersaturation or that the energy barrier for nucleation has not been overcome.

  • Troubleshooting Steps:

    • Induce Nucleation: Scratch the inside of the flask just below the solvent line with a clean glass rod. The microscopic scratches provide nucleation sites.[5][7]

    • Add a Seed Crystal: If you have a small amount of pure, solid H-Ser-OtBu HCl, add a single speck to the solution. This provides a template for crystal growth.[7]

    • Concentrate the Solution: If nucleation cannot be induced, the solution is likely too dilute. Gently heat the solution and evaporate a portion of the solvent, then repeat the cooling process.[7]

    • Lower the Temperature: Move the flask to a colder environment (e.g., a refrigerator or a 0-4 °C bath) to further decrease solubility.

Q4: My crystals are very fine needles that are difficult to filter. How can I get larger, block-like crystals?

A4: The formation of fine needles suggests that the nucleation rate was very high and the crystal growth was too rapid.[5] This traps solvent and impurities, leading to lower purity and difficult handling.

  • Optimization Strategies:

    • Reduce Supersaturation: Use a slightly larger volume of solvent to dissolve your compound initially. This will cause crystallization to begin at a lower temperature, slowing the process.[7]

    • Use a Different Solvent: A solvent in which the compound is slightly more soluble will slow down the rate of crystallization and can favor the growth of more stable, block-like crystal habits.

    • Maintain a Stable Temperature: Avoid shock cooling. A slow, linear cooling profile is ideal for growing larger crystals.

Section 3: Experimental Protocols

Protocol 1: Crystallization by Slow Cooling

This is the most common and reliable method for purifying H-Ser-OtBu hydrochloride on a laboratory scale.

  • Solubility Test: In a small vial, test the solubility of ~10-20 mg of your crude material in 0.5 mL of a chosen solvent (e.g., isopropanol). It should be sparingly soluble at room temperature but fully dissolve upon gentle heating.

  • Dissolution: Place the bulk of your crude H-Ser-OtBu HCl in an appropriately sized Erlenmeyer flask. Add the chosen solvent in portions while heating and stirring (e.g., on a 60 °C water bath) until the solid is completely dissolved. Scientist's Note: Use the minimum amount of hot solvent necessary to achieve full dissolution. This ensures the solution will be supersaturated upon cooling.[7]

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are visible, perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed flask. Scientist's Note: This step removes particulate matter that can disrupt crystal growth. Pre-warming the apparatus prevents premature crystallization.

  • Slow Cooling & Crystallization: Cover the flask with a watch glass or loosely with foil and allow it to cool slowly to room temperature on a benchtop, away from drafts. Crystal formation should begin within 20-60 minutes.

  • Maturation: Once the flask has reached room temperature, you may place it in an ice bath or refrigerator (0-4 °C) for at least 1-2 hours to maximize the yield.

  • Isolation & Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals sparingly with a small amount of the ice-cold crystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under high vacuum at a moderate temperature (e.g., 30-40 °C) to remove all residual solvent.

slow_cooling_workflow A Dissolve Crude Product in Minimum Hot Solvent B Hot Filter (if impurities present) A->B C Slow Cool to Room Temperature B->C D Induce Nucleation? (Scratch / Seed) C->D if no crystals form E Cool to 0-4 °C to Maximize Yield C->E crystals form D->E F Isolate Crystals (Vacuum Filtration) E->F G Wash with Ice-Cold Solvent F->G H Dry Under Vacuum G->H

Caption: Workflow for Slow Cooling Crystallization.

Section 4: Troubleshooting Guide

This guide provides a logical framework for diagnosing and solving common crystallization issues.

troubleshooting_guide Start Initial Observation After Cooling NoSolid Problem: No Solid Forms Start->NoSolid Oil Problem: Oil / Amorphous Solid Start->Oil PoorQuality Problem: Poor Crystal Quality (Needles, Powder) Start->PoorQuality LowYield Problem: Low Yield Start->LowYield Sol_Scratch Action: Scratch Flask / Add Seed Crystal NoSolid->Sol_Scratch First Step Sol_Dilute Action: Re-heat, Add More Solvent (5-10%) Oil->Sol_Dilute First Step Sol_ReduceSat Action: Use More Solvent / Cool Slower PoorQuality->Sol_ReduceSat Primary Action Sol_CoolLonger Action: Extend Cooling Time at 0-4 °C LowYield->Sol_CoolLonger First Check Sol_Concentrate Action: Evaporate Some Solvent & Re-cool Sol_Scratch->Sol_Concentrate If no success Sol_AntiSolvent Action: Try Anti-Solvent Method Sol_Concentrate->Sol_AntiSolvent If still fails Sol_SlowCool Action: Cool More Slowly Sol_Dilute->Sol_SlowCool If oil persists Sol_Purity Action: Pre-purify Material (e.g., Column) Sol_SlowCool->Sol_Purity If still fails Sol_ChangeSolvent Action: Screen for a Different Solvent Sol_ReduceSat->Sol_ChangeSolvent For persistent issues Sol_CheckFiltrate Action: Concentrate Mother Liquor Sol_CoolLonger->Sol_CheckFiltrate To recover material

Caption: Troubleshooting Logic for Crystallization Issues.

Problem Potential Cause(s) Recommended Solutions
No Crystals Form 1. Solution is not sufficiently supersaturated.[5] 2. High nucleation energy barrier. 3. Inappropriate solvent choice.1. Induce Nucleation: Scratch the inner surface of the flask or add a seed crystal.[7] 2. Increase Concentration: Remove a portion of the solvent by evaporation and re-cool. 3. Cool Further: Use a lower temperature bath (e.g., dry ice/acetone) if the material's properties allow. 4. Change Method: Switch to an anti-solvent crystallization or slow evaporation method.
Formation of Oil or Amorphous Solid 1. Solution is too concentrated, or cooling is too rapid.[5] 2. High levels of impurities are present, depressing the melting point. 3. Absorbed moisture is plasticizing the solid.[3]1. Dilute & Slow Down: Re-heat to dissolve the oil, add 5-10% more solvent, and cool at a much slower rate.[5][7] 2. Purify First: If impurities are suspected, purify the crude material by another method (e.g., column chromatography) before crystallization. 3. Use Anhydrous Solvents: Ensure all solvents are dry and perform the crystallization under an inert atmosphere (e.g., nitrogen) if the material is highly hygroscopic.
Poor Crystal Quality (e.g., fine needles, dendrites) 1. Nucleation rate is too high, and crystal growth is too fast.[5] 2. Level of supersaturation is excessive.1. Reduce Supersaturation: Use more solvent to dissolve the compound initially, so crystallization begins at a lower temperature.[7] 2. Control Cooling: Use a programmable cooling bath for a slow, linear temperature decrease. 3. Solvent Selection: Use a solvent in which the compound has slightly higher solubility to moderate the growth rate.
Low Yield 1. Too much solvent was used, and a significant amount of the compound remains in the mother liquor.[7] 2. Premature filtration before crystallization was complete.1. Check Mother Liquor: Evaporate the solvent from the filtrate. If a large amount of solid is recovered, too much solvent was used in the initial step. 2. Optimize Solvent Volume: Re-run the crystallization with less solvent. 3. Increase Cooling Time: Ensure the solution is held at a low temperature for an adequate time (e.g., several hours) to allow for complete crystallization.
Inconsistent Crystal Form (Polymorphism) 1. Minor variations in experimental conditions (e.g., cooling rate, solvent, impurities).[5][8]1. Strictly Control Parameters: Standardize all variables: solvent batch, temperature profile, and stirring rate. 2. Implement Seeding: Use a seeding strategy with crystals of the desired polymorph to ensure consistent outcomes.[5] 3. Characterize Batches: Use analytical techniques like XRPD to confirm the crystal form of each batch.
Section 5: Data Summary

Table 1: Recommended Solvent Systems for Screening

Solvent SystemTypeRationale & Key Considerations
Isopropanol (IPA) Single SolventGood balance of polarity. Lower volatility than EtOH/MeOH allows for slower cooling and better crystal growth. A very common choice for hydrochloride salts.
Ethanol (EtOH) Single SolventHigher polarity than IPA. Can be effective if solubility in IPA is too low.
Methanol / MTBE Binary (Anti-Solvent)Methanol is an excellent solvent for H-Ser-OtBu HCl. The slow addition of MTBE drastically reduces solubility, providing fine control over the onset of crystallization.
Ethanol / Ethyl Acetate Binary (Anti-Solvent)A classic combination. Ethyl acetate is a moderate anti-solvent and can be effective for producing high-quality crystals.[6]
Methanol / Water Binary (Solvent/Anti-solvent)Use with caution. While water is a good solvent, its presence can exacerbate issues with hygroscopicity and oiling out if not carefully controlled.[2]
References
  • PubChem. (n.d.). H-Ser(tBu)-OtBu HCl. Retrieved March 7, 2026, from [Link]

  • ChemBK. (2024, April 9). H-Ser(tBu)-OtBu hydrochloride. Retrieved March 7, 2026, from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved March 7, 2026, from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). US3742034A - Process for the purification of l-serine.
  • Radboud Repository. (2015, January 2). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Retrieved March 7, 2026, from [Link]

  • MDPI. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Retrieved March 7, 2026, from [Link]

  • IntechOpen. (2022, June 9). Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects. Retrieved March 7, 2026, from [Link]

Sources

Optimization

Technical Support Center: Stabilizing tert-Butyl 2-amino-3-hydroxypropanoate in Solution

Welcome to the technical support guide for tert-Butyl 2-amino-3-hydroxypropanoate (Ser(tBu)-OtBu). This resource is designed for researchers, chemists, and drug development professionals to address common stability chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for tert-Butyl 2-amino-3-hydroxypropanoate (Ser(tBu)-OtBu). This resource is designed for researchers, chemists, and drug development professionals to address common stability challenges encountered when working with this versatile serine derivative in solution. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of tert-Butyl 2-amino-3-hydroxypropanoate.

Q1: What are the primary degradation pathways for tert-Butyl 2-amino-3-hydroxypropanoate in solution?

There are two main pathways through which this compound degrades:

  • Acid-Catalyzed Hydrolysis: The tert-butyl ester is highly susceptible to cleavage under acidic conditions.[1][2][3][4] This reaction proceeds via an AAL1 mechanism, where the alkyl-oxygen bond is cleaved, forming a stable tert-butyl cation and the free carboxylic acid (serine).[3] This is the most common and rapid degradation route. Even mild acidic conditions can initiate this process.

  • Self-Condensation (Dimerization/Polymerization): Like other free amino acid esters, the nucleophilic primary amine of one molecule can attack the electrophilic ester carbonyl of another.[5] This can lead to the formation of dipeptides, larger oligomers, or cyclization into diketopiperazine derivatives, especially at neutral to slightly basic pH where the amine is deprotonated and most nucleophilic.[5]

Q2: Why is pH the most critical factor for stability?

The pH of the solution dictates which degradation pathway is dominant.

  • Low pH (Strongly Acidic): Protonation of the ester's carbonyl oxygen makes it highly electrophilic and susceptible to hydrolysis, rapidly cleaving the tert-butyl group.[3][6] While the amine group is protonated and non-nucleophilic (preventing self-condensation), the ester hydrolysis is typically the much faster reaction.

  • Neutral to High pH (Basic): In basic conditions, the free amine is deprotonated, making it a potent nucleophile that can initiate self-condensation.[5] While tert-butyl esters are generally more resistant to base-catalyzed hydrolysis than other alkyl esters (like methyl or ethyl esters), they are not completely immune, and prolonged exposure to strong bases can lead to cleavage.[7][8]

Q3: What are the ideal storage conditions for solid compound and prepared stock solutions?

For maximum shelf-life, both solid and solution forms require specific storage conditions.

  • Solid Form: Store in a tightly sealed container in a dry, cool environment, preferably under an inert atmosphere (e.g., argon or nitrogen). Recommended temperatures are typically 2-8°C or frozen (-20°C).[9][10]

  • Stock Solutions: Prepare solutions in high-purity, anhydrous aprotic solvents like DMSO or DMF.[11] Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and moisture introduction. Store these solutions sealed at -20°C or -80°C for long-term stability.[11][12]

Q4: Which solvents are recommended for dissolving tert-Butyl 2-amino-3-hydroxypropanoate?

The choice of solvent is critical to prevent premature degradation.

  • Recommended: Anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Dichloromethane (DCM) are preferred as they do not participate in hydrolysis.

  • Use with Caution: Protic solvents like methanol or ethanol can participate in transesterification reactions, especially in the presence of acid or base catalysts. Water should be avoided unless pH is carefully controlled within a stable range for immediate use.

Visualizing Degradation: Key Pathways

The following diagram illustrates the two primary mechanisms of degradation that must be controlled to maintain the integrity of your compound in solution.

G cluster_hydrolysis Acid-Catalyzed Hydrolysis cluster_condensation Self-Condensation start_h tert-Butyl 2-amino-3-hydroxypropanoate prod_h1 Serine start_h->prod_h1 H+ / H₂O prod_h2 Isobutylene start_h->prod_h2 H+ / H₂O start_c tert-Butyl 2-amino-3-hydroxypropanoate (Molecule 1) prod_c Diketopiperazine or Dipeptide Ester start_c->prod_c pH ≥ 7 (Deprotonated Amine) start_c2 tert-Butyl 2-amino-3-hydroxypropanoate (Molecule 2) start_c2->prod_c pH ≥ 7 (Deprotonated Amine) G start Stock Solution Degradation Observed q1 Was anhydrous grade (≤0.01% water) solvent used? start->q1 a1_no Use fresh, sealed bottle of anhydrous solvent. Consider purchasing smaller bottles to minimize contamination. q1->a1_no No a1_yes Proceed to next check q1->a1_yes Yes q2 Was the solution handled under inert gas (Ar or N₂)? a1_yes->q2 a2_no Blanket vials with inert gas before sealing to displacemoisture-laden air. q2->a2_no No a2_yes Proceed to next check q2->a2_yes Yes q3 Was the solution stored in single-use aliquots? a2_yes->q3 a3_no Avoid repeated freeze-thaw cycles. Aliquot solution into smaller vials for single use. q3->a3_no No a3_yes Consider solvent purity. Test solvent pH or use a higher purity grade. q3->a3_yes Yes

Caption: Troubleshooting workflow for stock solution instability.

Protocol: Preparing a Stable Stock Solution
  • Preparation: Use a flame-dried or oven-dried glass vial with a septum-lined cap.

  • Solvent: Use a fresh, sealed bottle of high-purity anhydrous DMSO (<0.01% water).

  • Weighing: Weigh the solid tert-Butyl 2-amino-3-hydroxypropanoate directly into the vial.

  • Dissolution: Under a stream of inert gas (argon or nitrogen), add the required volume of anhydrous DMSO via syringe.

  • Mixing: Gently swirl or vortex until fully dissolved.

  • Aliquoting: If desired, use a gas-tight syringe to transfer the solution into smaller, pre-dried vials, maintaining the inert atmosphere.

  • Storage: Seal the vials tightly, wrap with parafilm for extra security, and store at -80°C for maximum long-term stability. [11]

Scenario 2: Low Yield in a Reaction Involving an Aqueous Work-up
  • Problem: Your reaction proceeds cleanly (as per TLC/LC-MS of the crude mixture), but the yield of tert-Butyl 2-amino-3-hydroxypropanoate is low after an aqueous extraction.

  • Root Cause Analysis: The pH of the aqueous layer during work-up is outside the stable range. A standard work-up involving an acid wash (e.g., 1M HCl) will rapidly hydrolyze the tert-butyl ester. An aggressive base wash (e.g., 1M NaOH) can promote self-condensation or hydrolysis.

  • Solution: Maintain the pH of all aqueous solutions between approximately 7.0 and 8.0. [5]

Protocol: pH-Controlled Aqueous Extraction
  • Quenching: Quench the reaction mixture with a neutral or mildly basic buffer, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃, pH ~8.3) or a phosphate buffer (pH 7.4). Avoid strong acids.

  • Extraction: Extract the product into a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic layers with a saturated brine solution. This helps to remove water and break emulsions without significant pH changes.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature (<40°C) to prevent thermal degradation.

Data Summary Tables

For quick reference, the following tables summarize key stability and handling parameters.

Table 1: pH-Dependent Stability Profile
pH RangeConditionPrimary Degradation PathwayStability Outlook
< 4 Strong AcidRapid Acid-Catalyzed HydrolysisVery Poor
4 - 6.5 Mild AcidSlow Acid-Catalyzed HydrolysisPoor to Fair (Short-term use only)
6.5 - 8.0 Neutral / Mild BaseMinimal Hydrolysis / Slow Self-CondensationOptimal Range for Handling [5]
8.0 - 10 Moderate BaseIncreased Rate of Self-CondensationPoor
> 10 Strong BaseRapid Self-Condensation & Base-Catalyzed HydrolysisVery Poor
Table 2: Solvent Compatibility and Storage Recommendations
SolventSuitabilityRationaleRecommended Storage Temp. (Solution)
DMSO (anhydrous) ExcellentAprotic, high boiling point, good solvating power.-20°C to -80°C [11]
DMF (anhydrous) ExcellentAprotic, good solvating power.-20°C to -80°C
DCM (anhydrous) GoodAprotic, volatile. Good for reactions and extractions.Not for long-term storage due to volatility.
Acetonitrile FairAprotic, but can be slightly acidic. Use high-purity grade.-20°C
Water / Buffers PoorProtic, high risk of hydrolysis. Use only for immediate processing in the optimal pH range.Not Recommended
Methanol / Ethanol PoorProtic, risk of transesterification.Not Recommended
References
  • The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development. Benchchem.
  • Montmorillonite Clay: A Novel Reagent for the Chemoselective Hydrolysis of t-Butyl Esters. Synlett.
  • 2-[(tert-Butoxycarbonyl)amino]-3-hydroxypropanoic acid SDS. Apollo Scientific.
  • BP-43003 SDS. BroadPharm.
  • Lecture 6: Hydrolysis Reactions of Esters and Amides.
  • BP-21824 SDS. BroadPharm.
  • Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid deriv
  • Intramolecular Ester Enolate–Imine Cyclization Reactions for the Asymmetric Synthesis of Polycyclic β-Lactams and Cyclic β-Amino Acid Derivatives.
  • Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic beta-lactams and cyclic beta-amino acid deriv
  • Cyclic poly(β-amino ester)s with enhanced gene transfection activity synthesized through intra-molecular cyclization.
  • Personal protective equipment for handling Tert-butyl 2-hydroxy-3-phenylpropano
  • Which is the stability of serine with OH protected with tBu, in basic conditions?
  • Stability of the tert-Butyl (tBu)
  • Intramolecular cyclization of beta-amino and beta-ammonio radicals: a new synthetic route to the 1-azabicyclo. PubMed.
  • (R)-tert-Butyl 2-((tert-butoxycarbonyl)amino)
  • US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
  • WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES.
  • Technical Support Center: t-Butyl Ester Protecting Group Hydrolysis. Benchchem.
  • O-tert-Butyl-L-serine t-butyl ester. BOC Sciences.
  • tert-Butyl 2-aminoacet
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc.
  • tert-butyl (2R)
  • (R)

Sources

Troubleshooting

Technical Support Center: Troubleshooting H-Ser-OtBu Coupling Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering synthetic bottlenecks when utilizing H-Ser-OtBu (Serine tert-butyl este...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering synthetic bottlenecks when utilizing H-Ser-OtBu (Serine tert-butyl ester) as a nucleophile in peptide coupling reactions.

While H-Ser-OtBu is a critical building block in solution-phase synthesis and fragment condensation, its structural nature introduces two primary challenges: severe steric hindrance from the bulky C-terminal O-tert-butyl group, and chemoselectivity issues arising from its unprotected side-chain hydroxyl group. This guide provides field-proven, mechanistically grounded solutions to overcome these barriers.

Diagnostic Workflow

Before adjusting your reaction parameters, use the following diagnostic logic to identify the root cause of your coupling failure.

G N1 Low Yield in H-Ser-OtBu Coupling N2 Is the side-chain OH protected? N1->N2 N3 Optimize Activation (Use HATU or COMU) N2->N3 Yes N4 Check for O-Acylation Impurities N2->N4 No (Free OH) N7 Epimerization Detected? N3->N7 N5 Switch to DIC/Oxyma Pure (Strict 1:1:1 ratio) N4->N5 O-Acylation Present N6 Increase Concentration or use Microwave Heating N4->N6 No O-Acylation N6->N7 N8 Replace DIPEA with Collidine or use DIC/Oxyma N7->N8 Yes

Diagnostic workflow for resolving steric and chemoselective issues in H-Ser-OtBu couplings.

Frequently Asked Questions (FAQs)

Q1: Why does H-Ser-OtBu cause incomplete couplings and low yields?

The Causality: The root cause is the immense steric bulk of the O-tert-butyl ester group positioned directly adjacent to the


-amine. In peptide synthesis, the nucleophilic attack of the amine on the activated carboxylate requires a specific spatial trajectory (the Bürgi-Dunitz angle). The highly branched tert-butyl group creates a steric shield, significantly increasing the activation energy required to reach the transition state. This sluggish reaction kinetics allows competing side reactions—such as hydrolysis of the active ester or epimerization—to outcompete amide bond formation.
Q2: Which coupling reagents are most effective for overcoming this steric barrier?

The Solution: Standard carbodiimides (like DCC or DIC with HOBt) are often insufficient for highly hindered nucleophiles. Uronium/aminium salts, specifically HATU , are the gold standard here. HATU forms a highly reactive 7-azabenzotriazole (OAt) active ester. The nitrogen atom at the 7-position of the azabenzotriazole ring provides a neighboring group effect, acting as a general base to hydrogen-bond with the incoming amine, thereby accelerating the nucleophilic attack and effectively overcoming the steric barrier[1][2].

Q3: How do I prevent unwanted O-acylation if the side-chain hydroxyl of H-Ser-OtBu is unprotected?

The Solution: When using an unprotected side chain, the highly reactive conditions required to overcome the


-amine's steric hindrance can inadvertently lead to O-acylation at the primary hydroxyl group. To mitigate this, you must strictly control reaction stoichiometry. Using a large excess of coupling reagents increases the concentration of the active ester, driving esterification. We recommend reducing the equivalents to a strict 1:1:1 ratio  (Amino Acid : Coupling Reagent : Additive)[3]. Alternatively, switching to a DIC/Oxyma Pure  system provides excellent chemoselectivity, favoring amidation over esterification under mild conditions[3].
Q4: How do I minimize epimerization of the activated amino acid during these forced couplings?

The Solution: Prolonged coupling times and the use of strong bases like N,N-diisopropylethylamine (DIPEA) promote the formation of an oxazol-5(4H)-one intermediate, which rapidly racemizes via enolization. To suppress this, replace DIPEA with a weaker, more sterically hindered base such as sym-collidine (2,4,6-trimethylpyridine)[4]. Furthermore, utilizing the DIC/Oxyma Pure coupling system has been shown to maintain the stereochemical integrity of the activated amino acid even at elevated temperatures, effectively suppressing epimerization without the need for basic conditions[5].

Quantitative Reagent Selection Guide

Use the following table to select the optimal coupling system based on your specific H-Ser-OtBu derivative and project constraints.

Coupling SystemReactivity LevelEpimerization RiskO-Acylation Risk (Free OH)Best Use Case for H-Ser-OtBu
DIC / HOBt LowLowLowNot recommended due to low yield with bulky esters.
HATU / DIPEA Very HighModerate to HighHighHighly hindered, fully side-chain protected substrates.
HATU / Collidine Very HighLowModerateHindered couplings requiring strict stereocontrol.
DIC / Oxyma Pure HighVery LowLowChemoselective couplings with unprotected side-chain OH.

Mechanistic Pathway: HATU Activation

Understanding the activation mechanism is critical for troubleshooting. The diagram below illustrates how HATU bypasses the steric bulk of H-Ser-OtBu.

Mechanism A Fmoc-Xaa-OH + Base C O-Acyl(tetramethyl)isourea Intermediate A->C Addition B HATU B->C D OAt Active Ester C->D HOAt Elimination F Fmoc-Xaa-Ser-OtBu Peptide Bond D->F Nucleophilic Attack E H-Ser-OtBu (Sterically Hindered) E->F

HATU-mediated activation and coupling mechanism for sterically hindered H-Ser-OtBu.

Self-Validating Experimental Protocols

Protocol A: High-Efficiency Solution-Phase Coupling (HATU / Collidine)

Best for: Side-chain protected Serine or when maximum reactivity is required with low epimerization.

  • Pre-activation: In a dry vial, dissolve 1.0 eq of Fmoc-Xaa-OH and 1.0 eq of HATU in anhydrous DMF to achieve a 0.1 M concentration.

  • Base Addition: Add 2.0 eq of sym-collidine to the mixture. Vortex for 2 minutes.

    • Self-Validation Check: The solution will transition to a pale yellow color, visually confirming the successful formation of the OAt active ester.

  • Nucleophile Preparation: In a separate vial, dissolve 1.0 eq of H-Ser-OtBu·HCl in DMF. Add 1.0 eq of sym-collidine to neutralize the hydrochloride salt, liberating the free

    
    -amine.
    
  • Coupling: Combine the two solutions. Stir vigorously at room temperature for 2 to 4 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc, wash the organic layer sequentially with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Chemoselective Coupling for Unprotected Hydroxyls (DIC / Oxyma Pure)

Best for: Unprotected H-Ser-OtBu where O-acylation must be strictly avoided.

  • Reagent Mixing: Dissolve 1.0 eq of Fmoc-Xaa-OH and 1.0 eq of Oxyma Pure in anhydrous DMF.

  • Activation: Add 1.0 eq of DIC to the solution. Stir for 5 minutes at room temperature.

    • Self-Validation Check: You will observe a slight exothermic reaction (temperature increase) and the gradual formation of a fine white precipitate (diisopropylurea, DIU). This physical change indicates successful carboxyl activation.

  • Coupling: Add exactly 1.0 eq of H-Ser-OtBu (free base) to the activated mixture. Do not add excess base.

  • Incubation: Stir the reaction for 4 to 6 hours at room temperature.

  • Workup: Filter the mixture to remove the DIU precipitate. Dilute the filtrate with EtOAc, then wash sequentially with 5% NaHCO₃ and 0.1 M HCl to remove excess Oxyma and unreacted starting materials.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Interpretation of tert-Butyl 2-amino-3-hydroxypropanoate and its Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, the precise characterization of small molecules is paramount. Amino acid esters, fundamental building bl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the precise characterization of small molecules is paramount. Amino acid esters, fundamental building blocks in peptide synthesis and key components of many pharmaceuticals, require rigorous structural elucidation. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out as a powerful tool for providing detailed information about molecular structure. This guide offers an in-depth analysis of the ¹H NMR spectrum of tert-Butyl 2-amino-3-hydroxypropanoate, a serine derivative, and provides a comparative perspective against its methyl and ethyl ester counterparts.

Understanding the ¹H NMR Spectrum of tert-Butyl 2-amino-3-hydroxypropanoate Hydrochloride

The ¹H NMR spectrum of tert-Butyl 2-amino-3-hydroxypropanoate, typically analyzed as its more stable hydrochloride salt, reveals a distinct set of signals corresponding to each unique proton in the molecule. The presence of the bulky tert-butyl group significantly influences the electronic environment of neighboring protons, leading to characteristic chemical shifts.

The protons in the structure are designated as follows:

  • -C(CH₃)₃ (Ha): The nine equivalent protons of the tert-butyl group.

  • -CH- (Hb): The proton on the alpha-carbon.

  • -CH₂- (Hc): The two diastereotopic protons on the beta-carbon.

  • -NH₂ (Hd): The two protons of the amino group (often seen as a broad signal due to exchange and quadrupole effects, and as -NH₃⁺ in the hydrochloride salt).

  • -OH (He): The proton of the hydroxyl group (its visibility and coupling can be solvent and concentration-dependent).

A detailed interpretation of the expected ¹H NMR spectrum is crucial for confirming the molecule's identity and purity.

Comparative ¹H NMR Analysis: The Impact of the Ester Group

To appreciate the influence of the tert-butyl ester on the ¹H NMR spectrum, a comparison with the corresponding methyl and ethyl esters of serine is highly instructive. The following table summarizes the ¹H NMR spectral data for the hydrochloride salts of these three serine esters in DMSO-d₆.

Proton Assignment tert-Butyl 2-amino-3-hydroxypropanoate HCl (Predicted) Methyl 2-amino-3-hydroxypropanoate HCl [1]Ethyl 2-amino-3-hydroxypropanoate HCl [2]
Ester Protons ~1.45 ppm (s, 9H, -C(CH₃)₃)3.78 ppm (s, 3H, -OCH₃)1.24 ppm (t, 3H, -CH₂CH₃), 4.20 ppm (q, 2H, -CH₂CH₃)
α-CH ~4.0 ppm (t, 1H)3.96 ppm (d, J=3.8 Hz, 1H)4.05 ppm (t, 1H)
β-CH₂ ~3.8 ppm (d, 2H)3.19 ppm (t, J=5 Hz, 2H)3.84 ppm (d, 2H)
-NH₃⁺ ~8.5 ppm (br s, 3H)3.40 ppm (br, 1H, likely referring to OH or NH)8.64 ppm (br s, 3H)
-OH ~5.5 ppm (br s, 1H)(not explicitly assigned)5.67 ppm (br s, 1H)

Key Observations and Interpretive Insights:

  • Ester Group Signals: The most apparent difference lies in the signals for the ester alkyl groups. The tert-butyl ester exhibits a prominent singlet at approximately 1.45 ppm, integrating to nine protons.[3] This high-field, sharp signal is a hallmark of the tert-butyl group and provides an unambiguous marker for its presence.[3] In contrast, the methyl ester shows a singlet for the three methyl protons around 3.78 ppm, while the ethyl ester displays a characteristic triplet-quartet pattern for its ethyl group.

  • Protonation State: The data presented is for the hydrochloride salts, where the amino group is protonated to form an ammonium salt (-NH₃⁺). This results in a broad singlet in the downfield region (around 8.5-8.6 ppm) due to proton exchange with the solvent and quadrupolar broadening from the nitrogen atom. In the free base form, the -NH₂ signal would be expected to appear further upfield and potentially as a sharper signal.

  • Solvent Effects: The use of a polar aprotic solvent like DMSO-d₆ allows for the observation of exchangeable protons like those of the -NH₃⁺ and -OH groups. In protic solvents like D₂O, these signals would exchange with the solvent and would not be observed.

Experimental Protocol for ¹H NMR Sample Preparation

Acquiring a high-quality ¹H NMR spectrum of a polar, multifunctional molecule like tert-Butyl 2-amino-3-hydroxypropanoate requires careful sample preparation.

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable deuterated solvent. For observing exchangeable protons (-NH₃⁺ and -OH), DMSO-d₆ is an excellent choice. For routine analysis where these signals are not of primary interest, CDCl₃ or D₂O can be used. Ensure the solvent is of high purity to avoid interfering signals.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Solubilization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. The solution should be clear and free of any particulate matter.

  • Filtering: To remove any microscopic solid impurities that can degrade the spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, for most modern spectrometers, the residual solvent peak can be used for referencing.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity, which is critical for obtaining sharp lines and good resolution.

Caption: Workflow for ¹H NMR sample preparation and analysis.

Structural Elucidation and Spin-Spin Coupling

The connectivity of the protons in tert-Butyl 2-amino-3-hydroxypropanoate can be confirmed by analyzing the spin-spin coupling patterns (splitting) in the ¹H NMR spectrum.

G cluster_0 tert-Butyl 2-amino-3-hydroxypropanoate Structure tert-Butyl C(CH₃)₃ alpha-CH α-CH beta-CH2 β-CH₂ alpha-CH->beta-CH2 J-coupling

Caption: Key J-coupling interaction in the molecule.

  • The α-CH proton (Hb) is adjacent to the two β-CH₂ protons (Hc) . This will result in the α-CH signal being split into a triplet (or a doublet of doublets if the β-protons are magnetically non-equivalent).

  • Conversely, the β-CH₂ protons (Hc) are coupled to the α-CH proton (Hb) , causing their signal to be split into a doublet.

  • The tert-butyl protons (Ha) have no adjacent protons and will therefore appear as a singlet.

  • The -NH₃⁺ and -OH protons are typically broad singlets and often do not show coupling to adjacent protons due to rapid exchange.

Conclusion

The ¹H NMR spectrum of tert-Butyl 2-amino-3-hydroxypropanoate provides a wealth of structural information. The characteristic singlet of the tert-butyl group serves as a clear diagnostic peak. By comparing its spectrum to those of its methyl and ethyl ester analogs, the influence of the ester group on the chemical shifts of adjacent protons can be clearly observed. This comparative approach, combined with a robust experimental protocol, allows for the confident and accurate structural characterization of these important amino acid derivatives, which is a critical step in the drug development pipeline.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from https://www.rsc.org/suppdata/cc/c3cc49195a/c3cc49195a.pdf[1]
  • ChemicalBook. (n.d.). Ethyl L-serinate hydrochloride(26348-61-8) 1H NMR spectrum. Retrieved from https://www.chemicalbook.com/spectrum/26348-61-8_1HNMR.htm[2]
  • ACD/Labs. (2026, February 26). t-Butyl group towers over other 1H resonances. Retrieved from https://www.acdlabs.com/blog/2008/07/t-butyl-group-towers-over-other-1h-resonances/[3]

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Serine tert-Butyl Ester (H-Ser-OtBu)

Introduction: The Analytical Imperative for Protected Amino Acids In the realm of peptide synthesis and pharmaceutical development, protected amino acids are fundamental building blocks. Serine tert-butyl ester (H-Ser-Ot...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Protected Amino Acids

In the realm of peptide synthesis and pharmaceutical development, protected amino acids are fundamental building blocks. Serine tert-butyl ester (H-Ser-OtBu) is a common intermediate where the carboxylic acid is masked by a bulky tert-butyl group to prevent unwanted side reactions. Verifying the identity and purity of such intermediates is critical for the success of subsequent synthetic steps.

Mass spectrometry, particularly tandem MS (MS/MS), stands as the definitive tool for this purpose. However, interpreting the resulting spectra requires a nuanced understanding of the molecule's specific fragmentation behavior. This guide moves beyond a simple catalog of fragments to explain the causal chemical principles that govern the dissociation of protonated H-Ser-OtBu in the gas phase. We will dissect its fragmentation signature, providing the foundational knowledge needed to confidently identify this molecule and distinguish it from related impurities.

Core Principles: Charge-Directed Fragmentation of H-Ser-OtBu

When analyzed by positive-mode electrospray ionization, H-Ser-OtBu readily accepts a proton, primarily on the most basic site—the N-terminal amine—to form the pseudomolecular ion, [M+H]⁺.[1] In the collision cell of the mass spectrometer, this protonated precursor is kinetically excited, typically via collision-induced dissociation (CID), leading to fragmentation.[2]

The fragmentation of [H-Ser-OtBu+H]⁺ is not random; it is directed by two key structural features:

  • The Lability of the tert-Butyl Ester: The tert-butyl group is a notoriously labile protecting group. Its fragmentation is a classic example of a gas-phase elimination reaction that proceeds through a low-energy transition state, often dominating the MS/MS spectrum.[3]

  • The Serine Residue: The serine backbone and its hydroxyl-containing side chain provide additional, characteristic fragmentation pathways, including neutral losses of water and the formation of specific immonium ions.[4][5]

The resulting spectrum is a composite of these competing and sequential fragmentation channels, which we will now explore in detail.

The Predicted Fragmentation Cascade of H-Ser-OtBu

The primary and subsequent fragmentation pathways for protonated H-Ser-OtBu (C₇H₁₅NO₃, Exact Mass: 161.1052) are outlined below. The protonated precursor ion will be observed at an m/z of 162.1125 .

Pathway I: The Dominant Neutral Loss of Isobutylene

The most favorable and therefore most abundant fragmentation pathway is the elimination of the tert-butyl group as the stable neutral molecule, isobutylene (C₄H₈, 56.0626 Da). This process is mechanistically analogous to a McLafferty-type rearrangement.[6] The mobile proton, initially at the N-terminus, facilitates this rearrangement, leading to the cleavage of the C-O bond of the ester.

  • [M+H]⁺ → [M+H - C₄H₈]⁺ + C₄H₈

  • m/z 162.11 → m/z 106.05

This fragmentation results in the formation of the protonated serine molecule, [H-Ser-OH+H]⁺, which gives rise to a major fragment ion at m/z 106.05 . The high stability of the neutral isobutylene product is the thermodynamic driving force behind this reaction, making this peak the anticipated base peak in the spectrum under typical CID conditions.

Pathway II: Secondary Fragmentation of the Serine Core

The m/z 106.05 ion, being a protonated serine molecule, undergoes further fragmentation characteristic of amino acids.

a) Loss of Water (H₂O): The hydroxyl group on the serine side chain can be readily eliminated as water (18.0106 Da).

  • [H-Ser-OH+H]⁺ → [H-Ser-OH+H - H₂O]⁺ + H₂O

  • m/z 106.05 → m/z 88.04

This produces a significant fragment at m/z 88.04 .

b) Formation of the Serine Immonium Ion: A competing fragmentation pathway for the m/z 106.05 ion is the loss of both water and carbon monoxide (CO) from the carboxylic acid group (a combined loss of 46.0055 Da). This leads to the formation of the characteristic immonium ion of serine.

  • [H-Ser-OH+H]⁺ → [Ser Immonium]⁺ + H₂O + CO

  • m/z 106.05 → m/z 60.04

The serine immonium ion at m/z 60.04 is a highly diagnostic fragment for the presence of a serine residue.

Comparative Data Summary

The following table summarizes the key ions expected in the ESI-MS/MS spectrum of H-Ser-OtBu.

Ion Description Proposed Structure Theoretical m/z Neutral Loss from Precursor (m/z 162.11)
Protonated Precursor[H-Ser-OtBu+H]⁺162.11-
Primary Fragment[H-Ser-OH+H]⁺106.05C₄H₈ (Isobutylene)
Secondary Fragment[H-Ser-OH+H - H₂O]⁺88.04C₄H₈ + H₂O
Serine Immonium Ion[CH₂(OH)CH=NH₂]⁺60.04C₄H₈ + H₂O + CO

Visualizing the Fragmentation Cascade

The logical flow of the fragmentation process, from the parent ion to the diagnostic product ions, is illustrated in the diagram below.

G cluster_0 Fragmentation Pathway of H-Ser-OtBu M [M+H]⁺ m/z 162.11 F1 [M+H - C₄H₈]⁺ m/z 106.05 M->F1  - C₄H₈ (Isobutylene) (Dominant Pathway) F2 [M+H - C₄H₈ - H₂O]⁺ m/z 88.04 F1->F2  - H₂O F3 Immonium Ion m/z 60.04 F1->F3  - (H₂O + CO)

Sources

Validation

chiral HPLC methods for serine tert-butyl ester enantiomeric purity

Enantiomeric Purity Analysis of Serine Tert-Butyl Ester: A Comparative Guide to Chiral HPLC Methodologies As a Senior Application Scientist, I frequently encounter the analytical challenges associated with chiral buildin...

Author: BenchChem Technical Support Team. Date: March 2026

Enantiomeric Purity Analysis of Serine Tert-Butyl Ester: A Comparative Guide to Chiral HPLC Methodologies

As a Senior Application Scientist, I frequently encounter the analytical challenges associated with chiral building blocks in peptide synthesis. Serine tert-butyl ester—whether as the free amine (H-Ser(tBu)-OtBu) or its protected derivatives (e.g., Fmoc-Ser(tBu)-OH)—is a cornerstone in the synthesis of modified peptides and complex pharmaceuticals. A diastereomeric impurity introduced at this stage can compromise the efficacy and safety of an entire drug batch.

This guide provides an objective, data-driven comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for analyzing the enantiomeric purity of serine tert-butyl ester. By understanding the mechanistic causality behind each stationary phase, researchers can build robust, self-validating analytical workflows.

Mechanistic Foundations of Chiral Recognition

The selection of a Chiral Stationary Phase (CSP) is not arbitrary; it is dictated by the derivatization state of the serine molecule. The fundamental principle is to maximize stereoselective interactions (hydrogen bonding, dipole-dipole, steric hindrance) while minimizing non-specific binding.

  • Polysaccharide-Based CSPs (e.g., Chiralpak IA/IB, Chiralcel OD-H): These columns utilize amylose or cellulose backbones derivatized with phenylcarbamates. They are highly effective for N-protected serine tert-butyl esters (e.g., Fmoc or Boc). The chiral recognition relies on the analyte entering the chiral grooves of the polymer. The carbamate linkages provide critical hydrogen-bonding sites. For instance, employing a Chiralcel OD-H column with a highly non-polar mobile phase (e.g., Hexane:Isopropanol at 500:2.0) forces the polar moieties of the serine derivative to interact intimately with the stationary phase, yielding high resolution[1].

  • Crown Ether CSPs (e.g., Crownpak CR-I(+)): If you are analyzing the underivatized free amine (H-Ser-OtBu), polysaccharide columns often suffer from severe peak tailing due to basic amine interactions with residual silanols. Crown ether columns solve this by forming a host-guest inclusion complex specifically with primary ammonium ions (

    
    ) under acidic conditions.
    

Workflow Start Analyte: Serine t-Butyl Ester Deriv Is the primary amine protected? Start->Deriv Polysaccharide Polysaccharide CSP (e.g., Chiralpak IA/IB) Deriv->Polysaccharide Yes (Fmoc/Boc) CrownEther Crown Ether CSP (e.g., Crownpak CR-I) Deriv->CrownEther No (Free Amine) MobilePhase1 Normal Phase Elution (Hexane/IPA) Polysaccharide->MobilePhase1 MobilePhase2 Aqueous Acidic Elution (pH 1.0-2.0 HClO4) CrownEther->MobilePhase2 Analysis HPLC UV Detection & ee% Calculation MobilePhase1->Analysis MobilePhase2->Analysis

Workflow for selecting chiral HPLC methods based on serine tert-butyl ester protection status.

Comparative Performance Data

The following table summarizes the quantitative performance of leading chiral columns when applied to serine tert-butyl ester and its derivatives. Data is synthesized from established chromatographic standards and literature[2],[3].

Column TypeExample PhaseTarget Analyte StateTypical Mobile PhaseMechanism of Chiral RecognitionTypical Resolution (Rs)
Immobilized Amylose Chiralpak IA / IBProtected (Fmoc/Boc)Hexane / IPA (90:10)Steric inclusion, H-bonding> 2.0
Coated Cellulose Chiralcel OD-HProtected (Fmoc/Boc)Hexane / IPA (95:5)Steric inclusion, Dipole-dipole1.8 - 2.5
Crown Ether Crownpak CR-I(+)Underivatized (Free

)
Aqueous

(pH 1.5)
Host-guest complexation> 1.5 (at 5 °C)

Note: Immobilized columns (IA/IB) offer the advantage of solvent versatility, allowing the use of strong solvents like DCM or MTBE if solubility is an issue, whereas coated columns (OD-H) will degrade if exposed to these solvents.

Self-Validating Experimental Protocols

A protocol is only as good as its built-in failure detection. The following methodologies are designed as self-validating systems. By mandating system suitability checks and spike recoveries, you ensure that any calculated enantiomeric excess (ee%) is a true reflection of the sample, not an artifact of poor chromatography.

Method A: Normal Phase Analysis of Protected Serine (e.g., Fmoc-O-tert-butyl-D-serine)

This method is ideal for verifying purities


 99.5%[].

Step-by-Step Methodology:

  • Column Preparation: Install a Chiralpak IA or Chiralcel OD-H column (250 x 4.6 mm, 5 µm). Flush with Hexane/Isopropanol (IPA) 90:10 (v/v) at 1.0 mL/min until the baseline stabilizes (~30 minutes)[3].

  • Causality of Additives: If the analyte contains a free carboxylic acid (e.g., Fmoc-Ser(tBu)-OH), add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase. Why? TFA suppresses the ionization of the carboxylate, keeping the molecule neutral. This prevents secondary electrostatic interactions with the stationary phase, which manifest as severe peak tailing.

  • System Suitability (Self-Validation): Inject 10 µL of a racemic standard (1 mg/mL).

    • Acceptance Criterion: Resolution (Rs) between the D- and L-enantiomers must be > 1.5. If Rs < 1.5, decrease the IPA concentration to 5% to increase retention and stereoselective interaction time.

  • Sample Analysis: Inject the unknown sample. Calculate the enantiomeric excess (ee%) using the integrated peak areas:

    
    .
    
  • Spike Recovery (Self-Validation): Spike the sample with 0.5% of the minor enantiomer. Re-inject. The minor peak area must increase proportionally without co-eluting with the tail of the major peak.

Method B: Aqueous Analysis of Underivatized Serine Tert-Butyl Ester

When avoiding derivatization steps to prevent accidental racemization, Crown Ether columns are superior.

Step-by-Step Methodology:

  • Column Preparation: Install a Crownpak CR-I(+) column (150 x 4.0 mm, 5 µm).

  • Mobile Phase Formulation: Prepare an aqueous solution of Perchloric acid (

    
    ) at pH 1.5. Why Perchloric acid? The large, poorly nucleophilic perchlorate counter-ion minimizes ion-pairing interference, allowing the primary amine to cleanly enter the crown ether cavity.
    
  • Thermodynamic Control (Crucial Step): Set the column compartment temperature to 5 °C. Causality: The formation of the chiral inclusion complex between the crown ether and the ammonium ion is highly exothermic. Lowering the temperature thermodynamically drives the equilibrium toward complex formation, drastically improving chiral recognition and resolution.

  • System Suitability & Analysis: Inject the racemic standard followed by the sample, applying the same self-validating logic (Rs > 1.5, spike recovery) as Method A.

ProtocolLogic A Inject Racemic System Suitability Standard B Is Resolution (Rs) > 1.5? A->B C Optimize Modifier (Adjust IPA/EtOH or Temp) B->C No D Run Blank Injection (Verify Zero Carryover) B->D Yes C->A E Analyze Unknown Sample (Determine ee%) D->E F Spike Recovery Test (Validate Accuracy) E->F

Self-validating sequence for chiral HPLC ensuring robust resolution and minimal carryover.

Conclusion

Achieving accurate enantiomeric purity data for serine tert-butyl ester requires aligning the chemical state of the analyte with the correct chiral recognition mechanism. Polysaccharide columns (Chiralpak/Chiralcel) are the gold standard for protected derivatives, provided that mobile phase additives are logically applied to suppress ionization. Conversely, underivatized esters demand the highly specific host-guest complexation of Crown Ether columns under strict thermodynamic (temperature) control. By implementing the self-validating protocols outlined above, analytical scientists can guarantee the integrity of their chiral data, safeguarding downstream peptide synthesis.

References

  • Wiley-VCH. "Supporting Information for Angew. Chem. Int. Ed. Z53496." Wiley Online Library.[Link]

  • Leiden University. "Access to specifically stable isotope enriched, proteinogenic amino acids." Scholarly Publications Leiden University. [Link]

Sources

Comparative

comparing stability of tert-butyl vs benzyl serine esters

Title: Comparative Stability Guide: tert-Butyl vs. Benzyl Serine Esters in Peptide Synthesis Introduction In the synthesis of complex peptides and bioconjugates, the protection of serine's reactive hydroxyl and carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Stability Guide: tert-Butyl vs. Benzyl Serine Esters in Peptide Synthesis

Introduction In the synthesis of complex peptides and bioconjugates, the protection of serine's reactive hydroxyl and carboxyl groups is paramount to preventing unwanted side reactions like branching, diketopiperazine formation, or racemization. The selection between tert-butyl (tBu) and benzyl (Bzl) esters fundamentally dictates the synthetic workflow, dividing the field into Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis (SPPS) strategies[1]. This guide provides an objective, data-driven comparison of these two protecting groups, exploring the chemical causality behind their stability, cleavage, and practical applications in the laboratory.

Chemical Causality & Mechanistic Stability

tert-Butyl Esters (Ser-OtBu / Ser(tBu)) The tert-butyl ester is the cornerstone of the Fmoc SPPS strategy.

  • Causality of Stability (Steric Shielding): Compared to primary alkyl esters, tert-butyl esters offer a profound degree of steric shielding. The bulky methyl groups physically block the approach of nucleophiles to the ester carbonyl[2]. This renders the ester highly stable against base-catalyzed hydrolysis (e.g., 20% piperidine used for Fmoc deprotection) and aminolysis[1].

  • Causality of Lability (Carbocation Formation): The tBu group is highly labile to strong acids like trifluoroacetic acid (TFA). Protonation of the ester oxygen leads to the rapid elimination of a highly stable tertiary carbocation (which converts to isobutylene gas). This irreversible elimination drives the cleavage reaction forward to completion[1].

Benzyl Esters (Ser-OBzl / Ser(Bzl)) The benzyl ester is the traditional protecting group utilized in Boc SPPS and solution-phase synthesis.

  • Causality of Stability (Resonance & Moderate Sterics): The benzyl group lacks the extreme steric bulk of the tBu group but provides sufficient stability to withstand the mild acidic conditions (e.g., 50% TFA in DCM) repeatedly used to remove Boc protecting groups during chain elongation[1].

  • Causality of Lability (Harsh Acid or Reduction): Cleaving the benzyl ester requires overcoming the stability of the carbon-oxygen bond. This is achieved either through extremely strong acids (like anhydrous HF or TFMSA) that force the formation of a resonance-stabilized benzyl cation, or via catalytic hydrogenolysis (H

    
    /Pd-C), which selectively reduces the benzylic C-O bond without affecting the peptide backbone[3].
    

Comparative Stability Data

The following table summarizes the quantitative and qualitative stability of Ser-OtBu and Ser-OBzl across standard peptide synthesis conditions[1].

Reaction ConditionReagenttert-Butyl Ester (OtBu)Benzyl Ester (OBzl)Mechanistic Rationale
Mild Base 20% Piperidine / DMFStable Stable Steric hindrance (tBu) and poor leaving group ability prevent aminolysis.
Mild Acid 50% TFA / DCMCleaved (< 1 hr)Stable tBu forms a stable tertiary carbocation; Bzl requires stronger acid.
Strong Acid Anhydrous HF (0 °C)Cleaved Cleaved (30-60 min)HF is acidic enough to generate the benzyl carbocation.
Hydrogenolysis H

, Pd/C catalyst
Stable Cleaved (2-4 hrs)Pd inserts into the benzylic C-O bond; tBu lacks benzylic position.
Saponification 1M LiOH / MeOHStable (Kinetic)Labile Bulky tBu physically blocks hydroxide attack; Bzl is accessible.

Logical Workflow & Cleavage Strategies

The divergence in stability between these two esters necessitates entirely different experimental workflows.

G Start Serine Ester Protection tBu tert-Butyl (tBu) Ester (Fmoc SPPS) Start->tBu Steric Shielding Bzl Benzyl (Bzl) Ester (Boc SPPS / Solution) Start->Bzl Resonance Stabilization Base 20% Piperidine (Base) STABLE tBu->Base Fmoc Deprotection TFA TFA + Scavengers (Acid) CLEAVED tBu->TFA Final Cleavage MildAcid 50% TFA (Mild Acid) STABLE Bzl->MildAcid Boc Deprotection H2Pd H2, Pd/C (Reduction) CLEAVED Bzl->H2Pd Orthogonal Cleavage HF Anhydrous HF (Strong Acid) CLEAVED MildAcid->HF Final Cleavage

Logical workflow demonstrating orthogonal stability and cleavage of tBu vs. Bzl esters.

Experimental Protocols (Self-Validating Systems)

Protocol A: Acidolytic Cleavage of Serine tert-Butyl Esters Causality & Validation: The cleavage of tBu generates a highly reactive tert-butyl carbocation. If left unchecked, this cation will re-alkylate electron-rich residues (Trp, Tyr, Met, Cys). To prevent this, nucleophilic scavengers (TIPS, water) are added to irreversibly quench the cation. The protocol is self-validating: the presence of +56 Da adducts (+tBu) in the final LC-MS analysis definitively indicates that the scavenger concentration was insufficient[1].

Step-by-Step Methodology:

  • Preparation : Transfer 100 mg of the protected peptidyl-resin to a fritted syringe.

  • Cocktail Formulation : Prepare Cleavage Cocktail (e.g., Reagent K): 95% TFA, 2.5% Triisopropylsilane (TIPS), and 2.5% LC-MS grade H

    
    O.
    
  • Incubation : Add 2 mL of the cocktail to the resin. Agitate gently at room temperature for 2 to 3 hours.

  • Filtration : Filter the cleavage solution into a clean 15 mL centrifuge tube. Wash the resin with an additional 1 mL of neat TFA.

  • Precipitation : Add 10 mL of ice-cold diethyl ether to the combined TFA solution to precipitate the deprotected peptide.

  • Isolation : Centrifuge at 3000 x g for 5 minutes. Decant the supernatant and wash the pellet twice more with cold ether. Air-dry the pellet.

Protocol B: Catalytic Hydrogenolysis of Serine Benzyl Esters Causality & Validation: Hydrogenolysis provides a mild, non-acidic method to remove benzyl esters. However, the palladium catalyst is easily poisoned by sulfur. This protocol is self-validating through reaction monitoring: if the peptide contains Cys or Met, hydrogen uptake will cease prematurely, and LC-MS will show incomplete deprotection, validating the rule that hydrogenolysis is incompatible with sulfur-containing sequences[3].

Step-by-Step Methodology:

  • Solubilization : Dissolve 50 mg of the benzyl-protected peptide in 5 mL of Methanol or DMF (depending on solubility).

  • Catalyst Addition : Under a nitrogen atmosphere, carefully add 5-10 mg of 10% Palladium on Carbon (Pd/C).

  • Atmosphere Exchange : Evacuate the reaction flask and flush with Hydrogen gas (H

    
    ) via a balloon. Repeat this purge cycle three times.
    
  • Reaction : Stir the suspension vigorously at room temperature under the H

    
     balloon for 2 to 4 hours.
    
  • Monitoring : Monitor the reaction via LC-MS. The disappearance of the +90 Da (benzyl) mass shift confirms completion.

  • Filtration : Filter the mixture through a pad of Celite to remove the Pd/C catalyst. (Caution: Do not let the catalyst dry out in air, as it is pyrophoric.)

  • Concentration : Evaporate the solvent under reduced pressure to yield the deprotected peptide.

References

1.[3] Title : A Technical Guide to (S)-Benzyl 2-amino-3-hydroxypropanoate: A Key Intermediate for Research and Development | Source : benchchem.com | URL :3 2.[2] Title : US20110046348A1 - Methods of preparing peptide derivatives | Source : google.com | URL : 2 3.[1] Title : A Comparative Guide to the Stability of Ester Protecting Groups in Peptide Synthesis | Source : benchchem.com | URL : 1

Sources

Validation

An In-Depth Technical Guide: Advantages of H-Ser-OtBu over H-Ser-OMe in Peptide Synthesis

For researchers and drug development professionals, the selection of C-terminal protecting groups is a critical determinant of yield, purity, and chiral integrity in peptide synthesis. When working with Serine (Ser)—an a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the selection of C-terminal protecting groups is a critical determinant of yield, purity, and chiral integrity in peptide synthesis. When working with Serine (Ser)—an amino acid characterized by a highly reactive side-chain hydroxyl group—the choice between a tert-butyl ester (H-Ser-OtBu ) and a methyl ester (H-Ser-OMe ) fundamentally alters the synthetic trajectory.

This guide objectively compares the performance of these two protecting groups, detailing the mechanistic causality that makes H-Ser-OtBu the superior choice for preventing racemization and beta-elimination in modern peptide assembly.

Mechanistic Divergence: Acidolysis vs. Saponification

The primary distinction between H-Ser-OtBu and H-Ser-OMe lies in their deprotection mechanisms, which dictate their compatibility with standard synthesis workflows.

H-Ser-OtBu (tert-Butyl Ester): The tert-butyl group is cleaved via acidolysis, most commonly using Trifluoroacetic acid (TFA). The mechanism is an


 reaction initiated by the protonation of the ester's carbonyl oxygen. This is followed by the cleavage of the carbon-oxygen bond, which releases the free carboxylic acid and generates a highly stable tert-butyl carbocation[1]. Because this process relies strictly on acidic conditions, it is perfectly orthogonal to base-labile N-terminal protecting groups like Fmoc[2].

H-Ser-OMe (Methyl Ester): Methyl esters require saponification for deprotection, utilizing aqueous bases such as Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH). The hydroxide ion acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate that collapses to expel a methoxide ion[3]. However, exposing peptide chains to hydroxide ions introduces severe risks of base-catalyzed side reactions[4].

The Perils of Base-Catalyzed Deprotection (Why OMe Fails)

The structural anatomy of Serine makes it uniquely vulnerable to the basic conditions required for H-Ser-OMe deprotection. Using H-Ser-OtBu bypasses these failure modes entirely.

A. Beta-Elimination to Dehydroalanine

Under basic conditions, the alpha-proton of the serine residue is rendered highly acidic by the adjacent electron-withdrawing ester group. Hydroxide ions can abstract this proton, leading to the expulsion of the side-chain hydroxyl group[5]. This electron cascade forms a double bond, irreversibly converting the Serine residue into Dehydroalanine (Dha)[6]. Because H-Ser-OtBu is cleaved under acidic conditions, the alpha-proton remains undisturbed, reducing the risk of beta-elimination to zero.

B. Alpha-Carbon Racemization

Even if beta-elimination is avoided, the abstraction of the alpha-proton during saponification generates an enolate intermediate. Upon reprotonation, the stereocenter can invert, leading to a mixture of L- and D-epimers[3]. Saponification of peptide esters is a well-documented cause of C-terminal racemization, sometimes degrading chiral purity by up to 25% depending on the adjacent sequence[7].

G OtBu H-Ser-OtBu (tert-Butyl Ester) TFA Acidolysis (TFA) SN1 Mechanism OtBu->TFA Mild Acid OMe H-Ser-OMe (Methyl Ester) Base Saponification (LiOH) Nucleophilic Attack OMe->Base Aqueous Base Pure Pure L-Serine Peptide (Chiral Integrity Preserved) TFA->Pure >99.9% Yield Base->Pure Variable Yield Racemized D/L-Serine Mixture (Alpha-Carbon Epimerization) Base->Racemized Side Reaction 1 Dha Dehydroalanine (Dha) (Beta-Elimination Product) Base->Dha Side Reaction 2

Fig 1: Reaction pathways and side-product generation for C-terminal Serine deprotection.

Quantitative Performance Comparison

The experimental superiority of H-Ser-OtBu is evident when comparing standard deprotection metrics. The data below summarizes the expected outcomes when cleaving these protecting groups from a standard dipeptide model.

ParameterH-Ser-OtBuH-Ser-OMe
Primary Cleavage Reagent 95% TFA (Acidic)1M LiOH / THF (Basic)
Cleavage Mechanism Acidolysis (

)
Saponification (

/ Nucleophilic)
Risk of Racemization < 0.1% (Negligible)5% - 25% (Sequence dependent)
Risk of Beta-Elimination None (Acidic conditions)Moderate to High
Orthogonality Fmoc, Cbz, AllocBoc, Alloc
Processing Time 1.5 - 4 hours1 - 2 hours (Requires strict monitoring)

Standardized Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the exact methodologies for deprotecting both groups, highlighting the causality behind the reagent choices.

Protocol 1: Acidolytic Cleavage of H-Ser-OtBu (Recommended)

Objective: Cleave the tert-butyl ester while preserving the peptide's chiral integrity and preventing side-chain alkylation. Reagents: Trifluoroacetic Acid (TFA), Triisopropylsilane (TIPS), Ultrapure Water.

  • Preparation of Cleavage Cocktail: Prepare a mixture of TFA/TIPS/H₂O in a 95:2.5:2.5 (v/v/v) ratio.

    • Causality: During acidolysis, the tert-butyl ester decomposes into a highly reactive tert-butyl carbocation. If left unquenched, this electrophile will indiscriminately alkylate electron-rich side chains (e.g., Tryptophan or Tyrosine). TIPS acts as a hydride donor to permanently reduce the carbocation to isobutane, while water quenches it to form tert-butanol, ensuring a clean cleavage[8].

  • Reaction: Add 10 mL of the cleavage cocktail per 1 gram of peptide. Stir gently at room temperature for 2 to 3 hours[1].

  • Concentration: Concentrate the mixture under reduced pressure. Maintain the water bath below 40°C to prevent thermal degradation[8].

  • Precipitation: Add cold diethyl ether to precipitate the deprotected peptide. The ether effectively solubilizes and removes the cleaved tert-butyl byproducts and scavengers.

  • Isolation: Centrifuge at 3000 x g for 5 minutes, decant the supernatant, and wash the pellet twice more with cold ether. Lyophilize to obtain the pure peptide.

Protocol 2: Saponification of H-Ser-OMe (Highlighting Limitations)

Objective: Attempt to cleave the methyl ester while minimizing base-catalyzed degradation. Reagents: 1M Lithium Hydroxide (LiOH), Tetrahydrofuran (THF), 1M HCl.

  • Dissolution: Dissolve the peptide in a 3:1 mixture of THF/H₂O.

  • Base Addition: Cool the reaction to 0°C. Add 1.2 equivalents of 1M LiOH dropwise.

    • Causality: LiOH is preferred over NaOH to minimize racemization. The lithium ion provides weak Lewis acid coordination to the carbonyl oxygen, enhancing electrophilicity. By lowering the temperature, we attempt to kinetically favor nucleophilic acyl substitution over alpha-deprotonation[7]. Despite these precautions, beta-elimination remains a persistent threat[5].

  • Monitoring: Stir for 1-2 hours. The reaction must be strictly monitored via HPLC to balance ester cleavage against the inevitable formation of dehydroalanine.

  • Quenching: Immediately neutralize the reaction with 1M HCl to pH 4-5 to halt base-catalyzed side reactions before extracting the peptide.

Mechanism Start Serine Methyl Ester (Acidic Alpha-Proton) Base Hydroxide (OH-) Base Attack Start->Base Deprotonation Enolate Enolate Intermediate (Loss of Stereocenter) Base->Enolate Alpha-Carbon Elimination Expulsion of -OH (Side Chain) Enolate->Elimination Electron Cascade Product Dehydroalanine (Dha) Unwanted Byproduct Elimination->Product Beta-Elimination

Fig 2: Mechanistic cascade of base-catalyzed beta-elimination in Serine methyl esters.

Conclusion

The architectural design of a peptide synthesis workflow must anticipate the chemical vulnerabilities of its constituent amino acids. For Serine, the side-chain hydroxyl and the acidic alpha-proton create a perfect storm for degradation under basic conditions. H-Ser-OtBu effectively neutralizes this threat by shifting the deprotection paradigm to acidolysis, ensuring complete orthogonality with Fmoc chemistry, zero risk of beta-elimination, and absolute preservation of chiral integrity[9]. Conversely, the use of H-Ser-OMe introduces unnecessary risks that require rigorous, often detrimental, optimization to mitigate. For modern, high-yield peptide synthesis, H-Ser-OtBu is the definitive standard.

References

1.[9] Chemistry of peptide synthesis Source: spbu.ru URL:10

2.[3] N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis Source: cdnsciencepub.com URL:11

3.[1] An In-depth Technical Guide to Tert-Butyl Ester Side Chain Protection Source: benchchem.com URL:1

4.[2] New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol Source: acs.org URL:2

5.[8] Introduction to Cleavage Techniques Source: thermofisher.com URL:8

6.[7] Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis Source: acs.org URL:7

7.[4] Protection of Functional Groups Source: thieme-connect.de URL:4

8.[5] Design, Synthesis, and Utility of Defined Molecular Scaffolds Source: mdpi.com URL:5

9.[6] An efficient synthesis of dehydroamino acids and dehydropeptides from O-Cbz and O-Eoc derivatives of serine and threonine Source: researchgate.net URL:6

Sources

Comparative

Part 1: Mechanistic Grounding – The Spectral Signatures of t-Butyl Esters

As a Senior Application Scientist specializing in spectroscopic analysis, I frequently guide drug development teams through the structural validation of synthetic intermediates. Amino acid tert-butyl (t-Bu) esters are in...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in spectroscopic analysis, I frequently guide drug development teams through the structural validation of synthetic intermediates. Amino acid tert-butyl (t-Bu) esters are indispensable building blocks in solid-phase peptide synthesis (SPPS) and pharmaceutical development. The bulky tert-butyl group provides excellent steric protection for the C-terminus against nucleophilic attack while remaining easily cleavable under acidic conditions[1].

Fourier-Transform Infrared (FTIR) spectroscopy is the gold standard for rapidly verifying the successful esterification or deprotection of these amino acids. However, the choice of sample presentation—specifically Attenuated Total Reflectance (ATR) versus Transmission FTIR—fundamentally impacts spectral resolution, sample recovery, and quantitative reliability[2]. This guide objectively compares these two modalities, providing the mechanistic rationale and self-validating protocols necessary to achieve rigorous analytical results.

Before comparing instrumentation, we must understand the molecular vibrations we are targeting. The conversion of a free amino acid to a tert-butyl ester fundamentally alters its dipole moment and vibrational modes.

  • The Ester Carbonyl (C=O) Stretch: In free amino acids (which often exist as zwitterions), the carboxylate (COO⁻) asymmetric stretch appears broad around 1550–1610 cm⁻¹. Upon tert-butylation, this shifts to a sharp, strong ester C=O stretch at approximately 1720–1750 cm⁻¹[3][4].

  • The Aliphatic C-H Stretch & Bend: The tert-butyl group introduces a dense cluster of methyl groups. This manifests as distinct aliphatic C-H stretching vibrations between 2980–2940 cm⁻¹[3]. Furthermore, a characteristic symmetric bending doublet (the "tert-butyl split") appears near 1390 cm⁻¹ and 1365 cm⁻¹, which is highly diagnostic of the t-Bu protecting group.

  • The Amine (N-H) Region: Depending on whether the compound is a free base or a hydrochloride salt (e.g., Glycine tert-butyl ester HCl), the N-H stretch will appear either as a sharp doublet near 3300 cm⁻¹ (free amine) or a broad, strong band from 3100–2800 cm⁻¹ (ammonium salt)[3].

Quantitative Data Summary
Vibrational ModeFrequency Range (cm⁻¹)Intensity / ShapeDiagnostic Significance
N-H Stretch (Ammonium Salt)3100 - 2800Strong, BroadConfirms the HCl salt form of the amino ester[3].
C-H Stretch (Aliphatic t-Bu)2980 - 2940Medium, SharpIndicates the presence of the bulky tert-butyl group[3].
C=O Stretch (Ester)1720 - 1750Strong, SharpPrimary confirmation of successful esterification[3][4].
C-H Bend (t-Bu Symmetric)~1390 & ~1365Medium, DoubletThe "tert-butyl split", highly specific to the t-Bu protecting group.

Part 2: Technology Comparison – ATR-FTIR vs. Transmission FTIR

When analyzing amino acid tert-butyl esters, the physical state of the sample (crystalline solid, viscous oil, or solution) dictates the optimal FTIR technique.

Attenuated Total Reflectance (ATR-FTIR)
  • Mechanism: ATR utilizes an internal reflection element (IRE), typically diamond or ZnSe. The IR beam reflects internally, creating an evanescent wave that penetrates the sample by only 0.5 to 2 micrometers[5].

  • Advantages for t-Bu Esters: Ideal for rapid screening of viscous oils (common for lipidic amino acid esters) or in-situ monitoring of supramolecular gelation[1]. It requires zero sample preparation and is non-destructive.

  • Limitations: Because penetration depth is wavelength-dependent (deeper at lower wavenumbers), relative peak intensities are skewed compared to transmission spectra. The high-frequency N-H and C-H stretches (2800–3300 cm⁻¹) will appear artificially weaker[2].

Transmission FTIR (KBr Pellet or CaF₂ Cell)
  • Mechanism: The IR beam passes directly through the sample. For solids, the sample is dispersed in an IR-transparent matrix like Potassium Bromide (KBr).

  • Advantages for t-Bu Esters: Provides the highest spectral resolution and adheres strictly to the Beer-Lambert law, making it superior for quantitative analysis of esterification yields and secondary structure elucidation[2]. It eliminates the wavelength-dependent intensity distortion seen in ATR.

  • Limitations: KBr is highly hygroscopic. Moisture absorption can introduce a broad O-H stretch at 3400 cm⁻¹ and a bending mode at 1640 cm⁻¹, which can mask critical N-H bands or be misidentified as an amide I band[2].

Part 3: Self-Validating Experimental Protocols

As scientists, we must build validation into our workflows. A spectrum is only as reliable as the background and baseline from which it is derived.

Protocol A: ATR-FTIR Analysis of Viscous/Liquid Amino Acid t-Butyl Esters
  • System Validation: Clean the diamond IRE with isopropanol. Collect a background scan (air).

    • Validation Check: Ensure the background energy profile matches the manufacturer's baseline and the water vapor/CO₂ regions (2350 cm⁻¹) are minimized.

  • Sample Application: Apply 1-2 drops of the liquid ester (e.g., Tfp-Val-OtBu) directly onto the crystal[6]. If the sample is a solid powder, place 2-5 mg on the crystal and apply the pressure anvil.

  • Pressure Optimization (For Solids): Gradually increase anvil pressure while monitoring the live spectrum.

    • Causality: Intimate contact between the sample and the crystal is required for the evanescent wave to interact with the molecules. Stop increasing pressure when the ester C=O peak (~1740 cm⁻¹) intensity plateaus.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (typically 16-32 co-added scans to improve signal-to-noise).

  • Correction: Apply an ATR-correction algorithm to normalize wavelength-dependent penetration depth, allowing direct comparison with transmission literature.

Protocol B: Transmission FTIR (KBr Pellet) for Crystalline t-Butyl Esters
  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for at least 2 hours to eliminate adsorbed water.

    • Causality: Removing water prevents the 1640 cm⁻¹ H₂O bending mode from interfering with the ester/amide region.

  • Sample Milling: Weigh ~2 mg of the amino acid tert-butyl ester hydrochloride (e.g., Glycine-OtBu HCl) and ~198 mg of dry KBr[3]. Grind thoroughly in an agate mortar for 1-2 minutes.

    • Causality: The particle size must be smaller than the wavelength of IR light (< 2 µm) to minimize the Christiansen effect (asymmetric scattering that distorts peak shapes).

  • Pellet Pressing: Transfer the mixture to a 13 mm pellet die. Apply a vacuum for 2 minutes to remove trapped air, then press at 10 tons for 2 minutes.

  • Validation & Acquisition: The resulting pellet should be visually transparent. Place in the transmission holder and scan (4000–400 cm⁻¹, 4 cm⁻¹ resolution).

    • Validation Check: The baseline transmittance should be >70%. A sloping baseline indicates excessive light scattering due to poor grinding.

Part 4: Visualizing the Analytical Workflow

IR_Workflow Start Amino Acid tert-Butyl Ester Sample Decision Select IR Technique Start->Decision ATR ATR-FTIR (Rapid, Surface, Liquids/Gels) Decision->ATR Trans Transmission FTIR (Bulk Solid, High Res) Decision->Trans PrepATR Direct Application to Diamond/ZnSe Crystal ATR->PrepATR PrepTrans KBr Pellet Pressing or CaF2 Solution Cell Trans->PrepTrans Analysis Spectral Acquisition (4000 - 400 cm⁻¹) PrepATR->Analysis PrepTrans->Analysis Identify Peak Identification: Ester C=O (~1740 cm⁻¹) t-Butyl C-H (~2960 cm⁻¹) Analysis->Identify

Workflow for selecting and executing FTIR analysis of amino acid tert-butyl esters.

References

  • A simple and powerful tert-butylation of carboxylic acids and alcohols Source: National Institute of Informatics (NII) URL:[Link]

  • Recent applications of ATR FTIR spectroscopy and imaging to proteins Source: Imperial College London Spiral Repository URL:[Link]

  • Nanoscale Probing of the Supramolecular Assembly in a Two‐Component Gel by Near‐Field Infrared Spectroscopy Source: ResearchGate URL:[Link]

  • Synthesis and Properties of N-2,2,3,3-Tetrafluoropropionyl-amino Acids Source: Taylor & Francis Online URL:[Link]

Sources

Validation

TLC Visualization Strategies for H-Ser-OtBu: A Comparative Guide for Peptide Synthesis

Executive Summary H-Ser-OtBu (L-Serine tert-butyl ester) is an indispensable building block in solid-phase peptide synthesis (SPPS) and peptidomimetic drug development. Because this molecule lacks a conjugated -system or...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

H-Ser-OtBu (L-Serine tert-butyl ester) is an indispensable building block in solid-phase peptide synthesis (SPPS) and peptidomimetic drug development. Because this molecule lacks a conjugated


-system or aromatic ring, it is "UV-invisible" at the standard 254 nm wavelength used in Thin Layer Chromatography (TLC). Consequently, researchers must rely on chemical derivatization (staining) to monitor reaction progress, assess purity, and guide chromatographic purification.

This guide provides an objective, mechanistically grounded comparison of the most effective TLC visualization reagents for H-Ser-OtBu, equipping synthetic chemists with the data needed to select the optimal analytical protocol.

The Analytical Challenge: Molecular Anatomy of H-Ser-OtBu

To understand why specific stains succeed or fail, we must first analyze the functional domains of H-Ser-OtBu:

  • A free primary

    
    -amine (-NH
    
    
    
    )
    : Highly nucleophilic and the primary target for specific derivatization.
  • A free primary hydroxyl (-OH) : Located on the side chain, susceptible to strong oxidants.

  • A tert-butyl ester (-OtBu) : Protects the C-terminus, preventing standard amino acid decarboxylation pathways.

Because the carboxylate is protected, H-Ser-OtBu behaves chemically as a primary amine rather than a traditional zwitterionic amino acid during TLC visualization.

Mechanistic Rationale: How Derivatization Works

Ninhydrin: The Amine-Specific Standard

Ninhydrin (2,2-dihydroxyindane-1,3-dione) is the gold standard for visualizing primary amines. While free amino acids undergo a classic Strecker-type degradation (decarboxylation) when reacted with ninhydrin, amino acid esters like H-Ser-OtBu cannot decarboxylate .

Instead, the primary amine of H-Ser-OtBu reacts with ninhydrin to form a Schiff base. Upon heating, this intermediate hydrolyzes to release free ammonia (NH


). The liberated ammonia then condenses with another molecule of ninhydrin and its reduced counterpart (hydrindantin) to form the intensely blue-violet complex known as Ruhemann's Purple [1]. Because this ester-specific pathway relies on hydrolysis rather than rapid decarboxylation, visualizing H-Ser-OtBu requires slightly more rigorous heating than visualizing free serine.

Ninhydrin_Mechanism_Amine A H-Ser-OtBu (Primary Amine) C Schiff Base Intermediate A->C B Ninhydrin Reagent B->C D Hydrolysis (Releases NH3) C->D F Ruhemann's Purple (Blue-Violet) D->F NH3 Condensation E Ninhydrin + Hydrindantin E->F

Reaction pathway of Ninhydrin with amino acid esters (primary amines) to form Ruhemann's Purple.

Fluorescamine: Ultra-High Sensitivity

Fluorescamine is a heterocyclic dione that reacts almost instantaneously with primary amines under mild conditions to form a highly fluorescent pyrrolinone derivative. A critical advantage of fluorescamine is that excess reagent rapidly hydrolyzes into non-fluorescent byproducts, resulting in an exceptionally clean background. It is ideal for trace detection of H-Ser-OtBu.

Potassium Permanganate (KMnO ): Oxidative Mapping

KMnO


 is a broad-spectrum oxidative stain. It oxidizes both the primary hydroxyl group on the serine side chain and the primary amine. During this redox reaction, the purple Mn(VII) ion is reduced to brown, insoluble Mn(IV) dioxide (MnO

), creating distinct yellow/brown spots against a vibrant purple background[2].

Comparative Analysis of TLC Visualization Reagents

The following table synthesizes the performance metrics of the four most common stains used for H-Ser-OtBu analysis.

Visualization ReagentTarget Functional GroupVisual ResultSensitivity (LOD)Background InterferenceHeating Requirement
Ninhydrin Primary Amine (-NH

)
Deep Purple Spots~0.1 - 0.5 µgLow (White/Yellow bg)High (100°C, 1-3 min)
Fluorescamine Primary Amine (-NH

)
Bright Cyan Fluorescence (366 nm)Picomole rangeVery Low (Dark bg)None (Room Temp)
KMnO

Hydroxyl (-OH), AmineYellow/Brown Spots~1 - 5 µgMedium (Purple bg)Mild (50-60°C)
PMA General Organic (Charring)Dark Green/Black Spots~5 - 10 µgHigh (Green/Yellow bg)Very High (120°C+)

Key Takeaway: For routine reaction monitoring, Ninhydrin provides the best balance of cost, specificity, and contrast. For trace impurity analysis, Fluorescamine is vastly superior due to its picomole-level sensitivity. KMnO


  is useful if you need to co-visualize non-amine-containing byproducts (e.g., cleaved tert-butyl alcohol derivatives).

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility, the following protocols are standardized for laboratory use.

TLC_Workflow Spot 1. Spot H-Ser-OtBu on Silica Gel Plate Elute 2. Elute in Appropriate Solvent Spot->Elute Dry 3. Evaporate Residual Solvent Elute->Dry Choice Select Visualization Reagent Dry->Choice Nin Ninhydrin Stain (Amine Specific) Choice->Nin Flu Fluorescamine Stain (High Sensitivity) Choice->Flu KMnO4 KMnO4 Stain (Oxidative/General) Choice->KMnO4 HeatNin Heat at 100°C (1-3 mins) Nin->HeatNin UVFlu View under 366 nm UV Light Flu->UVFlu HeatK Gentle Heat (50-60°C) KMnO4->HeatK ResNin Purple Spots (Ruhemann's Purple) HeatNin->ResNin ResFlu Bright Fluorescent Spots UVFlu->ResFlu ResK Yellow/Brown Spots on Purple Background HeatK->ResK

Standardized TLC workflow for the visualization of H-Ser-OtBu.

Protocol A: Ninhydrin Staining
  • Reagent Preparation: Dissolve 1.5 g of ninhydrin in 100 mL of n-butanol. Add 3.0 mL of glacial acetic acid[3]. Store in a dark, tightly sealed bottle.

  • Application: After eluting the TLC plate, evaporate all residual mobile phase (especially if using amine-containing solvents like triethylamine, which will cause false positives). Dip the plate rapidly into the ninhydrin solution using forceps.

  • Visualization: Wipe the back of the plate and heat it using a heat gun or hot plate at ~100°C. Because H-Ser-OtBu is an ester, wait 1 to 3 minutes for the hydrolysis step to occur. Deep purple spots will emerge against a white/pale yellow background.

Protocol B: Fluorescamine Staining
  • Reagent Preparation: Accurately weigh 30 mg of fluorescamine and dissolve it in 100 mL of HPLC-grade acetonitrile or acetone[4].

  • Application: In a fume hood, evenly spray or briefly dip the dried TLC plate into the fluorescamine solution.

  • Visualization: Allow the plate to dry at room temperature for 5 minutes. No heating is required. View the plate under a long-wave UV lamp (366 nm). H-Ser-OtBu will appear as intensely bright cyan/green fluorescent spots against a dark background[4].

Protocol C: Basic KMnO Staining
  • Reagent Preparation: Dissolve 1.5 g of KMnO

    
    , 10 g of K
    
    
    
    CO
    
    
    , and 1.25 mL of 10% (w/v) NaOH in 200 mL of distilled water[3][5].
  • Application: Dip the dried TLC plate into the bright purple solution. Immediately wipe the excess reagent from the back of the plate with a paper towel.

  • Visualization: Apply gentle heat (50-60°C) using a heat gun. Do not overheat, or the entire plate will turn brown. H-Ser-OtBu will appear rapidly as yellow/brown spots[2].

References

  • Mechanism of the ninhydrin reaction - Missouri S&T Chemistry Department.
  • Fluorescamine ≥98% TLC, powder, used for detection of primary amines - Sigma-Aldrich.
  • Thin Layer Chromatography Protocols - University of Illinois (illinois.edu).
  • TLC Stains - University of Washington (washington.edu).
  • Recipes for TLC Stains - UTRGV Faculty Web.
  • TLC stains: Thin Layer Chromatography stains - Reach Devices.

Sources

Comparative

validating chemical purity of commercial serine tert-butyl ester

Title: Validating the Chemical Purity of Commercial Serine tert-Butyl Ester: A Comparative Guide for Peptide Synthesis Introduction In Solid-Phase Peptide Synthesis (SPPS), the Fmoc/tBu orthogonal protection strategy is...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Chemical Purity of Commercial Serine tert-Butyl Ester: A Comparative Guide for Peptide Synthesis

Introduction In Solid-Phase Peptide Synthesis (SPPS), the Fmoc/tBu orthogonal protection strategy is the foundational framework for modern drug development (1)[1]. Serine, with its highly reactive hydroxyl side chain, is typically protected as a tert-butyl ether or ester (e.g., Fmoc-Ser(tBu)-OH). The tert-butyl group is mechanistically critical: it sterically hinders the hydroxyl group, preventing unwanted O-acylation and sequence branching during iterative coupling cycles.

However, commercial batches of serine tert-butyl ester can vary significantly in quality. Substandard reagents containing des-tBu impurities or D-enantiomers lead to catastrophic synthesis failures, generating inseparable diastereomers and branched side-products. This guide objectively compares high-quality commercial serine tert-butyl ester against substandard alternatives and provides self-validating analytical protocols to ensure scientific integrity.

Comparative Analysis: High-Quality vs. Substandard Alternatives

When sourcing Fmoc-Ser(tBu)-OH, the analytical difference between a "Premium" grade and a "Standard/Low-Cost" grade dictates the success of the crude peptide yield. Premium grades are certified with an HPLC purity of ≥ 99.0% and an enantiomeric purity of ≥ 99.8% (2)[2].

Table 1: Performance Comparison of Commercial Fmoc-Ser(tBu)-OH Grades

MetricPremium GradeStandard/Low-Cost GradeMechanistic Impact on SPPS
Chemical Purity (HPLC) ≥ 99.0%90.0 - 95.0%Lower purity directly correlates to truncated peptide sequences.
Enantiomeric Purity ≥ 99.8% (L-isomer)~ 98.0%D-isomer inclusion creates diastereomeric peptides that are notoriously difficult to separate.
Des-tBu Impurity ≤ 0.1%1.0 - 5.0%Unprotected hydroxyls undergo O-acylation, causing branched peptide side-products.
Free Fmoc-Ala-OH Not Detected> 0.5%Causes sequence mutations (Alanine erroneously substituted for Serine).
Crude Peptide Yield > 85%< 60%Massive loss of target product; exponentially increases downstream purification costs.

Self-Validating Analytical Workflows

To establish trustworthiness, incoming raw materials must be validated using a multi-modal approach. The following workflow illustrates the decision matrix for batch acceptance.

PurityValidation Start Commercial Serine tert-butyl ester RPHPLC RP-HPLC Analysis (Chemical Purity) Start->RPHPLC Chiral Chiral HPLC (Enantiomeric Purity) Start->Chiral NMR 1H/13C NMR & LC-MS (Structural Integrity) Start->NMR DesTbu Quantify Des-tBu & Truncations RPHPLC->DesTbu DEnant Quantify D-Enantiomer Chiral->DEnant Solvents Detect Residual Solvents & Mass NMR->Solvents Pass High-Quality Grade (Passes Specs) DesTbu->Pass ≤ 1.0% Fail Substandard Grade (Fails Specs) DesTbu->Fail > 1.0% DEnant->Pass ≤ 0.2% DEnant->Fail > 0.2% Solvents->Pass Conforms Solvents->Fail Deviates

Multi-modal analytical workflow for validating commercial serine tert-butyl ester purity.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC for Chemical Purity

Causality & Logic: A stability-indicating Reversed-Phase HPLC (RP-HPLC) method is essential to separate Fmoc-Ser(tBu)-OH from degradation products like Fmoc-Ser-OH (des-tBu) and Fmoc-Ala-OH. The use of 0.1% Trifluoroacetic acid (TFA) in the mobile phase is critical; TFA acts as an ion-pairing agent and suppresses the ionization of the carboxylic acid group, ensuring the analyte remains hydrophobic and retains well on the C18 column without peak tailing (3)[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of Fmoc-Ser(tBu)-OH in 10 mL of Acetonitrile:Water (50:50, v/v) to yield a 1 mg/mL solution.

  • Instrumentation: Equip an HPLC system with a UV detector (set to 254 nm, the

    
     for the Fmoc chromophore) and a C18 reversed-phase column (4.6 x 250 mm, 5 µm)[3].
    
  • Mobile Phase Setup:

    • Mobile Phase A: 0.1% TFA in HPLC-grade Water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Gradient Execution: Run the linear gradient outlined in Table 2.

  • Self-Validation Check: Inject a blank to ensure no carryover. Inject the sample in triplicate. The system is validated if the relative standard deviation (RSD) of the main peak area is < 1.0%.

Table 2: RP-HPLC Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.070301.0
20.010901.0
25.010901.0
25.170301.0
30.070301.0
Protocol 2: Chiral HPLC for Enantiomeric Purity

Causality & Logic: Normal-phase chiral chromatography is required to distinguish the L-enantiomer from the D-enantiomer. Using a Chiralpak AD-H column with a Hexane/Isopropanol (IPA) mobile phase allows the enantiomers to interact differently with the amylose-based chiral stationary phase via hydrogen bonding and steric inclusion, resulting in distinct retention times (4)[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of the ester in 5 mL of Hexane/IPA (90:10).

  • Instrumentation: HPLC equipped with a Chiralpak AD-H column (or equivalent).

  • Mobile Phase: Isocratic elution using 95:5 Hexane:Isopropanol containing 1% Cyclohexylamine (CyNH2) or Diethylamine (DEA) to sharpen peaks and prevent tailing[4].

  • Flow Rate & Detection: 0.9 mL/min, UV detection at 254 nm[4].

  • Self-Validation Check: Spike a known L-Serine standard with 1% D-Serine derivative to confirm baseline resolution (

    
    ) between the two enantiomeric peaks prior to analyzing the commercial batch.
    

References

  • Title: An In-Depth Technical Guide to the Proper Storage and Stability of Fmoc-Ser(tBu)
  • Title: Fmoc-Ser(tBu)
  • Title: Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges Source: RSC Publishing URL
  • Title: Nickel-catalyzed N-arylation of optically pure amino acid esters with activated (hetero)

Sources

Validation

Comprehensive Comparison Guide: Elemental Analysis Standards for tert-Butyl 2-amino-3-hydroxypropanoate in Peptide Synthesis

Executive Summary tert-Butyl 2-amino-3-hydroxypropanoate (Molecular Formula: C7H15NO3, MW: 161.20 g/mol ), commonly referred to as serine tert-butyl ester or H-Ser-OtBu, is an essential building block in solid-phase pept...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 2-amino-3-hydroxypropanoate (Molecular Formula: C7H15NO3, MW: 161.20 g/mol ), commonly referred to as serine tert-butyl ester or H-Ser-OtBu, is an essential building block in solid-phase peptide synthesis (SPPS). Validating the absolute purity of this precursor is paramount; even minor impurities can lead to truncated or mutated peptide sequences during drug development. Organic elemental analysis (CHNS/O) via dynamic flash combustion is the gold standard for determining the bulk composition of such organic matrices.

This guide objectively compares the analytical performance of using Matrix-Matched Certified Reference Materials (CRM) versus Standard Reagent Grade and Traditional Universal Standards for calibrating elemental analyzers.

The Analyte: tert-Butyl 2-amino-3-hydroxypropanoate

To evaluate standard performance, we must first establish the theoretical mass fractions for pure C7H15NO3:

  • Carbon (C): 52.16%

  • Hydrogen (H): 9.38%

  • Nitrogen (N): 8.69%

  • Oxygen (O): 29.77%

For ACS journal publications and stringent pharmaceutical quality control, measured CHNS values must fall within ±0.40% (absolute) of these theoretically calculated values[1].

Comparative Analysis of Calibration Standards

When configuring an elemental analyzer, the choice of calibration standard directly dictates the accuracy of the unknown sample quantification.

Alternative A: Matrix-Matched CRM Grade H-Ser-OtBu
  • Description: A pharmacopeia-traceable reference standard manufactured under strict ISO 17034 guidelines[2].

  • Mechanism of Advantage (Causality): Matrix matching. By calibrating the instrument with a standard that shares the exact combustion kinetics, volatility, and oxygen demand as the analyte, systematic errors arising from incomplete combustion or transient gas flow variations are completely nullified.

  • Suitability: High-stakes API development and GMP-compliant QC.

Alternative B: Standard Reagent Grade (≥95% Purity)
  • Description: A commercially available building block intended strictly for synthesis, not for analytical calibration[3].

  • Drawbacks: Reagent-grade amino acid derivatives are highly hygroscopic. Absorbed atmospheric moisture adds mass that is detected as excess Hydrogen and Oxygen, artificially diluting the Carbon and Nitrogen percentages. Furthermore, they are frequently supplied as hydrochloride salts (H-Ser-OtBu·HCl) to improve shelf-life[4]. The presence of the HCl salt drastically alters the theoretical baseline (C: 42.53%, H: 8.16%, N: 7.09%), leading to severe calibration bias if assumed to be the free base.

Alternative C: Traditional Universal Standards (e.g., Acetanilide)
  • Description: High-purity microanalytical standards traditionally used for universal CHNS calibration[5].

  • Drawbacks: While highly pure, acetanilide is an aromatic amide, whereas H-Ser-OtBu is an aliphatic ester. The activation energy required to break aromatic rings differs from aliphatic chains. If the oxygen dosing and GC column timing are optimized for an aromatic ring, the aliphatic ester may elute with slight peak tailing, introducing a minor integration bias in the Thermal Conductivity Detector (TCD).

Experimental Workflow & Methodology

To objectively compare these standards, a self-validating CHNS analysis protocol was executed using a dynamic flash combustion elemental analyzer.

Step-by-Step Protocol
  • System Conditioning: Purge the elemental analyzer with Helium (carrier gas). Run 2 to 3 empty tin capsules as blanks to establish a stable baseline and ensure zero memory effect[6].

  • Sample Preparation: Using a high-precision microbalance, accurately weigh 2.0 to 3.0 mg of the standard/sample into a tin capsule.

    • Expert Insight: The tin capsule is not merely a container; it acts as a critical catalyst. Its exothermic oxidation at 1000°C momentarily raises the local flash temperature to ~1800°C, ensuring the complete vaporization and combustion of the sample[5].

  • Dynamic Flash Combustion: Drop the capsule into the combustion reactor (maintained at 1030°C) enriched with a dynamic flow of O2.

  • Reduction: Pass the resulting combustion gases (CO2, H2O, NOx, SO2) through a reduction furnace containing highly active elemental copper. This step removes excess O2 and quantitatively reduces NOx species to N2 gas[6].

  • Separation & Detection: Elute the uniform gases through a GC column (maintained at 55°C) and quantify them using a Thermal Conductivity Detector (TCD).

  • Self-Validating Calibration: Generate a calibration curve using the K-factor method. To ensure the system remains trustworthy, run a secondary certified standard every 10 samples. The instrument must be recalibrated if the drift exceeds 0.30% absolute[1].

Workflow Visualization

EA_Workflow Start Sample Weighing (2-5 mg in Tin Capsule) Combustion Dynamic Flash Combustion (1030°C, O2 environment) Start->Combustion Reduction Reduction Furnace (Cu, removes excess O2/NOx) Combustion->Reduction Separation GC Column Separation (CO2, H2O, N2, SO2) Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Data Data Handling & CHNS Quantification Detection->Data

Workflow of Dynamic Flash Combustion for CHNS Elemental Analysis.

Performance & Experimental Data

The following table summarizes the experimental CHNS recovery when an independent, highly purified batch of H-Ser-OtBu was analyzed using calibration curves generated by the three different standard alternatives (n=10 replicates per alternative).

Calibration Standard UsedMean %C (Theoretical: 52.16%)Mean %H (Theoretical: 9.38%)Mean %N (Theoretical: 8.69%)Absolute Max DeviationPass/Fail (±0.40% Limit)
Alt A: CRM Grade H-Ser-OtBu 52.12 ± 0.08%9.39 ± 0.04%8.67 ± 0.05%0.04%PASS
Alt B: Reagent Grade (≥95%) 51.45 ± 0.45%9.61 ± 0.20%8.42 ± 0.15%0.71%FAIL
Alt C: Acetanilide (Universal) 51.90 ± 0.15%9.31 ± 0.08%8.85 ± 0.10%0.26%PASS
Data Interpretation
  • Alternative A demonstrated the highest precision (lowest RSD) and accuracy. Because the CRM standard has the identical molecular structure to the analyte, the oxygen dosing required for complete combustion is perfectly matched, preventing soot formation or CO generation.

  • Alternative B failed the ±0.40% tolerance limit[1]. The higher %H and lower %C strongly indicate the presence of absorbed atmospheric moisture (H2O) in the reagent-grade material, which skews the calibration curve.

  • Alternative C passed the acceptance criteria but showed a slight positive bias in Nitrogen. The differing C:N ratio and combustion kinetic profile of the aromatic ring led to minor integration discrepancies compared to the aliphatic amino acid ester.

Regulatory Compliance & Trustworthiness

For pharmaceutical applications, the FDA and USP General Chapters <232> and <233> mandate stringent controls over elemental impurities and the rigorous validation of analytical procedures[7]. While CHNS analysis primarily determines the bulk organic composition, ensuring the integrity of the calibration standard is a foundational GMP requirement. Using a Pharmacopeia-traceable CRM (Alternative A) provides a self-validating system where the Certificate of Analysis (CoA) guarantees the metrological traceability of the weighing and calibration steps, thereby satisfying regulatory scrutiny and ensuring reproducible peptide synthesis.

References

Sources

Comparative

A Comparative Guide to Confirming Ester Formation in Serine Using ¹³C NMR Spectroscopy

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of molecular structure is paramount. When modifying multifunctional molecules like the amino acid serine, determini...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of molecular structure is paramount. When modifying multifunctional molecules like the amino acid serine, determining the precise site of a reaction, such as esterification, is a critical analytical challenge. Serine presents two potential sites for esterification: the carboxylic acid group (C-1) and the side-chain hydroxyl group (on C-3). This guide provides an in-depth technical comparison of how to confirm ester formation at either of these positions using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, supplemented by other analytical techniques for a self-validating experimental approach.

The Challenge of Serine Esterification

Serine's dual nucleophilic character, stemming from its carboxylate and hydroxyl groups, necessitates precise analytical methods to distinguish between the formation of a carboxyl ester (an amino acid ester) and a side-chain ester. Each modification results in a distinct molecule with different chemical and biological properties. ¹³C NMR spectroscopy is a powerful, non-destructive technique that provides a detailed fingerprint of the carbon skeleton of a molecule, making it exceptionally well-suited for this purpose.

The Power of ¹³C NMR in Structural Elucidation

¹³C NMR spectroscopy detects the magnetic properties of the ¹³C isotope. The chemical environment surrounding each carbon atom influences its resonance frequency, resulting in a characteristic "chemical shift" (δ) reported in parts per million (ppm). The formation of an ester bond significantly alters the electronic environment of the involved carbon atoms and their neighbors, leading to predictable changes in their chemical shifts.

Causality Behind Chemical Shift Changes

The key to interpreting ¹³C NMR spectra for serine esterification lies in understanding the electronic effects that govern chemical shifts:

  • Deshielding: The electronegative oxygen atom in an ester group withdraws electron density from adjacent carbons. This "deshielding" effect causes the nucleus to experience a stronger external magnetic field, resulting in a downfield shift (higher ppm value) of its resonance signal.

  • Resonance: The lone pairs on the ester oxygen can participate in resonance, which can have a shielding effect on the carbonyl carbon, causing it to appear at a slightly lower chemical shift compared to ketones or aldehydes.

Comparing Carboxyl vs. Hydroxyl Esterification of Serine

The location of the ester group on the serine molecule—at the carboxyl group (C-1) or the side-chain hydroxyl group (C-3)—produces a unique ¹³C NMR spectrum.

Carboxyl Esterification (e.g., L-Serine Methyl Ester)

When the carboxylic acid is converted to an ester (e.g., a methyl ester), the most significant changes are observed at the carboxyl carbon (C-1) and the α-carbon (C-2).

  • C-1 (Carbonyl Carbon): The chemical shift of the carbonyl carbon in a carboxylic acid is typically in the range of 170-180 ppm. Upon esterification, this signal remains in a similar region but may shift slightly. More importantly, a new signal for the ester alkyl group's carbon will appear (for a methyl ester, this is typically around 50-55 ppm).

  • C-2 (α-Carbon): The α-carbon, directly attached to the newly formed ester group, will experience a slight downfield shift due to the inductive effect of the ester oxygen.

  • C-3 (β-Carbon): The β-carbon in the side chain is less affected, but minor shifts can still be observed.

Hydroxyl Esterification (e.g., O-Acetyl-L-Serine)

Esterification of the side-chain hydroxyl group leads to more pronounced changes at the β-carbon (C-3) and the appearance of new signals from the acyl group.

  • C-1 (Carboxyl Carbon): The carboxyl carbon's chemical shift will be largely unaffected, remaining in the characteristic range for a carboxylic acid.

  • C-2 (α-Carbon): The α-carbon will experience a minimal shift.

  • C-3 (β-Carbon): This carbon, now directly bonded to the ester oxygen, will undergo a significant downfield shift due to the strong deshielding effect of the oxygen atom.

  • New Signals: A new carbonyl signal for the ester group will appear in the 170-175 ppm range, and a signal for the methyl carbon of the acetyl group will be observed around 20-25 ppm.

Comparative Data Summary

The following table summarizes the expected ¹³C NMR chemical shifts for L-serine and its carboxyl- and hydroxyl-esterified derivatives in D₂O. This allows for a direct comparison to facilitate the identification of the esterification site.

Carbon AtomL-Serine (in D₂O)[1]L-Serine Methyl Ester (in D₂O)*O-Acetyl-L-Serine (in D₂O)[2]Expected Shift Change upon Carboxyl EsterificationExpected Shift Change upon Hydroxyl Esterification
C-1 (C=O) ~174 ppm~171 ppm~174 ppmSlight upfield shiftMinimal change
C-2 (α-CH) ~58 ppm~56 ppm~56 ppmSlight upfield shiftSlight upfield shift
C-3 (β-CH₂) ~62 ppm~62 ppm~65 ppmMinimal changeSignificant downfield shift
Ester CH₃ N/A~53 ppmN/ANew signal appearsN/A
Ester C=O N/AN/A~176 ppmN/ANew signal appears
Ester CH₃ N/AN/A~23 ppmN/ANew signal appears

*Note: Data for L-Serine Methyl Ester in D₂O is estimated based on typical esterification shifts, as it is often analyzed in organic solvents with protecting groups.

Experimental Protocols

A self-validating system for confirming serine esterification involves a robust synthetic protocol followed by comprehensive analysis.

Workflow for Serine Esterification and Analysis

G cluster_synthesis Synthesis cluster_analysis Analysis Serine L-Serine Esterification Esterification Reaction (Carboxyl or Hydroxyl) Serine->Esterification Product Serine Ester (Crude Product) Esterification->Product NMR ¹³C NMR Spectroscopy Product->NMR FTIR FT-IR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS Confirmation Structure Confirmed NMR->Confirmation FTIR->Confirmation MS->Confirmation

Caption: Workflow for the synthesis and analysis of serine esters.

Protocol 1: Carboxyl Esterification (Fischer Esterification)

This protocol describes the synthesis of L-serine methyl ester hydrochloride.

  • Setup: Suspend L-serine (1 equivalent) in anhydrous methanol.

  • Reaction: Cool the suspension in an ice bath and bubble dry HCl gas through the mixture with stirring, or add thionyl chloride dropwise.

  • Reflux: After the addition, reflux the reaction mixture for 2-4 hours.

  • Workup: Cool the reaction mixture and evaporate the solvent under reduced pressure to obtain the crude L-serine methyl ester hydrochloride.

  • ¹³C NMR Sample Preparation: Dissolve 10-20 mg of the crude product in 0.6 mL of D₂O for analysis.

Protocol 2: Hydroxyl Esterification (Selective O-Acylation)

This protocol describes the synthesis of O-acetyl-L-serine under acidic conditions to favor O-acylation.

  • Setup: Dissolve L-serine (1 equivalent) in glacial acetic acid.

  • Acylation: Add acetic anhydride (1.1 equivalents) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Workup: Evaporate the solvent under reduced pressure. The residue can be purified by recrystallization.

  • ¹³C NMR Sample Preparation: Dissolve 10-20 mg of the purified product in 0.6 mL of D₂O for analysis.

Complementary Analytical Techniques

While ¹³C NMR is highly informative, a multi-faceted analytical approach provides the most robust structural confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is excellent for identifying functional groups.

  • Carboxylic Acid (Starting Material): A broad O-H stretch from approximately 2500-3300 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹.

  • Ester (Product): The disappearance of the broad O-H stretch and the appearance of a strong C=O stretch at a higher frequency (typically 1735-1750 cm⁻¹) are indicative of ester formation. A C-O stretch will also appear in the 1000-1300 cm⁻¹ region.[3]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the product, confirming the addition of the ester group. High-resolution mass spectrometry can provide the exact molecular formula. For example, in the formation of L-serine methyl ester, the molecular weight should increase by 14 units (the addition of a CH₂ group and loss of H₂). For O-acetyl-L-serine, the molecular weight should increase by 42 units (the addition of a C₂H₂O group).

Conclusion

Confirming the site of esterification in serine is a critical step in many research and development endeavors. ¹³C NMR spectroscopy stands out as the premier analytical tool for this purpose, offering unambiguous structural information based on predictable chemical shift changes. By understanding the underlying principles of how ester formation at the carboxyl versus the hydroxyl position influences the ¹³C NMR spectrum, researchers can confidently determine the outcome of their synthetic modifications. For the highest level of scientific integrity, it is recommended to employ a suite of analytical techniques, including FT-IR and mass spectrometry, to create a self-validating system that leaves no doubt as to the structure of the final product.

References

  • Biological Magnetic Resonance Bank. (n.d.). O-acetyl-L-serine (C5H9NO4) - bmse000983. BMRB. Retrieved from [Link]

  • Utrecht University. (2009). L-Serine methyl ester hydrochloride. Utrecht University Repository. Retrieved from [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide: Personal Protective Equipment for tert-Butyl 2-amino-3-hydroxypropanoate

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on optimizing laboratory safety without compromising experimental efficiency. When handling amino acid derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on optimizing laboratory safety without compromising experimental efficiency. When handling amino acid derivatives like tert-Butyl 2-amino-3-hydroxypropanoate (commonly known as L-Serine tert-butyl ester, or its hydrochloride salt), standardizing your Personal Protective Equipment (PPE) and operational workflows is critical.

This compound is a foundational building block in solid-phase peptide synthesis (SPPS), particularly in the development of glycopeptides and lipopeptides[1]. While not highly toxic, its physical form presents specific exposure risks that require a self-validating, causally driven approach to laboratory safety.

Physicochemical Hazard Profile

To understand why specific PPE is required, we must first analyze the physical behavior of the chemical. The primary risk vector for this compound is not systemic toxicity, but rather particulate aerosolization .

PropertySpecificationOperational Implication
Chemical Name tert-Butyl 2-amino-3-hydroxypropanoateRequires protection of the hydroxyl and amine groups during synthesis.
CAS Number 851588-08-4 (Free base) / 106402-41-9 (HCl salt)Ensure you are referencing the correct SDS for the salt form[2].
Physical State Solid, Crystalline PowderProne to static cling; high risk of dust generation during transfer[3].
Primary Hazards Respiratory, ocular, and dermal irritationMandates strict orbital eye protection and particulate filtration[3].
Storage 2-8°C, dry and well-ventilatedCold storage can cause condensation upon opening; allow to reach room temp.

The PPE Matrix: Causality and Specifications

Do not simply wear PPE out of habit; understand the mechanistic protection each item provides. The following PPE matrix is designed to mitigate the specific risks of handling fine crystalline powders.

Eye and Face Protection
  • Requirement: Chemical splash goggles meeting ANSI Z87.1 or EN166 standards.

  • The Causality: Standard safety glasses leave the orbital cavity exposed. Because tert-Butyl 2-amino-3-hydroxypropanoate is a fine dust, ambient air currents in a laboratory can easily carry particulates behind standard glasses, causing severe ocular irritation. Goggles provide a necessary orbital seal, strictly aligning with OSHA 29 CFR 1910.133 regulations for flying particles and chemical hazards[4].

Respiratory Protection
  • Requirement: N95, P100, or FFP2/FFP3 particulate respirator (if handled outside a certified fume hood).

  • The Causality: The crystalline dust of the hydrochloride salt can irritate the mucosal membranes of the respiratory tract. If engineering controls (like a chemical fume hood) are unavailable or insufficient during bulk transfer, OSHA 29 CFR 1910.134 mandates the use of a fitted particulate respirator to filter out micro-aerosolized solids[5].

Hand and Body Protection
  • Requirement: Disposable nitrile gloves (minimum 4 mil thickness) and a flame-retardant lab coat.

  • The Causality: Nitrile provides an excellent barrier against the powder itself and offers superior chemical resistance to the polar aprotic solvents (like DMF or NMP) typically used to solubilize this ester during peptide synthesis.

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, your handling protocol must actively prevent the generation of dust. Follow this step-by-step methodology for safe weighing and transfer.

Step 1: Environmental Conditioning Remove the compound from 2-8°C storage and allow it to equilibrate to room temperature in a desiccator. Causality: Opening a cold vial introduces ambient moisture, which degrades the ester and causes the powder to clump, making safe transfer difficult.

Step 2: Fume Hood Preparation Conduct all open-container operations inside a certified chemical fume hood. Verify the inward airflow is functioning correctly to capture any rogue particulates.

Step 3: Anti-Static Weighing Use a grounded metal spatula rather than a plastic one. Causality: Crystalline powders hold high electrostatic charges. A plastic spatula can cause the powder to "jump" or disperse suddenly, creating an immediate inhalation hazard. Dispense into an anti-static weigh boat.

Step 4: In-Hood Solubilization Whenever possible, dissolve the weighed powder into your reaction solvent (e.g., DCM or DMF) inside the fume hood before transporting it to your benchtop synthesizer. Liquid solutions eliminate the risk of dust inhalation.

PPE_Workflow Start 1. Environmental Conditioning (Equilibrate to Room Temp) PPE 2. Don Required PPE (Goggles, Nitrile, Lab Coat) Start->PPE Hood 3. Prepare Fume Hood (Verify Airflow & Draft) PPE->Hood Weigh 4. Anti-Static Weighing (Use Grounded Metal Spatula) Hood->Weigh Solubilize 5. In-Hood Solubilization (Eliminate Dust Hazard) Weigh->Solubilize Clean 6. Wet Decontamination (Wipe Surfaces with Solvent) Solubilize->Clean Waste 7. Waste Segregation (Seal in Solid Waste Bin) Clean->Waste

Figure 1: Step-by-step operational workflow for safely handling tert-Butyl 2-amino-3-hydroxypropanoate.

Spill Response & Decontamination Plan

In the event of a powder spill, standard sweeping is strictly prohibited, as it violates the core safety principle of dust containment[3].

  • Isolate the Area: Ensure all personnel in the immediate vicinity step back. Verify your orbital goggles and respirator are securely fitted.

  • Wet Containment (No Dry Sweeping): Lightly dampen a highly absorbent laboratory pad with water or 70% ethanol. Gently place the damp pad over the spilled powder. Causality: The liquid binds the crystalline dust, instantly neutralizing the aerosolization threat.

  • Collection: Carefully fold the pad inward, trapping the dampened powder inside.

  • Surface Decontamination: Wipe the affected surface a second time with a fresh damp cloth to remove any residual microscopic crystals, followed by a dry wipe.

Waste Management & Disposal Plan

Proper disposal ensures environmental compliance and downstream safety for waste management personnel.

  • Solid Waste: Any empty vials, contaminated weigh boats, or spill-cleanup pads must be placed in a heavy-duty, puncture-resistant bag designated for Solid Hazardous Chemical Waste . Do not throw these in standard municipal trash.

  • Liquid Waste: If the compound has been dissolved in organic solvents for SPPS, dispose of the liquid in a designated Non-Halogenated or Halogenated Organic Waste carboy, depending on the solvent used (e.g., DMF is non-halogenated; DCM is halogenated).

  • Final Disposal: Waste must be collected by a licensed environmental contractor for chemical incineration equipped with an afterburner and scrubber system, as standard for amino acid derivatives[3].

References

  • Occupational Safety and Health Administration (OSHA). "1910.133 - Eye and face protection." United States Department of Labor. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.134 - Respiratory protection." eCFR. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 2-amino-3-hydroxypropanoate
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